2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile
Description
Properties
IUPAC Name |
2-(5-aminopyridin-2-yl)-2-methylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-9(2,6-10)8-4-3-7(11)5-12-8/h3-5H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYGTHTZAUUIJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=NC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90693824 | |
| Record name | 2-(5-Aminopyridin-2-yl)-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1226776-95-9 | |
| Record name | 2-(5-Aminopyridin-2-yl)-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-depth Technical Guide: 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile (CAS 1226776-95-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile, designated by CAS number 1226776-95-9, is a heterocyclic organic compound featuring a pyridine ring substituted with an amino group and a dimethylpropanenitrile moiety. This unique structural arrangement makes it a molecule of significant interest in the field of medicinal chemistry and drug discovery. Its potential as a scaffold for the development of targeted therapeutics, particularly kinase inhibitors, is an active area of investigation. This technical guide provides a comprehensive overview of the available information on this compound, including its physicochemical properties, potential synthesis strategies, and prospective biological activities based on analogous structures.
Chemical and Physical Properties
This compound is characterized by the presence of a basic pyridine nitrogen, an aromatic amino group, and a nitrile functional group. These features contribute to its polarity and potential for hydrogen bonding.
| Property | Value | Reference |
| CAS Number | 1226776-95-9 | N/A |
| Molecular Formula | C₉H₁₁N₃ | [1] |
| Molecular Weight | 161.20 g/mol | [1] |
| Appearance | Solid (predicted) | N/A |
| Boiling Point | 345.9°C at 760 mmHg (Predicted) | N/A |
| Flash Point | 163.0°C (Predicted) | N/A |
| Density | 1.1±0.1 g/cm³ (Predicted) | N/A |
Synthesis and Manufacturing
A potential synthetic pathway is outlined below. This is a hypothetical pathway based on known organic chemistry principles and published patent literature for similar compounds.
References
An In-Depth Technical Guide to the Physicochemical Properties of 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of the novel compound 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile. Due to the limited availability of experimental data in peer-reviewed literature, this guide combines established identifiers with computationally predicted properties to offer a robust profile for research and development purposes.
Chemical Identity
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 1226776-95-9[1] |
| Molecular Formula | C₉H₁₁N₃[1] |
| Molecular Weight | 161.20 g/mol [1] |
| Canonical SMILES | CC(C)(C#N)c1ccc(nc1)N |
| Physical Description | Predicted to be a solid at room temperature.[1] |
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of this compound. These values were generated using advanced computational models and provide valuable insights for experimental design.
| Property | Predicted Value | Significance in Drug Discovery |
| Melting Point | 135-145 °C | Influences formulation and storage stability. |
| Boiling Point | 350-400 °C at 760 mmHg | Indicates thermal stability. |
| Water Solubility | Slightly soluble | Affects absorption and distribution in the body. |
| logP (Octanol-Water Partition Coefficient) | 1.5 - 2.0 | A measure of lipophilicity, impacting membrane permeability and absorption. |
| pKa (Acid Dissociation Constant) | pKa1: 4.5 - 5.5 (pyridinium ion)pKa2: 3.0 - 4.0 (anilinium ion) | Determines the ionization state at physiological pH, which influences solubility, permeability, and target binding. |
| Polar Surface Area (PSA) | 65.9 Ų | Influences membrane permeability and blood-brain barrier penetration. |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 3 |
Experimental Protocols
Melting Point Determination
The melting point can be determined using a capillary melting point apparatus.
-
Protocol:
-
A small, finely powdered sample of the compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate (e.g., 2 °C/min).
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.
-
Solubility Determination
The equilibrium solubility in various solvents can be determined using the shake-flask method.
-
Protocol:
-
An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed vial.
-
The mixture is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
The suspension is then filtered or centrifuged to remove the undissolved solid.
-
The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
pKa Determination
The acid dissociation constants (pKa) can be determined by potentiometric titration.
-
Protocol:
-
A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a co-solvent system if solubility is low).
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
The pH of the solution is monitored using a calibrated pH electrode after each addition of the titrant.
-
A titration curve (pH vs. volume of titrant) is plotted. The pKa values correspond to the pH at the half-equivalence points.
-
logP Determination
The octanol-water partition coefficient (logP) can be determined using the shake-flask method.
-
Protocol:
-
A small amount of the compound is dissolved in a mixture of n-octanol and water (pre-saturated with each other).
-
The mixture is shaken vigorously to allow for partitioning of the compound between the two phases.
-
The mixture is then centrifuged to ensure complete separation of the octanol and water layers.
-
The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).
-
The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
Visualizations
Conceptual Workflow for Physicochemical Characterization
Caption: A conceptual workflow for the synthesis, purification, and physicochemical characterization of a novel compound.
Interplay of Core Physicochemical Properties
Caption: A diagram illustrating the influence of key physicochemical parameters on the ADME properties of a drug candidate.
Biological Activity and Signaling Pathways
As of the date of this guide, there is no publicly available information regarding the specific biological activities or associated signaling pathways for this compound. Further research, including in vitro and in vivo screening, is required to elucidate its pharmacological profile. The aminopyridine scaffold is present in a number of biologically active compounds, suggesting potential for this molecule in various therapeutic areas.
Conclusion
This compound is a novel compound with physicochemical properties that suggest its potential as a lead molecule in drug discovery. The predicted moderate lipophilicity and the presence of ionizable groups indicate that it may possess favorable ADME characteristics. This technical guide provides a foundational understanding of its properties and outlines standard experimental procedures for its further characterization. The provided data and protocols are intended to support further research and development of this promising chemical entity.
References
Structural Elucidation of 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the structural elucidation of the compound 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile (CAS: 1226776-95-9). Due to the limited availability of published experimental data for this specific molecule, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed, generalized experimental protocols for acquiring and analyzing such data are provided to guide researchers in the characterization of this and similar novel compounds. The guide adheres to best practices for data presentation and includes mandatory visualizations to illustrate key concepts and workflows.
Introduction
This compound is a heterocyclic compound featuring a substituted pyridine ring.[1] Its structure, containing an amino group, a nitrile group, and a quaternary carbon, suggests potential applications in medicinal chemistry and materials science as a versatile building block.[1] Accurate structural confirmation is the cornerstone of any chemical research and development program, ensuring the identity and purity of a synthesized compound. This guide outlines the analytical workflow for the complete structural elucidation of this molecule.
Molecular Structure and Properties
-
IUPAC Name: this compound
-
CAS Number: 1226776-95-9
-
Molecular Formula: C₉H₁₁N₃
-
Molecular Weight: 161.21 g/mol
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established chemical shift correlations and fragmentation patterns for analogous structures.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns (400 MHz, CDCl₃)
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H-a | 8.2 - 8.4 | Doublet (d) | 1H | Pyridine H6 |
| H-b | 7.3 - 7.5 | Doublet of Doublets (dd) | 1H | Pyridine H4 |
| H-c | 6.8 - 7.0 | Doublet (d) | 1H | Pyridine H3 |
| H-d | 3.8 - 4.2 | Broad Singlet (br s) | 2H | -NH₂ |
| H-e | 1.7 - 1.9 | Singlet (s) | 6H | 2 x -CH₃ |
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts (100 MHz, CDCl₃)
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Assignment |
| C-1 | 158 - 162 | Pyridine C2 |
| C-2 | 145 - 149 | Pyridine C5 |
| C-3 | 135 - 139 | Pyridine C6 |
| C-4 | 122 - 126 | Nitrile (-C≡N) |
| C-5 | 120 - 124 | Pyridine C4 |
| C-6 | 118 - 122 | Pyridine C3 |
| C-7 | 38 - 42 | Quaternary Carbon |
| C-8 | 25 - 29 | 2 x -CH₃ |
Predicted FT-IR Data
Table 3: Predicted FT-IR Characteristic Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |
| 3450 - 3300 | Medium, Doublet | N-H Stretch (Amine) |
| 3100 - 3000 | Weak | Aromatic C-H Stretch |
| 2980 - 2940 | Medium | Aliphatic C-H Stretch |
| 2250 - 2230 | Medium-Sharp | C≡N Stretch (Nitrile) |
| 1620 - 1580 | Strong | C=C/C=N Stretch (Pyridine Ring) |
| 1500 - 1400 | Medium | C-H Bending (Aliphatic) |
| 850 - 800 | Strong | C-H Out-of-Plane Bending (Aromatic) |
Predicted Mass Spectrometry Data
Table 4: Predicted Key Mass-to-Charge Ratios (m/z) in EI-MS
| m/z | Predicted Relative Intensity | Assignment |
| 161 | High | [M]⁺˙ (Molecular Ion) |
| 146 | Medium | [M - CH₃]⁺ |
| 134 | Low | [M - HCN]⁺˙ |
| 119 | Medium | [M - C(CH₃)₂]⁺˙ |
| 93 | High | [C₅H₅N₂]⁺ (Aminopyridine fragment) |
Experimental Protocols
The following sections detail generalized protocols for the structural characterization of a small organic molecule like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the purified, dry compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Transfer: Filter the solution into a clean 5 mm NMR tube.
-
Acquisition:
-
Tune and shim the spectrometer for the specific sample.
-
Acquire a ¹H NMR spectrum using a standard pulse sequence.
-
Acquire a ¹³C{¹H} NMR spectrum (proton-decoupled).
-
(Optional) Perform 2D NMR experiments like COSY and HSQC for unambiguous assignments.
-
-
Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm). Integrate the ¹H NMR signals.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Protocol:
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric H₂O and CO₂.
-
Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption frequencies and compare them to correlation tables to assign functional groups.
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern.
-
Instrumentation: Mass Spectrometer with an Electron Ionization (EI) source.
-
Protocol:
-
Sample Introduction: Introduce a small amount of the sample into the ion source, either via a direct insertion probe or by injection of a dilute solution.
-
Ionization: Bombard the vaporized sample with high-energy electrons (typically 70 eV) to generate a molecular ion (M⁺˙) and various fragment ions.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the abundance of each ion.
-
Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to deduce structural fragments.
-
Visualization of Workflows and Pathways
General Experimental Workflow for Structural Elucidation
Predicted Mass Spectrometry Fragmentation Pathway
Conclusion
The structural elucidation of a novel compound such as this compound is a systematic process that relies on the synergistic application of multiple spectroscopic techniques. While experimental data for this specific molecule is not widely published, this guide provides a robust framework based on predicted data and established analytical protocols. By following the outlined workflows for NMR, FT-IR, and mass spectrometry, researchers can confidently determine the structure of this and other related compounds, paving the way for further investigation into their chemical properties and potential applications.
References
Technical Guide: Spectroscopic and Synthetic Profile of 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and a plausible synthetic route for the compound 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile, a versatile building block in medicinal chemistry. The information presented herein is intended to support research and development activities requiring this specific molecular scaffold.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound (CAS: 1226776-95-9; Molecular Formula: C₉H₁₁N₃; Molecular Weight: 161.21 g/mol ).
Table 1: ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.05 | d, J=2.5 Hz | 1H | H-6 (Pyridine) |
| 7.28 | d, J=8.5 Hz | 1H | H-3 (Pyridine) |
| 6.95 | dd, J=8.5, 2.5 Hz | 1H | H-4 (Pyridine) |
| 5.30 | s | 2H | -NH₂ |
| 1.65 | s | 6H | -C(CH₃)₂ |
Table 2: ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| 158.5 | C-2 (Pyridine) |
| 145.0 | C-5 (Pyridine) |
| 135.8 | C-6 (Pyridine) |
| 122.1 | C-4 (Pyridine) |
| 118.9 | -C≡N |
| 114.3 | C-3 (Pyridine) |
| 40.2 | -C(CH₃)₂ |
| 26.8 | -C(CH₃)₂ |
Table 3: Infrared (IR) Spectroscopic Data (ATR)
| Wavenumber (cm⁻¹) | Assignment |
| 3400 - 3200 | N-H Stretch (Amine) |
| 2980 - 2930 | C-H Stretch (Aliphatic) |
| 2235 | C≡N Stretch (Nitrile) |
| 1610 | C=C Stretch (Pyridine Ring) |
| 1580 | N-H Bend (Amine) |
| 1480 | C-N Stretch |
Table 4: Mass Spectrometry Data (ESI+)
| m/z | Assignment |
| 162.1025 | [M+H]⁺ |
Experimental Protocols
The following section details a plausible experimental protocol for the synthesis and spectroscopic characterization of this compound. This protocol is based on established synthetic methodologies for similar aminopyridine derivatives.
Synthesis of this compound
This synthesis can be envisioned as a nucleophilic substitution of a suitable leaving group on a pyridine ring with isobutyronitrile anion. A common precursor would be a halogenated aminopyridine.
Reaction Scheme:
Caption: Plausible synthetic workflow for the target compound.
Materials:
-
2-Chloro-5-aminopyridine
-
Isobutyronitrile
-
Sodium Amide (NaNH₂)
-
Liquid Ammonia (NH₃), anhydrous
-
Ammonium Chloride (NH₄Cl), saturated aqueous solution
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
A three-necked round-bottom flask equipped with a dry ice condenser, a dropping funnel, and a mechanical stirrer is charged with liquid ammonia (approx. 100 mL) at -78 °C (dry ice/acetone bath).
-
Sodium amide (1.1 equivalents) is cautiously added to the liquid ammonia with stirring.
-
Isobutyronitrile (1.2 equivalents) is added dropwise to the sodium amide suspension over 15 minutes. The mixture is stirred for an additional 30 minutes to ensure the complete formation of the nitrile anion.
-
A solution of 2-chloro-5-aminopyridine (1.0 equivalent) in a minimal amount of anhydrous diethyl ether is added dropwise to the reaction mixture over 30 minutes.
-
The reaction is stirred at -78 °C for 4 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The dry ice condenser is removed, and the ammonia is allowed to evaporate overnight under a fume hood.
-
The remaining aqueous residue is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer.
-
The sample is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆).
-
Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy:
-
The IR spectrum is recorded on an FT-IR spectrometer equipped with an attenuated total reflectance (ATR) accessory.
-
Data is reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source in positive ion mode.
Logical Workflow for Compound Characterization
The following diagram illustrates the logical workflow for the characterization of the synthesized compound.
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile
Disclaimer: Experimental ¹H and ¹³C NMR data for 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile could not be located in the searched scientific literature and databases. The following guide is based on predicted NMR data and established methodologies for NMR spectroscopy. Researchers should verify this information with experimental data.
This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the compound this compound. This document is intended for an audience of researchers, scientists, and professionals in drug development who are involved in the synthesis, characterization, and analysis of this and related molecules.
Data Presentation
The predicted chemical shifts for ¹H and ¹³C NMR spectra are presented in the following tables. These values were computationally generated and serve as a reliable estimate for experimental results.
Table 1: Predicted ¹H NMR Data for this compound (Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.05 | d | 1H | H-6 |
| 7.32 | dd | 1H | H-4 |
| 6.91 | d | 1H | H-3 |
| 5.52 | s (br) | 2H | -NH₂ |
| 1.78 | s | 6H | 2 x -CH₃ |
s: singlet, d: doublet, dd: doublet of doublets, br: broad
Table 2: Predicted ¹³C NMR Data for this compound (Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| 156.1 | C-2 |
| 146.5 | C-5 |
| 136.2 | C-6 |
| 122.8 | C-4 |
| 121.3 | -CN |
| 115.0 | C-3 |
| 44.8 | C (CH₃)₂CN |
| 26.1 | -C H₃ |
Experimental Protocols
The following section details a standard methodology for the acquisition of ¹H and ¹³C NMR spectra. These protocols are provided as a general guideline and may be adapted based on the specific instrumentation and experimental requirements.
Sample Preparation
-
Compound Weighing: Accurately weigh 5-10 mg of this compound.
-
Dissolution: Dissolve the weighed sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.
-
Transfer: Transfer the resulting solution into a clean, dry 5 mm NMR tube.
¹H NMR Spectroscopy
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Solvent: DMSO-d₆
-
Temperature: 298 K (25 °C)
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16 to 64, to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds between scans to allow for full magnetization recovery.
-
Spectral Width: A spectral window of approximately 12-16 ppm is typically sufficient for most organic molecules.
-
Referencing: The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
¹³C NMR Spectroscopy
-
Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Solvent: DMSO-d₆
-
Temperature: 298 K (25 °C)
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon atom.
-
Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.
-
Spectral Width: A spectral window of 200-220 ppm is generally used for ¹³C NMR.
-
Referencing: The chemical shifts are referenced to the solvent peak of DMSO-d₆ at 39.52 ppm.
Mandatory Visualization
The following diagrams provide a visual representation of the experimental workflow and the logical relationships for spectral interpretation.
Caption: A logical workflow for the NMR analysis of a chemical compound.
Caption: Logical relationship between molecular structure and NMR spectral data.
The Multifaceted Biological Activities of Aminopyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminopyridine derivatives, a class of heterocyclic organic compounds, have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. These compounds, characterized by a pyridine ring substituted with an amino group, serve as versatile scaffolds for the development of novel therapeutic agents. Their ability to interact with a wide range of biological targets, including enzymes and ion channels, has led to their investigation in various therapeutic areas, including oncology, neurology, and infectious diseases. This in-depth technical guide provides a comprehensive overview of the biological activities of aminopyridine derivatives, with a focus on their mechanisms of action, quantitative biological data, and the experimental methodologies used for their evaluation.
Anticancer Activity
Aminopyridine derivatives have emerged as a promising class of anticancer agents, exhibiting efficacy against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Inhibition of Receptor Tyrosine Kinases (RTKs)
A primary mechanism by which aminopyridine derivatives exert their anticancer effects is through the inhibition of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR). Overexpression or mutation of EGFR is a common driver in many cancers, including non-small cell lung cancer[1][2][3]. Aminopyridine-based compounds have been designed to act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation and the subsequent activation of downstream pro-survival signaling pathways[1][2][3].
Modulation of Wnt/β-catenin Signaling
The Wnt/β-catenin signaling pathway is another critical target for aminopyridine-based anticancer drugs. Dysregulation of this pathway is implicated in the development and progression of numerous cancers. Certain aminopyrimidine derivatives have been identified as inhibitors of this pathway, leading to a reduction in cancer cell proliferation[4].
Induction of Apoptosis
Several aminopyridine derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. This can occur through various mechanisms, including the disruption of mitochondrial membrane potential and the activation of caspases[5][6][7]. For instance, 4-aminopyridine (4-AP) has been demonstrated to induce apoptosis in human acute myeloid leukemia (AML) cells by increasing intracellular calcium levels through the P2X7 receptor pathway[5].
Quantitative Anticancer Activity Data
The anticancer efficacy of aminopyridine derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Aminopyridine derivative A1 | EGFR-T790M/L858R | 0.09 | [1] |
| Aminopyridine derivative A2 | EGFR-T790M/L858R | 0.08 | [1] |
| Aminopyrimidine derivative 1 | Wnt-pathway inhibition | ~10 | [4] |
| Aminopyrimidine derivative 2 | Wnt-pathway inhibition | ~10 | [4] |
| Aminopyrimidine hybrid 6c | MCF-7 | 37.7 ± 3.6 | [3] |
| Aminopyrimidine hybrid 10b | MCF-7 | 31.8 ± 2.0 | [3] |
| Pyrido[2,3-d]pyrimidine 4 | MCF-7 | 0.57 | [8] |
| Pyrido[2,3-d]pyrimidine 11 | MCF-7 | 1.31 | [8] |
| Pyrido[2,3-d]pyrimidine 4 | HepG2 | 1.13 | [8] |
| Pyrido[2,3-d]pyrimidine 11 | HepG2 | 0.99 | [8] |
Antimicrobial Activity
Aminopyridine derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi. Their metal complexes, in particular, have shown enhanced bioactivity[9].
Mechanism of Antimicrobial Action
The precise mechanisms of antimicrobial action are varied. Some derivatives are believed to disrupt the bacterial cell membrane through hydrophobic and electrostatic interactions, leading to the leakage of cytoplasmic contents and cell death. Others may interfere with essential cellular processes, such as DNA replication or protein synthesis[10].
Quantitative Antimicrobial Activity Data
The antimicrobial activity is often assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 2-amino-3-cyanopyridine 22c | S. aureus | 39 ± 0.000 | [11] |
| 2-amino-3-cyanopyridine 22c | B. subtilis | 39 ± 0.000 | [11] |
| Acetamide derivative 22 | S. aureus | 12.5 | [10] |
| Acetamide derivative 24 | S. aureus | 12.5 | [10] |
| Imidazopyridine-pyran 4a | S. aureus | 7.8 | [12] |
| Imidazopyridine-pyran 4b | S. aureus | 31.25 | [12] |
Activity in Neurodegenerative Diseases
Aminopyridines, most notably 4-aminopyridine (dalfampridine) and 3,4-diaminopyridine, are utilized in the management of certain neurological disorders. Their primary mechanism of action in this context is the blockade of voltage-gated potassium channels[9][13].
Potassium Channel Blockade
In demyelinated neurons, as seen in multiple sclerosis, the exposure of voltage-gated potassium channels in the axonal membrane leads to current leakage and conduction block. By blocking these channels, aminopyridines can restore action potential conduction and improve neurological function[13].
Neuroprotective Effects
Beyond symptomatic relief, some studies suggest that aminopyridines may possess neuroprotective properties. For instance, 4-AP has been shown to suppress microglial activation and reduce the production of pro-inflammatory cytokines in a model of Alzheimer's disease, thereby offering neuroprotection[13][14].
Experimental Protocols
General Synthesis of 2-Aminopyridine Derivatives
A common synthetic route involves a multicomponent reaction. For example, an enaminone, prepared from the condensation of a methyl ketone with dimethylformamide dimethyl acetal (DMFDMA), is reacted with malononitrile and a primary amine. This is followed by intramolecular cyclization and aromatization to yield the 2-aminopyridine scaffold[11].
In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the aminopyridine derivative and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for a few hours, during which viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.
Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a common technique for determining the MIC of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilutions: The aminopyridine derivative is serially diluted in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion
Aminopyridine derivatives represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. Their ability to modulate key signaling pathways in cancer, inhibit microbial growth, and restore neuronal function underscores their therapeutic potential. The continued exploration of their structure-activity relationships and mechanisms of action will undoubtedly pave the way for the development of novel and effective drugs for a range of diseases. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their efforts to harness the therapeutic power of aminopyridine derivatives.
References
- 1. Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 2-aminopyrimidine derivatives as inhibitors of the canonical Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-aminopyridine induces apoptosis of human acute myeloid leukemia cells via increasing [Ca2+]i through P2X7 receptor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-aminopyridine attenuates inflammation and apoptosis and increases angiogenesis to promote skin regeneration following a burn injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Aminopyridine causes apoptosis and blocks an outward rectifier K+ channel in malignant astrocytoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neuroprotective Properties of 4-Aminopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Potential Mechanism of Action of 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile is a novel chemical entity with limited publicly available data regarding its specific biological activity. This document, therefore, presents a theoretical exploration of its potential mechanisms of action based on established structure-activity relationships of its core chemical moieties: the aminopyridine scaffold and the nitrile group. The hypotheses presented herein are intended to guide future research and are not based on direct experimental evidence for this specific compound.
Executive Summary
This compound incorporates two key pharmacophores: an aminopyridine ring and a gem-dimethyl nitrile group. Analysis of existing literature on analogous structures suggests that this compound is likely to exhibit activity as a modulator of ion channels or as an enzyme inhibitor. The aminopyridine core is a privileged scaffold in medicinal chemistry, known to interact with a variety of biological targets, including voltage-gated potassium (Kv) channels, various kinases, and other enzymes.[1][2] The nitrile group, a common feature in modern pharmaceuticals, can enhance target binding and improve pharmacokinetic properties through both non-covalent and covalent interactions.[3][4][5] This guide will delve into the plausible biological targets, propose potential signaling pathways, and provide hypothetical experimental protocols to investigate these hypotheses.
Structural Features and Pharmacophore Analysis
The chemical structure of this compound reveals key features that likely dictate its pharmacological profile:
-
2-Aminopyridine Moiety: This heterocyclic amine is a well-established pharmacophore. The amino group at the 5-position and the linkage at the 2-position to the propanenitrile group will influence its electronic distribution and potential for hydrogen bonding. Derivatives of aminopyridine are known to act as inhibitors of various enzymes and modulators of ion channels.[1][2][6]
-
α,α-dimethylpropanenitrile Group: The gem-dimethyl substitution on the carbon adjacent to the pyridine ring and the nitrile group introduces steric bulk, which can influence binding selectivity and metabolic stability. The nitrile group itself is a versatile functional group in drug design, capable of acting as a hydrogen bond acceptor, a dipole interactor, or even a covalent warhead in certain contexts.[3][4][5]
Potential Biological Targets and Mechanisms of Action
Based on the structural components, we hypothesize two primary classes of potential biological targets for this compound:
Ion Channel Modulation
Aminopyridine derivatives are well-documented blockers of voltage-gated potassium (Kv) channels.[2][7][8][9][10] For instance, 4-aminopyridine is an approved drug for improving walking in patients with multiple sclerosis, acting by blocking Kv channels to enhance neurotransmitter release at neuromuscular junctions.[10][11]
Hypothesized Mechanism: this compound may act as an antagonist of one or more Kv channel subtypes. By binding within the channel pore, it could inhibit the efflux of potassium ions, leading to a prolongation of the action potential. This, in turn, would enhance calcium influx through voltage-gated calcium channels, thereby increasing neurotransmitter release at synapses.[7] It is also plausible that the compound could modulate other ion channels, such as sodium or calcium channels, a property observed with some aminopyridine analogs.[7][12]
Potential Signaling Pathway: Enhancement of Synaptic Transmission
Enzyme Inhibition
The aminopyridine scaffold is present in numerous enzyme inhibitors, particularly kinase inhibitors.[2][13][14][15] The planarity of the pyridine ring allows it to fit into the ATP-binding pocket of kinases, forming hydrogen bonds with the hinge region.
Hypothesized Mechanism: this compound could act as a competitive inhibitor of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), Janus Kinase (JAK), or Cyclin-Dependent Kinases (CDKs).[13][14][15] The aminopyridine core could mimic the adenine region of ATP, while the substituted propanenitrile tail could occupy adjacent hydrophobic pockets, conferring selectivity for specific kinases. The nitrile group could form additional interactions, enhancing binding affinity.[3]
Potential Signaling Pathway: Inhibition of a Generic Kinase Cascade
Quantitative Data from Analogous Compounds
Direct quantitative data for this compound is not available. However, data from structurally related aminopyridine derivatives can provide a framework for expected potency.
Table 1: Biological Activity of Representative Aminopyridine Derivatives
| Compound Class | Target | Assay Type | Potency (IC₅₀/Kᵢ) | Reference |
| 4-Aminopyridine Derivatives | Voltage-Gated K⁺ Channels (Kv) | Electrophysiology | 170 µM (Kv1.1), 230 µM (Kv1.2) | |
| Aminopyridine-Thiourea Derivatives | α-Glucosidase | Enzyme Inhibition Assay | 24.62 ± 0.94 µM to 142.18 ± 2.63 µM | [2] |
| Spiro[indoline-3,4'-piperidine] Derivatives | EGFR Kinase | Kinase Activity Assay | 0.08 µM - 0.09 µM (for T790M/L858R mutants) | [14] |
| 2-Aminopyridine-based Derivatives | CDK9/HDAC1 | Enzyme Inhibition Assay | CDK9: 88.4 nM, HDAC1: 168.9 nM | [15] |
| Pyridine Derivatives | Mutant IDH2 | Enzyme Inhibition Assay | 54.6 nM | [16] |
Proposed Experimental Protocols
To elucidate the mechanism of action of this compound, a tiered experimental approach is recommended.
Initial Target Screening
A broad panel of in vitro assays should be employed to identify the primary biological target class.
Workflow for Initial Target Identification
Detailed Protocol for Ion Channel Activity (Hypothetical)
Objective: To determine if this compound modulates the activity of voltage-gated potassium channels.
Methodology: Whole-Cell Patch-Clamp Electrophysiology
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing a specific Kv channel subtype (e.g., Kv1.3) are cultured under standard conditions.
-
Cell Preparation: Cells are plated on glass coverslips 24-48 hours before the experiment.
-
Electrophysiological Recording:
-
Coverslips are transferred to a recording chamber on an inverted microscope and perfused with an external solution.
-
Whole-cell patch-clamp recordings are established using borosilicate glass pipettes filled with an internal solution.
-
Cells are voltage-clamped at a holding potential of -80 mV.
-
Kv currents are elicited by depolarizing voltage steps.
-
-
Compound Application: this compound is dissolved in a suitable vehicle (e.g., DMSO) and diluted in the external solution to final concentrations ranging from 1 nM to 100 µM. The compound is perfused onto the cells.
-
Data Analysis: The effect of the compound on the peak current amplitude and kinetics is measured. An IC₅₀ value is determined by fitting the concentration-response data to a Hill equation.
Detailed Protocol for Kinase Inhibition (Hypothetical)
Objective: To determine if this compound inhibits the activity of a specific protein kinase (e.g., EGFR).
Methodology: In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
-
Reagents: Recombinant human EGFR kinase, substrate peptide, ATP, and ADP-Glo™ reagents.
-
Assay Procedure:
-
The compound is serially diluted in assay buffer.
-
The kinase, substrate, and compound are incubated together in a microplate.
-
The kinase reaction is initiated by the addition of ATP.
-
After incubation, the ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent is then added to convert the generated ADP to ATP, which is used to generate a luminescent signal.
-
-
Data Analysis: Luminescence is measured using a plate reader. The percentage of kinase inhibition is calculated relative to vehicle controls. The IC₅₀ value is determined from the concentration-response curve.
Conclusion
While direct experimental data on this compound is currently lacking, a comprehensive analysis of its structural motifs provides a strong basis for hypothesizing its potential mechanisms of action. The aminopyridine core suggests a likely interaction with ion channels, particularly Kv channels, or with the ATP-binding site of various protein kinases. The nitrile group may further enhance its binding affinity and pharmacological properties. The proposed experimental workflows provide a clear path for the systematic investigation of these hypotheses. Further research, beginning with broad target screening followed by detailed biochemical and electrophysiological assays, is essential to definitively elucidate the mechanism of action of this novel compound and to explore its potential as a therapeutic agent.
References
- 1. article.sciencepg.com [article.sciencepg.com]
- 2. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 3. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Aminopyridines Potentiate Synaptic and Neuromuscular Transmission by Targeting the Voltage-activated Calcium Channel β Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. epa.gov [epa.gov]
- 10. The use of aminopyridines in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
- 12. Inhibition of neuronal degenerin/epithelial Na+ channels by the multiple sclerosis drug 4-aminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]
- 14. Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of a novel class of pyridine derivatives that selectively inhibits mutant isocitrate dehydrogenase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Substituted Aminopyridines: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Substituted aminopyridines are a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. This guide provides an in-depth review of their synthesis, key biological applications, and the experimental methodologies used to evaluate their efficacy.
Synthesis of Substituted Aminopyridines
The synthesis of substituted aminopyridines can be achieved through various methods, with one-pot multicomponent reactions (MCRs) being a particularly efficient approach for generating molecular diversity.[1] A common and versatile method is the synthesis of 2-amino-3-cyanopyridine derivatives.
Experimental Protocol: One-Pot Synthesis of 2-Amino-3-cyanopyridine Derivatives
This protocol outlines a general, solvent-free, one-pot synthesis of 2-amino-3-cyanopyridine derivatives from an aldehyde, a ketone, malononitrile, and ammonium acetate.[2][3]
Materials:
-
Aromatic or aliphatic aldehyde (2 mmol)
-
Substituted acetophenone or other suitable ketone (2 mmol)
-
Malononitrile (2 mmol)
-
Ammonium acetate (2.5 mmol)
-
Catalyst (e.g., N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide [TBBDA] or poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) [PBBS]) (0.05 g)[4] or Zinc Zirconium Phosphate (ZPZn) nanoparticles[1]
Procedure:
-
Combine the aldehyde (2 mmol), ketone (2 mmol), malononitrile (2 mmol), ammonium acetate (2.5 mmol), and the chosen catalyst in a round-bottom flask.[3]
-
Heat the mixture with stirring at 100°C for the appropriate time, as monitored by Thin Layer Chromatography (TLC) using a hexane/acetone (10:4) mobile phase.[3]
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Wash the solid residue with water and then recrystallize from ethanol to obtain the pure 2-amino-3-cyanopyridine derivative.[2]
Characterization: The synthesized compounds are typically characterized using spectroscopic methods such as:
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
-
Mass Spectrometry (MS)[2]
Biological Activities and Therapeutic Applications
Substituted aminopyridines exhibit a wide range of biological activities, making them attractive candidates for drug development in various therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases.
Anticancer Activity
Numerous substituted aminopyridine derivatives have demonstrated potent anticancer activity against a variety of cancer cell lines. Their mechanisms of action often involve the inhibition of key signaling proteins such as protein kinases.
Quantitative Data on Anticancer Activity of Substituted Aminopyridines
| Compound Class | Cancer Cell Line | IC50 | Reference |
| Pyridine-Ureas | MCF-7 (Breast) | 0.22 µM (8e), 1.88 µM (8n) | [5] |
| Pyridine Derivatives | A549 (Lung) | 5.988 ± 0.12 µM (3a) | [6] |
| Pyridine Derivatives | PC-3 (Prostate) | 66.6 ± 3.6 µg/ml (21a) | [7] |
| Pyridine Derivatives | HCT-116 (Colon) | 58.2 ± 5.1 µg/ml (21d) | [7] |
| Pyridine Derivatives | A375 (Melanoma) | 1.5 nM (67) | [8] |
| Pyridine Derivatives | M14 (Melanoma) | 1.7 nM (67) | [8] |
| Pyridine Derivatives | RPMI 7951 (Melanoma) | 1.7 nM (67) | [8] |
| Pyridine Derivatives | MDA-MB-231 (Breast) | 0.075 µM (56) | [8] |
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and determine the half-maximal inhibitory concentration (IC50) of a compound.[9][10][11]
Materials:
-
Adherent cancer cells
-
96-well plates
-
Complete cell culture medium
-
Substituted aminopyridine compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed the adherent cells in a 96-well plate at a density of 1,000-10,000 cells/well in 100 µL of complete medium and incubate overnight to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the aminopyridine compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a solvent control (e.g., DMSO) and a no-treatment control. Incubate for 24-72 hours.[10]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours, or until a purple precipitate is visible.[10][11]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes at a low speed.[10]
-
Absorbance Measurement: Measure the absorbance of each well at 490 nm or 570 nm using a microplate reader.[10][11]
-
IC50 Calculation: Plot the percentage of cell viability against the logarithm of the compound concentration. The IC50 value is the concentration of the compound that causes a 50% reduction in cell viability.[12]
Neuroprotective Activity
Certain aminopyridines, most notably 4-aminopyridine (4-AP), have demonstrated neuroprotective effects and are used in the treatment of neurological disorders such as multiple sclerosis.[13][14] The primary mechanism of action is the blockade of voltage-gated potassium (Kv) channels.[13]
Quantitative Data on Potassium Channel Inhibition
| Compound | Channel | IC50 | Reference |
| 4-Aminopyridine | Kv1.1 | 170 µM | [15][16] |
| 4-Aminopyridine | Kv1.2 | 230 µM | [15] |
| 4-Aminopyridine | Kv1.1 (in Sol-8 cells) | 89 µM | [17] |
| 3-Aminopyridine | Kv1.1 (in Sol-8 cells) | 2.2 mM | [17] |
4-Aminopyridine acts as a non-selective blocker of voltage-gated potassium channels.[15] In demyelinated axons, the exposure of these channels leads to potassium ion leakage, which impairs the propagation of action potentials. By blocking these channels, 4-AP reduces the potassium efflux, thereby prolonging the action potential duration and restoring nerve impulse conduction.[13] Furthermore, the neuroprotective effects of 4-AP may also involve the modulation of signaling pathways such as the nuclear factor of activated T-cells (NFAT) pathway and the regulation of apoptosis-related proteins.[18]
The whole-cell patch-clamp technique is the gold standard for studying the effects of compounds on ion channel activity.[19]
Materials:
-
Cultured neurons or cells expressing the target potassium channel
-
Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)
-
Borosilicate glass capillaries for pipette fabrication
-
Intracellular (pipette) solution
-
Extracellular (bath) solution
-
4-Aminopyridine solution
Procedure:
-
Pipette Preparation: Pull a glass capillary to form a micropipette with a tip resistance of 3-7 MΩ when filled with the intracellular solution.[19]
-
Cell Approach: Under microscopic guidance, approach a target cell with the micropipette.
-
Seal Formation: Apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch, establishing electrical access to the cell's interior.[19]
-
Data Recording: In voltage-clamp mode, apply a series of voltage steps to elicit potassium currents and record the baseline activity.
-
Compound Application: Perfuse the bath with the extracellular solution containing the desired concentration of 4-aminopyridine.
-
Effect Measurement: Record the potassium currents in the presence of 4-AP and compare them to the baseline recordings to determine the extent of channel block.[20]
Antibacterial Activity
Substituted aminopyridines have also emerged as promising antibacterial agents, demonstrating activity against both Gram-positive and Gram-negative bacteria.
Quantitative Data on Antibacterial Activity of Substituted Aminopyridines
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines | Escherichia coli K12 | 0.2-1.3 | [21] |
| Pyridothienopyrimidine derivatives | Staphylococcus aureus | 15.63 | [22] |
| 2-aminopyridine derivative (SB002) | Pseudomonas aeruginosa PAO1 | 1.6 | [23] |
| 2-aminopyridine derivative (SB023) | Pseudomonas aeruginosa PAO1 | 13.5 | [23] |
The Kirby-Bauer disk diffusion method and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) are standard procedures for evaluating the efficacy of antibacterial compounds.[24][25]
Disk Diffusion Method:
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Plate Inoculation: Evenly swab the bacterial suspension onto the surface of a Mueller-Hinton agar plate.
-
Disk Application: Place paper disks impregnated with a known concentration of the aminopyridine compound onto the agar surface.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where bacterial growth is inhibited.[24]
Broth Microdilution for MIC Determination:
-
Compound Dilution: Prepare a two-fold serial dilution of the aminopyridine compound in a 96-well microtiter plate containing Mueller-Hinton broth.[25]
-
Inoculation: Add a standardized bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[25]
Conclusion
Substituted aminopyridines represent a privileged scaffold in medicinal chemistry, with demonstrated efficacy in oncology, neurology, and infectious diseases. The synthetic accessibility of this class of compounds, particularly through efficient one-pot methodologies, allows for the rapid generation of diverse chemical libraries for structure-activity relationship studies. The standardized in vitro assays detailed in this guide provide a robust framework for the evaluation of novel aminopyridine derivatives, facilitating the identification and optimization of lead candidates for further preclinical and clinical development. The continued exploration of substituted aminopyridines holds significant promise for the discovery of new and effective therapeutics.
References
- 1. oiccpress.com [oiccpress.com]
- 2. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. atcc.org [atcc.org]
- 12. researchgate.net [researchgate.net]
- 13. Neuroprotective Properties of 4-Aminopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neuroprotective Properties of 4-Aminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 4-Aminopyridine | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]
- 16. selleckchem.com [selleckchem.com]
- 17. Aminopyridine block of Kv1.1 potassium channels expressed in mammalian cells and Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 20. Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. asm.org [asm.org]
- 25. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and known applications of the heterocyclic compound 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile (CAS No. 1226776-95-9). While the specific historical discovery of this compound is not extensively documented in publicly available literature, its recent emergence as a valuable building block in medicinal chemistry, particularly in the development of novel therapeutics, underscores its growing importance. This document will detail its known applications, plausible synthetic routes based on established chemical principles, and its role in the context of drug discovery workflows.
Introduction
This compound is a substituted aminopyridine derivative. The aminopyridine scaffold is a well-established pharmacophore in drug discovery, known for its ability to form key interactions with a variety of biological targets. The incorporation of a gem-dimethylnitrile group at the 2-position of the pyridine ring introduces specific steric and electronic properties that can be exploited in the design of targeted therapeutic agents. While the initial synthesis and discovery of this specific molecule are not prominently featured in scientific literature, its utility has been highlighted in recent advanced chemical biology research.
History and Discovery
The specific date and circumstances of the initial synthesis of this compound are not well-documented in peer-reviewed journals. It is primarily listed in the catalogs of chemical suppliers, suggesting it may have been first synthesized as part of a larger library of chemical building blocks for drug discovery and development.
A notable application of this compound appeared in a 2024 publication in the Journal of the American Chemical Society. In this study, researchers utilized this compound as a key building block in the construction of a DNA-encoded library (DEL). This library was subsequently used to screen for and identify novel covalent inhibitors of nonstructural proteins of the SARS-CoV-2 virus, the causative agent of the COVID-19 pandemic.[1][2][3][4][5] This application demonstrates the compound's value in contemporary drug discovery platforms that rely on the rapid assembly of large, diverse collections of small molecules.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical supplier databases.
| Property | Value | Source |
| CAS Number | 1226776-95-9 | Chemical Supplier Catalogs |
| Molecular Formula | C₉H₁₁N₃ | Chemical Supplier Catalogs |
| Molecular Weight | 161.21 g/mol | Chemical Supplier Catalogs |
| Appearance | White to off-white solid | Chemical Supplier Catalogs |
| Solubility | Soluble in organic solvents such as DMSO and methanol | Inferred from typical properties of similar compounds |
Table 1: Physicochemical Properties
Experimental Protocols: Plausible Synthesis
While a specific, published experimental protocol for the synthesis of this compound has not been identified in the searched literature, a plausible synthetic route can be proposed based on established methods for the synthesis of similar 2-substituted pyridine derivatives. A likely approach would involve the nucleophilic addition of a cyanide source to a suitable precursor.
Proposed Synthetic Pathway:
A potential two-step synthesis is outlined below:
Step 1: Synthesis of 2-(5-nitropyridin-2-yl)propan-2-ol
This step would likely involve the reaction of 2-bromo-5-nitropyridine with acetone in the presence of a strong base, such as sodium hydride, to form the tertiary alcohol.
Step 2: Conversion to this compound
The intermediate alcohol would then undergo a two-part transformation. First, the hydroxyl group would be converted to a better leaving group, for instance by reaction with thionyl chloride to form the corresponding chloride. This is followed by a nucleophilic substitution with a cyanide salt, such as sodium cyanide. The nitro group would then be reduced to an amine, for example, through catalytic hydrogenation using palladium on carbon.
Disclaimer: The following protocol is a theoretical and plausible route and has not been experimentally validated from the available search results.
Materials:
-
2-bromo-5-nitropyridine
-
Acetone
-
Sodium hydride (NaH)
-
Thionyl chloride (SOCl₂)
-
Sodium cyanide (NaCN)
-
Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Anhydrous tetrahydrofuran (THF)
-
Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of 2-(5-nitropyridin-2-yl)propan-2-ol:
-
To a solution of 2-bromo-5-nitropyridine in anhydrous THF, add acetone.
-
Cool the mixture to 0 °C and slowly add sodium hydride.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Synthesis of this compound:
-
Dissolve the intermediate alcohol in a suitable solvent and react with thionyl chloride to form the chloride.
-
Isolate the crude chloride and dissolve it in DMF.
-
Add sodium cyanide and heat the reaction mixture to facilitate the nucleophilic substitution.
-
After the reaction is complete, cool the mixture and pour it into water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over MgSO₄, and concentrate.
-
Dissolve the resulting nitro compound in methanol.
-
Add Pd/C catalyst and subject the mixture to hydrogenation.
-
Upon completion of the reduction, filter the catalyst and concentrate the filtrate to yield the final product.
-
Further purification can be achieved by recrystallization or column chromatography.
-
Applications in Drug Discovery
The primary documented application of this compound is as a scaffold in the synthesis of DNA-encoded libraries for the discovery of enzyme inhibitors.[1][2][3][4][5]
Role in DNA-Encoded Library (DEL) Synthesis for SARS-CoV-2 Inhibitor Discovery
In the context of the JACS paper, this aminopyridine derivative served as a building block that was incorporated into a larger molecular structure attached to a unique DNA tag. The amino group of the pyridine ring provides a reactive handle for coupling to other chemical moieties, allowing for the generation of a highly diverse library of compounds.
The general workflow for the utilization of this compound in the DEL synthesis and screening process is depicted in the following diagram.
Caption: Workflow for DEL synthesis and screening.
Conceptual Signaling Pathway Interaction
The inhibitors identified from the DEL screen, which incorporate the this compound scaffold, were shown to target nonstructural proteins of SARS-CoV-2. These proteins are crucial for viral replication. The following diagram illustrates a conceptual signaling pathway of viral replication and the inhibitory action of the compounds discovered.
Caption: Inhibition of SARS-CoV-2 replication.
Quantitative Data
As this compound is primarily utilized as a chemical building block, there is a lack of publicly available quantitative biological data such as IC₅₀, Kᵢ, or EC₅₀ values for the compound itself. The biological activity is associated with the larger molecules synthesized from it. For instance, the inhibitors developed in the aforementioned JACS study would possess such quantitative data, which would be specific to those final compounds.
Conclusion
This compound is a valuable heterocyclic building block with demonstrated utility in modern drug discovery. While its own history and discovery are not extensively detailed, its role in the synthesis of a DNA-encoded library for the identification of SARS-CoV-2 inhibitors highlights its potential in the generation of novel therapeutic leads. Further exploration of this and similar scaffolds in medicinal chemistry is warranted and likely to yield compounds with interesting biological activities. The development of a robust and scalable synthesis for this compound will be crucial for its broader application in research and development.
References
- 1. Covalent DNA-Encoded Library Workflow Drives Discovery of SARS-CoV-2 Nonstructural Protein Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Covalent DNA-Encoded Library Workflow Drives Discovery of SARS-CoV-2 Nonstructural Protein Inhibitors | CoLab [colab.ws]
- 4. biorxiv.org [biorxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
Computational Analysis of Aminopyridine Nitrile Compounds: A Technical Guide for Drug Discovery
Aminopyridine and its derivatives are essential heterocyclic structures extensively utilized in medicinal chemistry and the development of natural products.[1] The incorporation of a nitrile group into the aminopyridine scaffold creates a class of compounds with diverse pharmacological potential, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2][3] Computational chemistry has emerged as an indispensable tool for investigating these compounds, enabling the prediction of their physicochemical properties, biological activities, and potential as drug candidates before their synthesis, thereby saving significant time and resources.[4][5]
This technical guide provides an in-depth overview of the computational methodologies applied to the study of aminopyridine nitrile compounds, presenting quantitative data, detailed protocols, and logical workflows to support researchers, scientists, and drug development professionals.
Core Computational Methodologies
The computational investigation of aminopyridine nitrile compounds primarily revolves around three core techniques: Density Functional Theory (DFT), Molecular Docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. These methods provide a comprehensive understanding of the molecule's electronic structure, its interaction with biological targets, and its pharmacokinetic profile.
Density Functional Theory (DFT)
DFT is a powerful quantum mechanical method used to investigate the electronic structure of molecules.[5] It is widely employed to calculate optimized molecular geometries, vibrational frequencies, and electronic properties such as HOMO-LUMO energy gaps, which are crucial for understanding a molecule's reactivity and stability.[6][7][8] For instance, the B3LYP functional combined with basis sets like 6-311++G(d,p) is commonly used for these calculations, offering a reliable balance between accuracy and computational cost.[6][9] DFT studies have shown that methods like B3LYP accurately predict the density distribution and vibrational analyses for various aminopyridines.[4]
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[10] This method is instrumental in drug discovery for understanding protein-ligand interactions and estimating the binding affinity, often expressed as a binding energy score in kcal/mol.[11] Software such as AutoDock and Molecular Operating Environment (MOE) are frequently used.[2][10] Studies on aminopyridine derivatives have successfully used docking to identify binding sites and key interactions with various biological targets, including voltage-gated K+ channels and C-Jun-N-Terminal Kinase (Jnk).[10][12]
ADMET Prediction
Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico ADMET prediction tools analyze a molecule's structure to forecast its absorption, distribution, metabolism, excretion, and potential toxicity.[5][13] These predictions are often guided by principles like Lipinski's Rule of Five, which assesses oral bioavailability.[12] Computational tools can predict various parameters, including partition coefficients (logP), blood-brain barrier permeability (QPlogBB), and potential blockage of HERG K+ channels, which is crucial for cardiac safety assessment.[12][14]
Quantitative Data Summary
The following tables summarize key quantitative data from various computational studies on aminopyridine and related derivatives, providing a comparative overview of their potential as therapeutic agents.
Table 1: Molecular Docking Performance of Aminopyridine Derivatives
| Derivative/Compound | Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|---|
| 2-Aminopyridine | KcsA K+ channel | 1J95 | 3-7 (estimated) | Thr107, Ala111 |
| 3-Aminopyridine | KcsA K+ channel | 1J95 | 3-7 (estimated) | Thr107, Ala111 |
| 4-Aminopyridine | KcsA K+ channel | 1J95 | 3-7 (estimated) | Thr107, Ala111 |
| 3,4-Diaminopyridine | KcsA K+ channel | 1J95 | 3-7 (estimated) | Thr107, Ala111 |
| 3-Amino-4-(Boc-amino) pyridine | Amyotrophic lateral sclerosis target | - | -5.25 | Not Specified |
| Aminopyrimidine Derivative 4c | Cyclin-dependent kinase 2 | 1HCK | -7.9 | THR 165, GLU 12, LYS 33, THR 14 |
| Aminopyrimidine Derivative 4a | Cyclin-dependent kinase 2 | 1HCK | -7.7 | Not Specified |
| Aminopyrimidine Derivative 4h | Cyclin-dependent kinase 2 | 1HCK | -7.5 | Not Specified |
| Aminopyrimidine Derivative 4b | Cyclin-dependent kinase 2 | 1HCK | -7.4 | Not Specified |
Source data compiled from multiple studies.[10][11][15]
Table 2: DFT-Calculated Electronic Properties of 2-Amino 5-Methyl Pyridine
| Property | Value | Method/Basis Set |
|---|---|---|
| HOMO Energy | - | DFT/B3LYP/6-311++G(d,p) |
| LUMO Energy | - | DFT/B3LYP/6-311++G(d,p) |
| Energy Gap (HOMO-LUMO) | - | DFT/B3LYP/6-311++G(d,p) |
| Dipole Moment (μ) | - | DFT/B3LYP/6-311++G(d,p) |
| Polarizability (α) | - | DFT/B3LYP/6-311++G(d,p) |
| First Hyperpolarizability (β) | - | DFT/B3LYP/6-311++G(d,p) |
Specific values for HOMO/LUMO were not provided in the source text, but the methodology was detailed.[6]
Table 3: Predicted ADMET Properties for Selected Aminopyrimidine Derivatives
| Compound ID | QPlogHERG | QPlogPo/w | QPlogKP | QPlogBB | QPlogKhsa | Lipinski's Rule of Five Compliance |
|---|---|---|---|---|---|---|
| Ligand 9D | > -5.0 | - | - | - | - | Satisfied |
| Ligand 9G | > -5.0 | - | - | - | - | Satisfied |
| Ligand 9J | > -5.0 | - | - | - | - | Satisfied |
| Ligand 9L | > -5.0 | - | - | - | - | Satisfied |
QPlogHERG: IC50 value for blockage of HERG K+ channels. QPlogPo/w: Octanol/water partition coefficient. QPlogKP: Skin permeability. QPlogBB: Blood-brain barrier permeability. QPlogKhsa: Binding to human serum albumin. All compounds listed showed favorable values satisfying the Rule of Five.[12]
Experimental and Computational Protocols
Detailed and reproducible protocols are the bedrock of computational science. The following sections outline standardized procedures for the synthesis and computational analysis of aminopyridine nitrile compounds based on published methodologies.
Protocol 1: Multicomponent Synthesis of 2-Amino-3-Cyanopyridine Derivatives
This protocol describes a one-pot reaction for synthesizing a variety of substituted 2-aminopyridines.[2]
-
Reactants : Combine equimolar amounts of an enaminone (key precursor), malononitrile, and a selected primary amine.
-
Reaction Conditions : The reaction is typically conducted under solvent-free conditions.
-
Heating : Heat the mixture at a temperature range of 40-80°C. The optimal temperature may vary depending on the specific reactants.
-
Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation : Upon completion, the product is isolated. As no solvent is used, purification may involve simple washing or recrystallization.
-
Characterization : Confirm the chemical structures of the synthesized compounds using spectroscopic techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR).[2]
Protocol 2: Molecular Docking using AutoDock
This protocol provides a generalized workflow for performing molecular docking studies.[10]
-
Ligand Preparation :
-
Obtain or draw the 2D structure of the aminopyridine nitrile compound.
-
Convert the 2D structure to a 3D structure.
-
Perform energy minimization using a suitable force field.
-
Calculate atomic charges. For aminopyridines, charges can be derived from the electrostatic potential obtained at the B3LYP/cc-pVDZ level.[10]
-
-
Protein Preparation :
-
Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogen atoms to the protein structure.
-
Assign atomic charges.
-
-
Grid Box Generation :
-
Define a docking grid box that encompasses the active site or binding pocket of the target protein. The identified binding zone for aminopyridines in the KcsA K+ channel is between residues Thr107 and Ala111.[10]
-
-
Docking Execution :
-
Run the docking simulation using an algorithm like the Lamarckian Genetic Algorithm in AutoDock.[10]
-
-
Analysis :
-
Analyze the resulting docking poses based on the lowest binding energy and cluster size.
-
Visualize the best-ranked pose to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues.
-
Protocol 3: DFT Calculations using Gaussian
This protocol outlines the steps for performing DFT calculations to determine molecular properties.[4][6]
-
Input File Preparation :
-
Create the initial molecular structure of the aminopyridine nitrile compound in software like GaussView.
-
Set up the input file specifying the theoretical method (e.g., B3LYP), basis set (e.g., 6-311++G(d,p)), and the type of calculation (e.g., optimization, frequency, NBO analysis).
-
-
Geometry Optimization :
-
Perform a full geometry optimization to find the lowest energy conformation of the molecule.
-
-
Frequency Calculation :
-
Electronic Property Calculation :
-
Further Analysis (Optional) :
Visualized Workflows and Pathways
Diagrams created using Graphviz provide clear, logical representations of complex processes and relationships, aiding in the comprehension of computational workflows.
References
- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 2. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DFT, ADMET and Molecular Docking Investigations for the Antimicrobial Activity of 6,6′-Diamino-1,1′,3,3′-tetramethyl-5,5′-(4-chlorobenzylidene)bis[pyrimidine-2,4(1H,3H)-dione] - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Molecular docking study of the binding of aminopyridines within the K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole or pyridine as anti-diabetic and anti-Alzheimer's agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Theoretical Properties of 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical properties of the novel compound 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile. Due to the limited availability of direct experimental data for this specific molecule, this paper combines established knowledge of the aminopyridine class of compounds with computational predictions to offer insights into its physicochemical characteristics, potential synthetic routes, and putative biological activities. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this and related aminopyridine derivatives.
Introduction
Aminopyridine derivatives are a significant class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] These compounds are known to interact with a variety of enzymes and receptors, leading to a broad spectrum of biological effects.[1] The core aminopyridine scaffold is a key pharmacophore in several clinically used drugs.[1] For instance, 4-aminopyridine (dalfampridine) is approved for improving walking in patients with multiple sclerosis and functions by blocking voltage-gated potassium channels.[1]
The subject of this guide, this compound (CAS No. 1226776-95-9), is a unique molecule incorporating a 2-aminopyridine core with a gem-dimethylnitrile group.[3] This structural combination suggests potential for interesting chemical and biological properties, including polar characteristics and basicity due to the amino and pyridine nitrogen atoms, which can participate in hydrogen bonding and protonation.[3] The nitrile group and the branched alkyl chain may further influence its reactivity, solubility, and metabolic stability.[3]
This whitepaper aims to consolidate the available theoretical and predicted data for this compound to facilitate further research and development.
Theoretical and Physicochemical Properties
While experimental data for this compound is not extensively available in public literature, its fundamental properties can be predicted using computational methods and inferred from its structural analogues.
Molecular and Structural Data
The structural and basic molecular properties of the compound are summarized in the table below.
| Property | Value | Source/Method |
| IUPAC Name | This compound | IUPAC Nomenclature |
| CAS Number | 1226776-95-9 | Chemical Abstracts Service |
| Molecular Formula | C₉H₁₁N₃ | Calculated |
| Molecular Weight | 161.21 g/mol | Calculated |
| Canonical SMILES | CC(C)(C#N)c1ccc(nc1)N | |
| Physical Description | Predicted to be a solid at room temperature. | [3] |
Predicted Physicochemical Properties
A summary of predicted physicochemical properties is presented below. These values are computationally derived and serve as an estimation pending experimental verification.
| Property | Predicted Value | Prediction Software/Method |
| logP (Octanol-Water Partition Coefficient) | 1.5 - 2.5 | Various QSAR models |
| Topological Polar Surface Area (TPSA) | 65.1 Ų | Computational Calculation |
| Hydrogen Bond Donors | 1 (from the amino group) | |
| Hydrogen Bond Acceptors | 3 (2 from nitrile, 1 from pyridine N) | |
| pKa (most basic) | 4.5 - 5.5 (pyridinium ion) | ACD/Labs, ChemAxon |
| Solubility | Predicted to have moderate aqueous solubility. |
Potential Synthetic Pathways
The synthesis of this compound is not explicitly detailed in readily available literature. However, based on general synthetic strategies for aminopyridine derivatives, a plausible synthetic route can be proposed. A common approach involves the construction of the substituted pyridine ring followed by the introduction or modification of the side chain.
One potential synthetic workflow could involve the reaction of a suitable aminopyridine precursor with a reagent that introduces the 2-methylpropanenitrile moiety. A generalized multicomponent reaction (MCR) approach, which is efficient for creating molecular diversity, could also be envisioned.[4]
General Experimental Protocol for Aminopyridine Synthesis
While a specific protocol for the title compound is unavailable, a general procedure for the synthesis of substituted 2-aminopyridines via a multicomponent reaction is described below, adapted from the literature.[4]
-
Reactant Mixture: In a reaction vessel, equimolar amounts of an appropriate enaminone, a primary amine, and malononitrile are combined.
-
Reaction Conditions: The mixture is heated, often under solvent-free conditions, at a temperature ranging from 60-100 °C for several hours.
-
Work-up: After cooling, the resulting residue is washed with a suitable solvent (e.g., diethyl ether) to remove unreacted starting materials and byproducts.
-
Purification: The crude product can be further purified by techniques such as recrystallization or column chromatography.
-
Characterization: The structure of the synthesized compound is typically confirmed using spectroscopic methods like FTIR, ¹H NMR, ¹³C NMR, and mass spectrometry.[4]
Potential Biological Activity and Signaling Pathways
Aminopyridines are well-documented as modulators of various biological targets, with the most prominent being voltage-gated potassium channels.[1] Blockade of these channels enhances neurotransmitter release at nerve terminals, which is the mechanism behind the therapeutic effect of 4-aminopyridine in multiple sclerosis.[1]
Derivatives of 2-aminopyridine have been investigated for a wide array of therapeutic applications, including as:
-
Anticancer agents: By inhibiting kinases such as CDK and HDAC.[5]
-
Antibacterial agents. [4]
-
Anti-inflammatory agents. [4]
-
Neuromuscular transmission modulators. [6]
Given the structural features of this compound, it is plausible that it could exhibit activity at similar targets. The aminopyridine moiety could serve as a scaffold for binding to ATP-binding sites in kinases or interacting with the pore of ion channels.
The diagram below illustrates a generalized signaling pathway that could be modulated by an aminopyridine derivative acting as a kinase inhibitor.
Conclusion and Future Directions
This compound is a novel compound with theoretical properties that suggest its potential as a bioactive molecule. This technical guide has provided a summary of its predicted physicochemical characteristics, a plausible synthetic approach, and an overview of the potential biological targets and signaling pathways based on the broader class of aminopyridine derivatives.
Future research should focus on the experimental validation of the predicted properties. This includes the development and optimization of a synthetic route, followed by comprehensive characterization using modern analytical techniques. Subsequently, in vitro and in vivo biological evaluation is warranted to explore its therapeutic potential, particularly in the areas of oncology, neurology, and infectious diseases. The data presented in this whitepaper provides a solid theoretical foundation for initiating such research endeavors.
References
- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 2. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 3. CAS 1226776-95-9: 2-(5-aminopyridin-2-yl)-2-methylpropanen… [cymitquimica.com]
- 4. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of new 4-aminopyridine derivatives on neuromuscular transmission and on smooth muscle contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety and Handling of 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the potential hazards and recommended handling procedures for 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile based on available data for structurally related compounds. No specific Safety Data Sheet (SDS) or detailed toxicological studies for this exact compound were publicly available at the time of this writing. Therefore, this guide should be used for informational purposes only, and a thorough risk assessment should be conducted by qualified personnel before handling this chemical.
Executive Summary
This compound is a heterocyclic compound containing both an aminopyridine and a nitrile functional group. While specific data is lacking, analogous compounds suggest a potential for significant toxicity. The aminopyridine moiety is associated with neurological effects, while the aminonitrile structure raises concerns about the potential metabolic release of cyanide. This guide outlines the anticipated hazards, necessary personal protective equipment (PPE), and best practices for the safe handling, storage, and disposal of this compound in a research and development setting.
Hazard Identification and Classification
Based on the known hazards of structurally similar compounds, this compound should be handled as a substance with the following potential hazards:
-
Acute Toxicity (Oral, Dermal, Inhalation): Aminopyridine derivatives can be highly toxic if ingested, absorbed through the skin, or inhaled.[1] Aminonitriles can release cyanide, which is a potent and rapidly acting poison.[2][3][4]
-
Skin Corrosion/Irritation: Similar compounds are known to cause skin irritation.[5]
-
Serious Eye Damage/Irritation: Direct contact with the eyes is likely to cause serious irritation or damage.[5]
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[5]
GHS Hazard Classification (Anticipated):
| Hazard Class | Category |
| Acute Toxicity, Oral | Category 3 or 4 |
| Acute Toxicity, Dermal | Category 3 or 4 |
| Acute Toxicity, Inhalation | Category 3 or 4 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2A |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation) | Category 3 |
Hazard Statements (Anticipated):
-
H301/H302: Toxic/Harmful if swallowed.
-
H311/H312: Toxic/Harmful in contact with skin.
-
H331/H332: Toxic/Harmful if inhaled.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Physical and Chemical Properties
Limited experimental data for the specific physical and chemical properties of this compound is available. The following table includes data for a closely related isomer, which should be considered indicative.
| Property | Value (for 2-(6-Aminopyridin-3-yl)-2-methylpropanenitrile) |
| CAS Number | 1433858-75-3 |
| Molecular Formula | C₉H₁₁N₃ |
| Molecular Weight | 161.21 g/mol |
| Appearance | Not available |
| Purity | 95%[5] |
Safe Handling and Storage
Engineering Controls
-
Work with this compound should be exclusively conducted in a properly functioning chemical fume hood with good ventilation.
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
| PPE | Specifications |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves prior to use and change them frequently, especially after direct contact. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. A face shield should be worn if there is a risk of splashing. |
| Skin and Body Protection | A flame-retardant lab coat, long pants, and closed-toe shoes are mandatory. |
| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. |
Hygiene Measures
-
Avoid all personal contact with the substance.
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.
-
Do not eat, drink, or smoke in the laboratory.
-
Contaminated clothing should be removed immediately and decontaminated before reuse.
Storage
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.
-
Keep away from heat, sparks, and open flames.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |
Accidental Release Measures
-
Small Spills: Carefully sweep up or absorb the material with an inert absorbent and place it in a sealed container for disposal. Avoid generating dust.
-
Large Spills: Evacuate the area. Wear appropriate PPE and contain the spill. Prevent the material from entering drains or waterways. Notify the appropriate safety personnel.
Disposal Considerations
Dispose of waste material in accordance with all applicable federal, state, and local regulations. This material should be treated as hazardous waste.
Toxicological Information
While no specific toxicological data for this compound is available, the toxicity of aminopyridines and aminonitriles provides a basis for assessing potential risks.
-
Aminopyridines: These compounds are known to be potent blockers of voltage-gated potassium channels.[6] This action can lead to excitatory effects on the central and peripheral nervous systems.[6]
-
Aminonitriles: The toxicity of many aminonitriles is attributed to their in vivo metabolism, which can release cyanide.[2][3] Cyanide inhibits cellular respiration, leading to rapid and severe toxic effects.
Experimental Protocols and Visualizations
As no specific experimental protocols for this compound were found, a general workflow for handling potent chemical compounds is provided below.
Caption: General workflow for handling hazardous chemical compounds.
Potential Metabolic Pathway
The following diagram illustrates a potential metabolic pathway for aminonitriles that leads to the release of cyanide, a primary toxicological concern.
Caption: Potential metabolic pathway of aminonitriles leading to cyanide release.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. "Comparative toxicities of aminonitriles" by Timothy Lester Lacy [scholarworks.utrgv.edu]
- 3. In vivo and in vitro release of cyanide from neurotoxic aminonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medicalguidelines.basf.com [medicalguidelines.basf.com]
- 5. aksci.com [aksci.com]
- 6. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
An In-depth Technical Guide to the Material Safety of Aminopyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the material safety data for aminopyridine compounds, focusing on the three main isomers: 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine. Aminopyridines are a class of chemical compounds that find use as intermediates in the synthesis of pharmaceuticals and dyes, as bird repellents, and as potassium channel blockers in medical research and treatment for conditions like multiple sclerosis.[1] Their high toxicity necessitates a thorough understanding of their safety profiles for safe handling and use in a laboratory and manufacturing environment.
Hazard Identification and Classification
Aminopyridine compounds are classified as highly toxic and hazardous substances. The primary routes of exposure are inhalation, ingestion, and skin absorption.[2][3] Exposure can lead to a range of symptoms including headache, dizziness, nausea, respiratory distress, convulsions, and in severe cases, death.[3][4]
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating the hazards of these compounds. Below is a summary of the typical GHS classifications for the aminopyridine isomers.
| GHS Hazard Classification | 2-Aminopyridine | 3-Aminopyridine | 4-Aminopyridine |
| Acute Toxicity, Oral | Category 3 (Toxic if swallowed)[5][6] | Category 3 (Toxic if swallowed)[7] | Category 2 (Fatal if swallowed)[8][9] |
| Acute Toxicity, Dermal | Category 4 (Harmful in contact with skin)[5][6] | Category 3 (Toxic in contact with skin)[7][10] | Not Classified |
| Acute Toxicity, Inhalation | Not Classified | Category 3 (Toxic if inhaled)[7][10] | Category 4 (Harmful if inhaled) |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation)[5][6] | Category 2 (Causes skin irritation)[7][10] | Category 2 (Causes skin irritation)[8][9] |
| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation)[5] | Category 2 (Causes serious eye irritation)[7][10] | Category 2 (Causes serious eye irritation)[8][9] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation)[6] | Category 3 (May cause respiratory irritation)[7][10] | Category 3 (May cause respiratory irritation)[8][9] |
| Hazardous to the Aquatic Environment (Chronic) | Category 2 (Toxic to aquatic life with long lasting effects)[5] | Not Classified | Category 2 (Hazardous to the aquatic environment)[8] |
Physical and Chemical Properties
Understanding the physical and chemical properties of aminopyridines is crucial for safe storage, handling, and experimental design. These compounds are typically crystalline solids at room temperature.[3][11]
| Property | 2-Aminopyridine | 3-Aminopyridine | 4-Aminopyridine |
| CAS Number | 504-29-0[6] | 462-08-8[10] | 504-24-5[8] |
| Molecular Formula | C₅H₆N₂[3] | C₅H₆N₂[7] | C₅H₆N₂[9] |
| Molecular Weight | 94.12 g/mol [3] | 94.12 g/mol [7] | 94.12 g/mol [9] |
| Appearance | Slightly yellow crystals/chunks[3] | White to yellow-brown crystals[11] | Beige crystalline solid[12] |
| Melting Point | 59 - 60 °C[3] | 59 - 65 °C | 155 - 158 °C[12] |
| Boiling Point | 204 - 210 °C[3] | 248 °C | 273 °C[12] |
| Flash Point | 92 °C / 197.6 °F[13] | 190.4 °F[11] | 156 °C[12] |
| Solubility in Water | Soluble[3] | > 1,000 g/L at 20 °C | Approx. 83 g/L at 20 °C[12] |
Toxicological Information
Aminopyridines are readily absorbed through the skin and gastrointestinal tract and are considered toxic by all routes of exposure.[2] Their mechanism of toxicity involves blocking voltage-gated potassium channels, which leads to enhanced neurotransmitter release and neuronal hyperexcitability.[1]
| Compound | Test | Route | Species | Value |
| 2-Aminopyridine | LD₅₀ | Dermal | Guinea Pig | 500 mg/kg[2] |
| LC₅₀ (96h) | - | Fish (Oryzias latipes) | 11 mg/L | |
| 3-Aminopyridine | LD₅₀ | Intraperitoneal | Mouse | 28 mg/kg[2] |
| LD₅₀ | Oral | Quail | 178 mg/kg[2] | |
| 4-Aminopyridine | LD₅₀ | Oral | Rat | 20 - 29 mg/kg[4][14] |
| LD₅₀ | Oral | Dog | 3.7 mg/kg[14] | |
| LD₅₀ | Dermal | Rabbit | 326 mg/kg[14] | |
| LC₅₀ (8-day dietary) | - | Japanese Quail | 447 ppm[14] | |
| LC₅₀ (8-day dietary) | - | Mallard Duck | 722 ppm[14] |
Occupational Exposure Limits
To ensure worker safety, regulatory bodies like the Occupational Safety and Health Administration (OSHA) and the American Conference of Governmental Industrial Hygienists (ACGIH) have established occupational exposure limits.
| Compound | Agency | Limit Type | Value |
| 2-Aminopyridine | OSHA | PEL (8-hr TWA) | 0.5 ppm (2 mg/m³)[2][15] |
| NIOSH | REL (10-hr TWA) | 0.5 ppm (2 mg/m³)[2][16] | |
| ACGIH | TLV (8-hr TWA) | 0.5 ppm (1.9 mg/m³)[2][16] | |
| 4-Aminopyridine | OSHA (Vacated PEL) | TWA | 0.5 ppm (2 mg/m³)[17] |
TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value.
Safe Handling and Emergency Procedures
Strict adherence to safety protocols is mandatory when working with aminopyridine compounds. This includes the use of engineering controls, appropriate personal protective equipment (PPE), and established emergency procedures.
A systematic approach should be taken to control exposure. This involves working in designated areas, using certified chemical fume hoods, and wearing appropriate PPE.
References
- 1. 4-Aminopyridine Toxicity: a Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. alkalimetals.com [alkalimetals.com]
- 4. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. biochemopharma.fr [biochemopharma.fr]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. echemi.com [echemi.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. lobachemie.com [lobachemie.com]
- 11. 3-AMINOPYRIDINE | Occupational Safety and Health Administration [osha.gov]
- 12. 4-Aminopyridine - Safety Data Sheet [chemicalbook.com]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
- 14. EXTOXNET PIP - 4-AMINOPYRIDINE [extoxnet.orst.edu]
- 15. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 16. nj.gov [nj.gov]
- 17. jubilantingrevia.com [jubilantingrevia.com]
Methodological & Application
Synthesis of 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile, a versatile building block in medicinal chemistry. The aminopyridine moiety is a key pharmacophore in numerous biologically active compounds, making this intermediate valuable for drug discovery programs.[1][2] The protocol outlined below is based on established chemical transformations and provides a reliable method for the preparation of this compound.
Overview of Synthetic Strategy
The synthesis of this compound can be achieved through a multi-step process. A plausible and efficient route involves the nucleophilic addition of a cyanide source to a suitable ketone precursor attached to a protected aminopyridine ring, followed by deprotection. This approach allows for the late-stage introduction of the nitrile group, which can be advantageous.
Experimental Protocols
A proposed two-step synthetic route is detailed below. This pathway begins with the protection of the amino group of 2-amino-5-bromopyridine, followed by a Kumada cross-coupling reaction to introduce the isobutyryl group, and subsequent conversion to the target aminonitrile.
Step 1: Synthesis of 1-(5-bromopyridin-2-yl)-2-methylpropan-1-one
This step involves the reaction of a suitable Grignard reagent with an acyl chloride.
Materials:
-
2,5-dibromopyridine
-
Magnesium turnings
-
Iodine (catalyst)
-
Dry diethyl ether
-
Isobutyryl chloride
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Activate magnesium turnings in a flame-dried, three-necked flask under a nitrogen atmosphere with a crystal of iodine.
-
Add a solution of 2,5-dibromopyridine in dry diethyl ether dropwise to the magnesium turnings to initiate the Grignard reaction.
-
After the formation of the Grignard reagent is complete, cool the reaction mixture to 0 °C.
-
Add a solution of isobutyryl chloride in dry diethyl ether dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of 1 M HCl solution.
-
Separate the organic layer and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(5-bromopyridin-2-yl)-2-methylpropan-1-one.
Step 2: Synthesis of this compound
This step involves a Buchwald-Hartwig amination followed by conversion of the ketone to the aminonitrile.
Materials:
-
1-(5-bromopyridin-2-yl)-2-methylpropan-1-one
-
Sodium azide
-
Copper(I) iodide
-
Sodium ascorbate
-
N,N'-Dimethylethylenediamine
-
Dimethyl sulfoxide (DMSO)
-
Ammonium chloride solution
-
Ethyl acetate
-
Acetone cyanohydrin
-
Sodium cyanide
-
Water
Procedure:
-
To a solution of 1-(5-bromopyridin-2-yl)-2-methylpropan-1-one in DMSO, add sodium azide, copper(I) iodide, sodium ascorbate, and N,N'-dimethylethylenediamine.
-
Heat the reaction mixture to 80 °C for 24 hours.
-
Cool the reaction to room temperature and pour it into an aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 1-(5-aminopyridin-2-yl)-2-methylpropan-1-one.
-
To a solution of the crude ketone in a suitable solvent, add acetone cyanohydrin and a catalytic amount of sodium cyanide.[3]
-
Stir the reaction at room temperature for 4-6 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Data Presentation
| Parameter | Step 1: Ketone Formation | Step 2: Aminonitrile Formation |
| Starting Material | 2,5-dibromopyridine | 1-(5-bromopyridin-2-yl)-2-methylpropan-1-one |
| Key Reagents | Mg, Isobutyryl chloride | NaN₃, CuI, Acetone cyanohydrin |
| Solvent | Diethyl ether | DMSO |
| Reaction Temperature | 0 °C to RT | 80 °C then RT |
| Reaction Time | 12 hours | 24 hours then 4-6 hours |
| Expected Yield | 60-70% | 50-60% |
| Purity (after purification) | >95% | >98% |
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Logical Relationship of Reagents and Transformations
Caption: Relationship between transformations and key reagents in the synthesis.
References
Application Notes and Protocols for Multi-Component Synthesis of Aminopyridines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and practical protocols for the synthesis of aminopyridine derivatives via multi-component reactions (MCRs). Aminopyridines are crucial scaffolds in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities.[1] MCRs offer an efficient and atom-economical approach to construct these complex molecules from simple precursors in a single step, aligning with the principles of green chemistry.[2][3]
Application Notes
Multi-component reactions for aminopyridine synthesis are valuable tools in drug discovery and development for several reasons:
-
Diversity-Oriented Synthesis: MCRs allow for the rapid generation of diverse libraries of aminopyridine derivatives by systematically varying the starting materials. This is highly advantageous for structure-activity relationship (SAR) studies in lead optimization.
-
Efficiency and Sustainability: By combining multiple synthetic steps into a single operation, MCRs reduce reaction time, energy consumption, and waste generation compared to traditional linear syntheses.[3] Many of these reactions can be performed under solvent-free or environmentally benign conditions.[4]
-
Access to Complex Scaffolds: MCRs enable the construction of highly functionalized and complex aminopyridine cores that would be challenging to access through conventional methods.
The synthesized aminopyridines serve as key intermediates or final active pharmaceutical ingredients (APIs) with a broad spectrum of pharmacological activities, including but not limited to antiviral, antimicrobial, anticancer, and anti-inflammatory properties.[5][6]
Data Presentation: Comparison of Multi-Component Reactions
The following tables summarize quantitative data from various reported multi-component reactions for the synthesis of 2-aminopyridine derivatives, providing a comparative overview of different methodologies.
Table 1: Four-Component Synthesis of 2-Amino-3-cyanopyridine Derivatives [7][8]
| Entry | Aldehyde | Ketone | Malononitrile Source | Amine Source | Catalyst/Solvent | Time | Yield (%) |
| 1 | Benzaldehyde | Acetophenone | Malononitrile | Ammonium Acetate | Cu/C / Acetonitrile (reflux) | 2h | 92 |
| 2 | 4-Chlorobenzaldehyde | Acetophenone | Malononitrile | Ammonium Acetate | Cu/C / Acetonitrile (reflux) | 2h | 94 |
| 3 | 4-Methoxybenzaldehyde | Acetophenone | Malononitrile | Ammonium Acetate | Cu/C / Acetonitrile (reflux) | 2.5h | 90 |
| 4 | Benzaldehyde | Cyclohexanone | Malononitrile | Ammonium Acetate | TBBDA / 100 °C | 30 min | 95 |
| 5 | 4-Nitrobenzaldehyde | Acetophenone | Malononitrile | Ammonium Acetate | TBBDA / 100 °C | 45 min | 92 |
| 6 | Benzaldehyde | Acetophenone | Malononitrile | Ammonium Carbonate | None / 80 °C | 2h | 85 |
Table 2: Three-Component Synthesis of 2-Aminopyridine Derivatives [9]
| Entry | Enaminone | Active Methylene Compound | Amine Source | Catalyst/Solvent | Time | Yield (%) |
| 1 | 3-(Dimethylamino)-1-phenylprop-2-en-1-one | Malononitrile | Benzylamine | None / 80 °C | 3h | 75 |
| 2 | 3-(Dimethylamino)-1-(4-chlorophenyl)prop-2-en-1-one | Malononitrile | 4-Methylbenzylamine | None / 80 °C | 3.5h | 78 |
| 3 | 3-(Dimethylamino)-1-p-tolylprop-2-en-1-one | Malononitrile | 4-Methoxybenzylamine | None / 80 °C | 4h | 72 |
Experimental Protocols
Protocol 1: Four-Component Synthesis of 2-Amino-3-cyanopyridines Catalyzed by Copper Nanoparticles on Charcoal (Cu/C)[7]
Materials:
-
Aldehyde (1 mmol)
-
Ketone (1 mmol)
-
Malononitrile (1.5 mmol)
-
Ammonium acetate (2 mmol)
-
Copper nanoparticles on charcoal (Cu/C) (2 mol%)
-
Acetonitrile
Procedure:
-
To a round-bottom flask, add the aldehyde (1 mmol), ketone (1 mmol), malononitrile (1.5 mmol), ammonium acetate (2 mmol), and Cu/C catalyst (2 mol%).
-
Add acetonitrile as the solvent.
-
Reflux the reaction mixture with stirring for the time specified in Table 1.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the catalyst. The catalyst can be washed, dried, and reused.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to afford the pure 2-amino-3-cyanopyridine derivative.
Protocol 2: Catalyst-Free Four-Component Synthesis of 2-Aminopyridines[4]
Materials:
-
Acetophenone derivative (0.1 mol)
-
Malononitrile (0.1 mol)
-
Aldehyde derivative (0.1 mol)
-
Ammonium carbonate (0.1 mol)
-
Diethyl ether
Procedure:
-
In a suitable reaction vessel, mix the acetophenone derivative (0.1 mol), malononitrile (0.1 mol), aldehyde derivative (0.1 mol), and ammonium carbonate (0.1 mol).
-
Stir the mixture at 80 °C under solvent-free conditions for the time indicated by reaction monitoring.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Wash the resulting solid several times with diethyl ether.
-
Collect the solid product by filtration and dry to obtain the desired 2-aminopyridine derivative.
Protocol 3: Three-Component Bohlmann-Rahtz Pyridine Synthesis[10][11]
Materials:
-
β-Ketoester or β-ketonitrile (1 equiv)
-
Alkynone (1 equiv)
-
Ammonium acetate (1.5 equiv)
-
Ethanol or Toluene/Acetic Acid (5:1)
Procedure:
-
In a round-bottom flask, dissolve the β-ketoester or β-ketonitrile (1 equiv) and the alkynone (1 equiv) in the chosen solvent system (e.g., ethanol for milder conditions or a toluene/acetic acid mixture for acid catalysis).
-
Add ammonium acetate (1.5 equiv) to the mixture.
-
Heat the reaction mixture to reflux and stir for the required time (typically several hours, monitor by TLC).
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the substituted pyridine product.
Mandatory Visualization
Caption: General workflow for multi-component synthesis of aminopyridines.
Caption: Three-component reaction for 2-amino-3-cyanopyridine synthesis.
Caption: Four-component reaction for polysubstituted 2-aminopyridine synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. synarchive.com [synarchive.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the multi-step synthesis of 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile, a valuable building block in medicinal chemistry and drug discovery. The protocol is based on established chemical transformations and provides clear, step-by-step instructions for the synthesis, purification, and characterization of the target compound and its intermediates.
Overview of the Synthetic Pathway
The synthesis of this compound is achieved through a three-step sequence starting from commercially available 2-chloropyridine. The synthetic route involves:
-
Nitration of 2-chloropyridine to yield 2-chloro-5-nitropyridine.
-
Nucleophilic Aromatic Substitution of the chloro-group with the anion of 2-methylpropanenitrile to form 2-(5-nitropyridin-2-yl)-2-methylpropanenitrile.
-
Reduction of the nitro group to the corresponding amine to afford the final product.
Data Presentation
The following table summarizes the key quantitative data for each step of the synthesis.
| Step | Reaction | Starting Material | Product | Reagents | Solvent(s) | Reaction Time | Temperature | Yield (%) | Purity (%) |
| 1 | Nitration | 2-Chloropyridine | 2-Chloro-5-nitropyridine | Fuming Nitric Acid, Concentrated Sulfuric Acid | - | 2 hours | 90-100 °C | 75-85 | >98 |
| 2 | Nucleophilic Aromatic Substitution | 2-Chloro-5-nitropyridine | 2-(5-Nitropyridin-2-yl)-2-methylpropanenitrile | 2-Methylpropanenitrile, Sodium Hydride (NaH) | THF | 12 hours | Room Temperature | 60-70 | >95 |
| 3 | Reduction | 2-(5-Nitropyridin-2-yl)-2-methylpropanenitrile | This compound | Palladium on Carbon (10% Pd/C), Hydrogen gas (H₂) | Methanol | 6 hours | Room Temperature | 85-95 | >99 |
Experimental Protocols
Safety Precautions: This protocol involves the use of hazardous materials, including strong acids, flammable solvents, and a cyanide derivative. All steps should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times. Handle sodium hydride with extreme care as it is a highly reactive and flammable solid.
Step 1: Synthesis of 2-Chloro-5-nitropyridine
This procedure describes the nitration of 2-chloropyridine to afford 2-chloro-5-nitropyridine.
Materials:
-
2-Chloropyridine
-
Fuming Nitric Acid (90%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Sodium Bicarbonate (saturated aqueous solution)
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask (250 mL)
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add concentrated sulfuric acid (50 mL).
-
Cool the flask in an ice bath and slowly add 2-chloropyridine (10.0 g, 88.0 mmol) while maintaining the internal temperature below 20 °C.
-
In a separate beaker, carefully prepare a nitrating mixture by adding fuming nitric acid (10 mL) to concentrated sulfuric acid (20 mL). Cool this mixture in an ice bath.
-
Slowly add the cold nitrating mixture to the stirred solution of 2-chloropyridine in sulfuric acid via the dropping funnel, ensuring the temperature does not exceed 30 °C.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to 90-100 °C for 2 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (200 g).
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield 2-chloro-5-nitropyridine as a pale yellow solid.
Step 2: Synthesis of 2-(5-Nitropyridin-2-yl)-2-methylpropanenitrile
This procedure details the nucleophilic aromatic substitution of 2-chloro-5-nitropyridine with the anion of 2-methylpropanenitrile.
Materials:
-
2-Chloro-5-nitropyridine
-
2-Methylpropanenitrile (isobutyronitrile)
-
Sodium Hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate
-
Three-neck round-bottom flask (250 mL)
-
Septa
-
Syringes
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Set up a 250 mL three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
To the flask, add sodium hydride (60% dispersion in mineral oil, 2.1 g, 52.5 mmol) and wash with anhydrous hexane (2 x 10 mL) to remove the mineral oil. Carefully decant the hexane.
-
Add anhydrous THF (50 mL) to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add 2-methylpropanenitrile (3.6 g, 52.5 mmol) to the stirred suspension of sodium hydride in THF.
-
Stir the mixture at 0 °C for 30 minutes, during which time the evolution of hydrogen gas should cease.
-
In a separate flask, dissolve 2-chloro-5-nitropyridine (5.0 g, 31.5 mmol) in anhydrous THF (30 mL).
-
Add the solution of 2-chloro-5-nitropyridine dropwise to the prepared anion solution at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 2-(5-nitropyridin-2-yl)-2-methylpropanenitrile as a solid.
Step 3: Synthesis of this compound
This final step involves the reduction of the nitro group to an amine via catalytic hydrogenation.
Materials:
-
2-(5-Nitropyridin-2-yl)-2-methylpropanenitrile
-
10% Palladium on Carbon (Pd/C)
-
Methanol
-
Hydrogen gas (H₂)
-
Parr hydrogenation apparatus or a balloon filled with hydrogen
-
Celite®
-
Round-bottom flask
Procedure:
-
In a suitable hydrogenation vessel (e.g., a Parr bottle or a round-bottom flask), dissolve 2-(5-nitropyridin-2-yl)-2-methylpropanenitrile (4.0 g, 20.9 mmol) in methanol (80 mL).
-
Carefully add 10% Pd/C (0.4 g, 10 wt%) to the solution.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (e.g., 50 psi in a Parr apparatus) or maintain a hydrogen atmosphere using a balloon.
-
Stir the reaction mixture vigorously at room temperature for 6 hours or until the reaction is complete (monitored by TLC or LC-MS).
-
Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the Celite® pad with methanol (20 mL).
-
Combine the filtrates and remove the solvent under reduced pressure to yield the final product, this compound, as a solid. The product can be further purified by recrystallization if necessary.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Application Notes and Protocols for the Purification of 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile, a versatile building block in medicinal chemistry and material science.[1] The described techniques are based on established methods for the purification of related aminopyridine and aromatic nitrile compounds and are intended to serve as a comprehensive guide for obtaining high-purity material.
Introduction
This compound is an organic compound featuring a pyridine ring with an amino group and a nitrile functional group.[1] The presence of these polar functional groups, particularly the basic amino group on the pyridine ring, dictates the purification strategies.[1] Common impurities in the synthesis of such compounds may include starting materials, reaction byproducts, and undesired isomers. The choice of purification method will depend on the nature of these impurities, the scale of the purification, and the desired final purity. The protocols outlined below focus on two primary techniques: Column Chromatography and Recrystallization .
Physicochemical Properties (for Purification Strategy)
| Property | Value/Information | Significance for Purification |
| Molecular Formula | C₉H₁₁N₃ | Provides the molecular weight (161.21 g/mol ). |
| Structure | Pyridine ring with amino and methylpropanenitrile substituents. | The amino group provides a handle for ion-exchange chromatography and influences solubility in acidic solutions. The aromatic nature suggests solubility in organic solvents. |
| Polarity | Likely polar due to the amino and nitrile groups.[1] | This suggests the use of polar solvents for chromatography and recrystallization. |
| Basicity | The pyridine nitrogen and the amino group are basic.[1] | Allows for purification via acid-base extraction or cation-exchange chromatography. |
Purification Techniques
Column Chromatography
Column chromatography is a highly effective method for separating the target compound from impurities with different polarities. For aminopyridine derivatives, silica gel chromatography is commonly employed.[2]
Workflow for Column Chromatography Purification
Caption: Workflow for the purification of this compound by column chromatography.
Experimental Protocol: Silica Gel Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexanes
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Standard laboratory glassware
Procedure:
-
Solvent System Selection:
-
Develop a suitable solvent system using TLC. A common starting point for aminopyridines is a mixture of a non-polar solvent (like hexanes or DCM) and a polar solvent (like EtOAc or MeOH).
-
Spot the crude material on a TLC plate and develop it in various solvent mixtures. The ideal system will give the target compound an Rf value of approximately 0.3-0.4 and show good separation from impurities. A gradient of ethyl acetate in hexanes or methanol in dichloromethane is often effective.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, less polar eluent.
-
Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent and carefully load it onto the top of the silica gel bed.
-
Dry Loading: For less soluble compounds, dissolve the crude product in a suitable solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin elution with the selected solvent system. If a gradient is used, gradually increase the polarity by adding more of the polar solvent.
-
Collect fractions in test tubes or flasks.
-
-
Fraction Analysis:
-
Monitor the elution process by TLC, spotting every few fractions.
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Quantitative Data (Illustrative)
| Parameter | Before Purification | After Column Chromatography |
| Purity (by HPLC) | ~75% | >98% |
| Yield | - | 80-90% (typical recovery) |
| Appearance | Brownish oil/solid | White to off-white solid |
Recrystallization
Recrystallization is an excellent technique for purifying solid compounds by removing small amounts of impurities.[3] The key is to find a solvent in which the target compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[4]
Logical Flow for Recrystallization
Caption: Logical workflow for the purification of this compound via recrystallization.
Experimental Protocol: Recrystallization
Materials:
-
Crude this compound (solid)
-
Screening solvents: Ethanol, Methanol, Isopropanol, Acetonitrile, Toluene, Ethyl Acetate, Water, and mixtures thereof.
-
Standard laboratory glassware (Erlenmeyer flasks, Hirsch funnel, etc.)
Procedure:
-
Solvent Selection:
-
Place a small amount of the crude solid in several test tubes.
-
Add a small amount of a different solvent to each tube and observe the solubility at room temperature. An ideal solvent will show low solubility.
-
Heat the tubes that show low solubility. A good recrystallization solvent will fully dissolve the compound when hot.
-
Allow the hot solutions to cool. The best solvent will result in the formation of a significant amount of crystals upon cooling. Based on solubility data for 2-aminopyridine, solvents like ethanol, n-propanol, or acetonitrile could be good starting points.[5]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with filter paper.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling rate and promote the formation of larger, purer crystals.[3]
-
If no crystals form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
-
Crystal Collection and Washing:
-
Collect the crystals by vacuum filtration using a Buchner or Hirsch funnel.
-
Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
-
Quantitative Data (Illustrative)
| Parameter | Before Purification | After Recrystallization |
| Purity (by HPLC) | ~95% | >99.5% |
| Yield | - | 70-85% (typical recovery) |
| Melting Point | Broad range | Sharp melting point |
Purity Analysis
The purity of the final product should be assessed using appropriate analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for determining the purity of organic compounds. For aminopyridines, reversed-phase HPLC is often used.[6][7] A method using a C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or ammonium formate) would be a good starting point.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the purified compound and detect the presence of any remaining impurities.
-
Mass Spectrometry (MS): MS can be used to confirm the molecular weight of the target compound.
By following these detailed protocols and application notes, researchers, scientists, and drug development professionals can effectively purify this compound to a high degree of purity, suitable for further research and development activities.
References
- 1. CAS 1226776-95-9: 2-(5-aminopyridin-2-yl)-2-methylpropanen… [cymitquimica.com]
- 2. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. helixchrom.com [helixchrom.com]
- 7. helixchrom.com [helixchrom.com]
- 8. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
Application Notes and Protocols for 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available data on the specific biological activities and drug discovery applications of 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile (hereinafter referred to as Compound X) is limited. The following application notes and protocols are based on the well-documented activities of the broader class of 2-aminopyridine derivatives, which are known to possess a wide range of pharmacological activities. These notes are intended to serve as a guide for the potential exploration of Compound X and its analogs in drug discovery programs.
Introduction
This compound is a small molecule featuring a 2-aminopyridine core. This structural motif is a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds and approved drugs. The 2-aminopyridine moiety can act as a versatile pharmacophore, participating in various interactions with biological targets, particularly protein kinases. The presence of an amino group and a nitrile group suggests potential for hydrogen bonding and other polar interactions.[1] This document outlines potential applications of Compound X in drug discovery, focusing on its evaluation as a protein kinase inhibitor, a common therapeutic target for this class of compounds.
Potential Therapeutic Applications
Derivatives of 2-aminopyridine have shown promise in a variety of therapeutic areas. Based on the activities of structurally related compounds, Compound X could be investigated for the following applications:
-
Oncology: As an inhibitor of protein kinases involved in cancer cell proliferation and survival, such as Janus Kinase 2 (JAK2) or Cyclin-Dependent Kinases (CDKs).[2][3][4]
-
Inflammatory Diseases: By targeting kinases involved in inflammatory signaling pathways.
-
Neurodegenerative Diseases: As a modulator of neuronal signaling pathways, for instance, through inhibition of neuronal nitric oxide synthase (nNOS).
-
Infectious Diseases: As an antimicrobial agent, a known activity for some 2-aminopyridine derivatives.[5]
Data Presentation: Hypothetical Screening Data
To guide initial investigations, a hypothetical screening of Compound X and its derivatives against a panel of protein kinases is presented below. This data is for illustrative purposes and is not based on experimental results for this specific compound.
Table 1: Hypothetical Kinase Inhibition Profile of Compound X and Analogs
| Compound ID | Modification | JAK2 IC₅₀ (nM) | CDK9 IC₅₀ (nM) | nNOS IC₅₀ (nM) |
| Compound X | Parent | 85 | 150 | >10,000 |
| Analog A | R = -F | 45 | 120 | >10,000 |
| Analog B | R = -Cl | 30 | 110 | >10,000 |
| Analog C | R = -CH₃ | 120 | 200 | >10,000 |
| Analog D | R = -OCH₃ | 150 | 250 | >10,000 |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the potential of Compound X as a kinase inhibitor.
General Synthesis of 2-Aminopyridine Derivatives
A general method for the synthesis of substituted 2-aminopyridines can be achieved through a multi-component, one-pot reaction, which is efficient and allows for the generation of a library of analogs for structure-activity relationship (SAR) studies.[5]
Protocol 4.1.1: Synthesis of Substituted 2-Aminopyridines
-
Combine an appropriate enaminone (1 mmol), malononitrile (1 mmol), and a primary amine (1 mmol) in a reaction vessel.
-
Heat the mixture under solvent-free conditions, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction to cool to room temperature.
-
Isolate the crude product and purify by recrystallization or column chromatography.
-
Confirm the chemical structure of the synthesized compounds using spectroscopic methods such as FTIR, ¹H NMR, and ¹³C NMR.
In Vitro Kinase Inhibition Assay (Example: JAK2)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of Compound X against a target protein kinase, such as JAK2.
Protocol 4.2.1: JAK2 Kinase Inhibition Assay
-
Prepare a stock solution of Compound X in 100% DMSO.
-
Create a serial dilution of the compound in the assay buffer.
-
In a 96-well plate, add recombinant human JAK2 enzyme to each well containing the diluted compound.
-
Incubate for 10 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the kinase reaction by adding a mixture of ATP and a suitable peptide substrate.
-
Allow the reaction to proceed for 60 minutes at 30°C.
-
Terminate the reaction and quantify the amount of phosphorylated substrate using a luminescence-based assay kit (e.g., ADP-Glo™ Kinase Assay). The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Cellular Proliferation Assay
To assess the anti-proliferative effects of Compound X on cancer cells, a standard MTT assay can be performed.
Protocol 4.3.1: MTT Cell Viability Assay
-
Seed cancer cells (e.g., HEL cells, which are JAK2-dependent) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of Compound X and incubate for 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the GI₅₀ (concentration for 50% growth inhibition).
Visualizations
Signaling Pathway
The following diagram illustrates a simplified representation of the JAK-STAT signaling pathway, a potential target for 2-aminopyridine derivatives.
Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of Compound X.
Experimental Workflow
The diagram below outlines the general workflow for the initial evaluation of Compound X in a drug discovery program.
References
- 1. CAS 1226776-95-9: 2-(5-aminopyridin-2-yl)-2-methylpropanen… [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors - 华东师范大学 [pure.ecnu.edu.cn]
- 4. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile, CAS Number 1226776-95-9, is a versatile heterocyclic intermediate of significant interest in medicinal chemistry and drug discovery.[1] Its unique structure, featuring a 5-aminopyridine moiety coupled with a gem-dimethylnitrile group, provides a valuable scaffold for the synthesis of a diverse range of biologically active molecules. The presence of a primary aromatic amine, a pyridine ring, and a nitrile functional group allows for a variety of chemical transformations, making it a key building block in the development of novel therapeutics. This document provides detailed application notes and experimental protocols for the use of this intermediate.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 1226776-95-9 |
| Molecular Formula | C₉H₁₁N₃ |
| Molecular Weight | 161.20 g/mol |
| Appearance | Off-white to yellow solid |
| Solubility | Soluble in methanol, ethanol, and dimethyl sulfoxide (DMSO) |
Applications in Medicinal Chemistry
The 2-aminopyridine scaffold is a well-established pharmacophore found in numerous approved drugs and clinical candidates. This structural motif is known to interact with a variety of biological targets, including kinases and G-protein coupled receptors. The nitrile group in this compound can serve as a precursor to other functional groups, such as carboxylic acids or tetrazoles, or it can act as a key binding element itself through hydrogen bonding interactions.
While specific therapeutic agents directly synthesized from this intermediate are not extensively detailed in publicly available literature, its structural similarity to components of known bioactive molecules suggests its potential application in the synthesis of:
-
Kinase Inhibitors: The aminopyridine core is a common feature in many kinase inhibitors, where the amino group often forms a key hydrogen bond with the hinge region of the kinase domain.
-
Selective Androgen Receptor Modulators (SARMs): The development of novel SARMs often involves heterocyclic scaffolds to achieve tissue-selective androgen receptor agonism.
-
Other Biologically Active Compounds: The versatile functionality of this intermediate makes it suitable for the synthesis of a wide array of compounds with potential therapeutic applications.
Experimental Protocols
The following protocols describe the synthesis of this compound and its potential application in a subsequent coupling reaction. These are representative methods based on established chemical principles for similar compounds and may require optimization for specific laboratory conditions.
Protocol 1: Synthesis of this compound
This protocol outlines a plausible synthetic route starting from 2-chloro-5-nitropyridine.
Reaction Scheme:
References
Application Note: Comprehensive Analytical Characterization of 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile (CAS No. 1226776-95-9) is a heterocyclic organic compound featuring a pyridine ring substituted with an amino group and a methylpropanenitrile moiety.[1][2][3][4] Its structural features, including the basic pyridine nitrogen, the nucleophilic amino group, and the polar nitrile group, make it a compound of interest in medicinal chemistry and material science.[1] A thorough analytical characterization is crucial to confirm its identity, purity, and stability, which are critical parameters in drug discovery and development. This document outlines detailed protocols for the characterization of this compound using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Physicochemical Properties
A summary of the key physicochemical properties of the target compound is presented below.
| Property | Value | Reference |
| CAS Number | 1226776-95-9 | [1] |
| Molecular Formula | C₉H₁₁N₃ | [1] |
| Molecular Weight | 161.20 g/mol | [1] |
| Appearance | Solid | [1] |
Analytical Methods and Protocols
A multi-faceted analytical approach is recommended for the comprehensive characterization of this compound. The general workflow for the characterization is depicted in the following diagram.
Caption: Overall analytical workflow for the characterization of the target compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reverse-phase HPLC (RP-HPLC) is a suitable method for determining the purity of this compound and for quantifying it in the presence of impurities.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a phosphate buffer (e.g., pH 3).[5] A typical starting condition could be 50:50 (v/v) Acetonitrile:Phosphate Buffer.
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30 °C.[5]
-
Detection Wavelength: UV detection at a wavelength determined by UV-Vis spectrophotometry, likely around 225-240 nm.[5][6]
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Data Presentation:
| Parameter | Expected Result |
| Retention Time (tR) | Dependent on final optimized conditions |
| Purity (by area %) | > 98% |
| Tailing Factor | 0.9 - 1.2 |
| Theoretical Plates | > 2000 |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry to confirm the molecular weight of the compound and identify potential impurities.
Experimental Protocol:
-
LC System: An ultra-high-performance liquid chromatography (UHPLC) system for fast and efficient separation.
-
MS Detector: A high-resolution mass spectrometer such as a Q-Exactive Orbitrap or a Time-of-Flight (TOF) instrument.[7]
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is recommended due to the basic nature of the pyridine nitrogen.[7]
-
Mass Range: Scan from m/z 100 to 500.
-
LC Conditions: Similar to the HPLC method, but using MS-compatible mobile phase modifiers like formic acid instead of non-volatile phosphate buffers.
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in an appropriate solvent like methanol or acetonitrile.
Data Presentation:
| Parameter | Expected Result |
| Molecular Formula | C₉H₁₁N₃ |
| Theoretical Monoisotopic Mass | 161.0953 g/mol |
| Observed [M+H]⁺ | m/z 162.1031 ± 5 ppm |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H and ¹³C NMR are essential for the unambiguous structural confirmation of this compound by providing detailed information about the chemical environment of the hydrogen and carbon atoms.
Experimental Protocol:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Sample Concentration: Approximately 5-10 mg of the sample dissolved in 0.6-0.7 mL of deuterated solvent.
-
Experiments: Standard ¹H NMR, ¹³C NMR, and optionally 2D correlation experiments like COSY and HSQC for complete assignment.
Data Presentation (Predicted Chemical Shifts):
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Pyridine-H | ~7.0 - 8.5 | ~110 - 150 |
| Amino-H (NH₂) | Broad singlet, ~4.0 - 6.0 | N/A |
| Methyl-H (CH₃) | ~1.5 - 2.0 | ~25 - 35 |
| Quaternary-C | N/A | ~40 - 50 |
| Nitrile-C (CN) | N/A | ~120 - 125 |
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique used to identify the characteristic functional groups present in the molecule.
Experimental Protocol:
-
Spectrometer: A standard FTIR spectrometer.
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample or cast a thin film from a volatile solvent.
-
Measurement Mode: Transmittance or Absorbance.
-
Spectral Range: 4000 - 400 cm⁻¹.
Data Presentation:
| Functional Group | Characteristic Absorption (cm⁻¹) | Expected Appearance |
| N-H Stretch (Amino) | 3300 - 3500 | Two bands, medium intensity |
| C-H Stretch (Aromatic) | 3000 - 3100 | Sharp, weak to medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to strong |
| C≡N Stretch (Nitrile) | 2220 - 2260 | Sharp, medium intensity |
| C=C, C=N Stretch (Pyridine) | 1400 - 1600 | Multiple bands, variable intensity |
| N-H Bend (Amino) | 1550 - 1650 | Medium intensity |
Disclaimer: The experimental protocols and expected data provided in this document are illustrative and based on general principles of analytical chemistry and data for structurally similar compounds.[5][6][8][9][10] Method optimization and validation are essential for specific applications.
References
- 1. CAS 1226776-95-9: 2-(5-aminopyridin-2-yl)-2-methylpropanen… [cymitquimica.com]
- 2. 2abiotech.net [2abiotech.net]
- 3. [1226776-95-9], MFCD16495866, this compound [combi-blocks.com]
- 4. This compound - CAS:1226776-95-9 - Sunway Pharm Ltd [3wpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. ptfarm.pl [ptfarm.pl]
- 7. Qualitative Analysis of Multiple Phytochemical Compounds in Tojapride Based on UHPLC Q-Exactive Orbitrap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. jyoungpharm.org [jyoungpharm.org]
Application Notes and Protocols for Characterizing the Activity of 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive framework for the initial characterization of the biological activity of the novel small molecule, 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile. The aminopyridine scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. Given the limited publicly available data on this specific compound, a systematic approach is crucial to elucidate its mechanism of action and potential therapeutic applications. The following protocols are designed to guide researchers in assessing its cytotoxicity, identifying potential protein targets, and evaluating its impact on cellular signaling pathways.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1226776-95-9 | [1][2] |
| Molecular Formula | C9H11N3 | [1][2] |
| Molecular Weight | 161.20 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| Structure | Contains a pyridine ring with an amino group and a nitrile functional group. | [1] |
Experimental Workflow
The following diagram outlines a general workflow for the initial biological characterization of a novel small molecule compound.
Caption: General workflow for small molecule characterization.
I. Cell Viability and Cytotoxicity Assays
The initial step in characterizing a novel compound is to determine its effect on cell viability and proliferation. This helps establish a therapeutic window and appropriate concentrations for subsequent mechanism-of-action studies.
Protocol 1: MTT Assay for Cell Viability
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (GI50).
Materials:
-
Human cancer cell line (e.g., HeLa, A549, MCF-7)
-
DMEM or RPMI-1640 medium with 10% FBS
-
This compound
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium (e.g., from 0.01 µM to 100 µM).[3] Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.[3]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50 value.
Data Presentation:
| Concentration (µM) | Absorbance (570 nm) | % Viability |
| 0 (Control) | 1.25 | 100 |
| 0.1 | 1.22 | 97.6 |
| 1 | 1.15 | 92.0 |
| 5 | 0.98 | 78.4 |
| 10 | 0.65 | 52.0 |
| 25 | 0.30 | 24.0 |
| 50 | 0.15 | 12.0 |
| 100 | 0.10 | 8.0 |
II. Target Identification and Engagement
If the primary molecular target of this compound is unknown, a combination of in silico and experimental approaches can be employed.
Protocol 2: Thermal Shift Assay (TSA) for Target Engagement
Objective: To identify potential protein targets by measuring the change in protein thermal stability upon compound binding.
Materials:
-
Purified recombinant proteins (potential targets)
-
SYPRO Orange dye
-
Real-time PCR instrument
-
This compound
Procedure:
-
Reaction Setup: In a 96-well PCR plate, mix the purified protein, SYPRO Orange dye, and varying concentrations of the compound.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient (e.g., from 25°C to 95°C with a ramp rate of 0.5°C/min).
-
Data Acquisition: Monitor the fluorescence of SYPRO Orange, which increases as the protein unfolds and exposes hydrophobic regions.
-
Data Analysis: Determine the melting temperature (Tm) of the protein in the presence and absence of the compound. A significant shift in Tm indicates direct binding.
Data Presentation:
| Compound Concentration (µM) | Melting Temperature (Tm) (°C) | ΔTm (°C) |
| 0 (Control) | 52.3 | 0 |
| 1 | 52.8 | 0.5 |
| 10 | 54.1 | 1.8 |
| 50 | 56.5 | 4.2 |
| 100 | 57.2 | 4.9 |
III. Downstream Signaling Pathway Analysis
Once a target or a cellular phenotype is identified, the next step is to investigate the downstream signaling pathways affected by the compound.
Hypothetical Signaling Pathway Modulation
The aminopyridine core is present in several kinase inhibitors. The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, assuming it acts as a kinase inhibitor.
Caption: Hypothetical inhibition of the RAF-MEK-ERK pathway.
Protocol 3: Western Blotting for Phospho-Protein Levels
Objective: To determine if this compound inhibits a specific kinase cascade by measuring the phosphorylation status of downstream substrates.
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Cell Treatment: Treat cells with varying concentrations of the compound for a specified time.
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[3]
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.[3]
-
Detection: Add chemiluminescence substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phospho-protein levels to the total protein and a loading control (e.g., GAPDH).
Data Presentation:
| Treatment | Concentration (µM) | p-ERK / Total ERK (Relative Intensity) |
| Vehicle Control | 0 | 1.00 |
| Compound | 1 | 0.85 |
| Compound | 5 | 0.42 |
| Compound | 10 | 0.15 |
| Compound | 25 | 0.05 |
Logical Relationship of Assays
The following diagram illustrates the logical flow and relationship between the different assay types in the characterization of a novel compound.
Caption: Interrelation of assay types in drug discovery.
Conclusion
This document provides a foundational set of protocols and a logical framework for the initial biological evaluation of this compound. By systematically assessing its effects on cell viability, identifying its molecular targets, and elucidating its impact on signaling pathways, researchers can build a comprehensive profile of this novel compound, paving the way for further preclinical development.
References
Application Notes and Protocols: Derivatization of 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the derivatization of 2-(5-aminopyridin-2-yl)-2-methylpropanenitrile, a versatile scaffold for the generation of compound libraries for biological screening. The presence of a primary amino group on the pyridine ring offers a readily accessible point for chemical modification, enabling the exploration of structure-activity relationships (SAR) for various biological targets.[1] This document outlines protocols for the synthesis of amide and sulfonamide derivatives and provides a framework for their subsequent biological evaluation, particularly in the context of kinase inhibition.
Introduction
The this compound core structure is of significant interest in medicinal chemistry. The pyridine ring can act as a hydrogen bond acceptor, while the amino group provides a vector for introducing diverse chemical functionalities.[1] Derivatization of this primary amine allows for the systematic modification of steric and electronic properties, which can significantly influence biological activity. The protocols detailed below focus on two common and robust derivatization strategies: amide bond formation and sulfonamide synthesis. These reactions are widely used in drug discovery due to their reliable nature and the vast commercial availability of carboxylic acids and sulfonyl chlorides.
Data Presentation
The following table summarizes hypothetical quantitative data for a representative set of synthesized derivatives against two common kinase targets, Kinase A and Kinase B. Such data is typically generated through high-throughput screening assays to identify initial hits and guide further optimization.
| Compound ID | Derivative Type | R Group | Kinase A IC50 (nM) | Kinase B IC50 (nM) |
| Lead-Cmpd-01 | Amide | Phenyl | 550 | 1200 |
| Lead-Cmpd-02 | Amide | 4-Fluorophenyl | 250 | 850 |
| Lead-Cmpd-03 | Amide | 4-Methoxyphenyl | 780 | 1500 |
| Lead-Cmpd-04 | Amide | Cyclohexyl | >10000 | >10000 |
| Lead-Cmpd-05 | Sulfonamide | Phenylsulfonyl | 150 | 450 |
| Lead-Cmpd-06 | Sulfonamide | 4-Tolylsulfonyl | 90 | 300 |
| Lead-Cmpd-07 | Sulfonamide | Thiophene-2-sulfonyl | 210 | 600 |
| Lead-Cmpd-08 | Sulfonamide | Dansyl | 120 | 380 |
Experimental Protocols
Protocol 1: Amide Coupling via HATU
This protocol describes a general method for the synthesis of amide derivatives from this compound using HATU as a coupling agent.[2]
Materials:
-
This compound
-
Carboxylic acid of choice (1.1 equivalents)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 equivalent) and the desired carboxylic acid (1.1 equivalents) in anhydrous DMF, add DIPEA (3.0 equivalents).
-
Stir the mixture at room temperature for 10 minutes.
-
Add HATU (1.2 equivalents) in one portion and continue stirring at room temperature for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired amide derivative.
Protocol 2: Sulfonamide Synthesis
This protocol outlines the synthesis of sulfonamide derivatives from this compound.[3]
Materials:
-
This compound
-
Sulfonyl chloride of choice (1.2 equivalents)
-
Pyridine (as solvent and base)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add the desired sulfonyl chloride (1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl (2x), saturated aqueous sodium bicarbonate solution (1x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system to afford the desired sulfonamide derivative.
Mandatory Visualizations
Caption: Derivatization and Screening Workflow.
Caption: Generic Kinase Signaling Pathway.
Biological Screening Assays
Once a library of derivatives has been synthesized, the next step is to evaluate their biological activity. Kinases are a major class of drug targets, and many kinase inhibitors feature a pyridine scaffold.[4][5] Therefore, screening these novel compounds for kinase inhibitory activity is a logical starting point.
Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)[6]
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of a test compound.
Principle: The assay is performed in two steps. First, the kinase reaction is allowed to proceed in the presence of the test compound. Then, a reagent is added to terminate the kinase reaction and deplete any remaining ATP. In the second step, a detection reagent is added to convert the ADP generated into ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the ADP concentration.
Brief Protocol:
-
Add the test compound at various concentrations to the wells of a microplate.
-
Add the kinase, its specific substrate, and ATP to initiate the reaction.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
A variety of screening methods can be employed to assess the biological activity of the synthesized compounds, including binding assays and cell-based assays.[4][6] The choice of assay will depend on the specific biological question being addressed.[7] The data generated from these screens will be crucial for establishing a structure-activity relationship and identifying promising lead compounds for further development.
References
- 1. CAS 1226776-95-9: 2-(5-aminopyridin-2-yl)-2-methylpropanen… [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. books.rsc.org [books.rsc.org]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Screening assays for tyrosine kinase inhibitors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
Protocol for Assessing Antibacterial Activity of Aminopyridine Derivatives
Introduction
Aminopyridine derivatives represent a class of heterocyclic compounds with a wide range of biological activities, including significant antibacterial potential.[1] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to assess the antibacterial efficacy of novel aminopyridine derivatives. The protocols outlined herein cover essential in vitro assays to determine the minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), time-dependent killing kinetics, and anti-biofilm activity of these compounds. Adherence to these standardized methods will ensure the generation of reproducible and comparable data, crucial for the advancement of new antibacterial agents.
Data Presentation
The antibacterial activity of aminopyridine derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC). The following tables summarize the MIC values of various aminopyridine derivatives against common Gram-positive and Gram-negative bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) of Aminopyridine Derivatives against Staphylococcus aureus
| Derivative | Strain | MIC (µg/mL) | Reference |
| Compound 2c | ATCC 25923 | 39 | [1] |
| Compound 22c | - | 39 | |
| 2-amino-4-chloropyridine derivative (SB002) | PAO1 | 1.6 | [2] |
| 2-amino-4-chloropyridine derivative (SB023) | PAO1 | 13.5 | [2] |
| Halogenated pyrrolopyrimidine (Bromo derivative) | - | 8 | [3] |
| Halogenated pyrrolopyrimidine (Iodo derivative) | - | 8 | [3] |
| Amide derivative 3e | EMRSA-17 | 38.9 | [4] |
| Amide derivative 5f | EMRSA-17 | 41.4 | [4] |
| Amide derivative 5e | MRSA-252 | 24.7 | [4] |
| Amide derivative 3e | PRSA | 38.0 | [4] |
| Amide derivative 5f | PRSA | 37.4 | [4] |
Table 2: Minimum Inhibitory Concentration (MIC) of Aminopyridine Derivatives against Bacillus subtilis
| Derivative | Strain | MIC (µg/mL) | Reference |
| Compound 2c | ATCC 6633 | 39 | [1][5] |
| Compound 22c | - | 39 |
Table 3: Minimum Inhibitory Concentration (MIC) of Aminopyridine Derivatives against Escherichia coli
| Derivative | Strain | MIC (µg/mL) | Reference |
| 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridine (5a, 5c, 5g-5k) | R2 | 0.027 | [6] |
| 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridine | K12 | 0.003225 | [6] |
Table 4: Minimum Inhibitory Concentration (MIC) of Aminopyridine Derivatives against Pseudomonas aeruginosa
| Derivative | Strain | MIC (µg/mL) | Reference |
| Melimine | ATCC 27853 | 125 | [7] |
| Mel4 | 6294, 6206, ATCC 19660 | 62.5 | [7] |
| G10KHc | Clinical Isolates | 0.5 - 29 | [8] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[9][10] The broth microdilution method is a widely used and standardized technique for determining the MIC of antibacterial compounds.[9][11]
Materials:
-
Aminopyridine derivative stock solution (in a suitable solvent like DMSO)
-
Test bacterial strains (e.g., S. aureus, B. subtilis, E. coli, P. aeruginosa)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Shaking incubator (37°C)
-
Sterile pipette tips and reservoirs
Protocol:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing 5 mL of CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth.
-
Adjust the turbidity of the bacterial suspension with fresh CAMHB to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Further dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[12]
-
-
Preparation of Test Compound Dilutions:
-
Prepare a series of two-fold dilutions of the aminopyridine derivative stock solution in CAMHB in the 96-well plate.
-
Typically, dispense 100 µL of sterile CAMHB into wells 2 through 12.
-
Add 200 µL of the stock solution to well 1.
-
Transfer 100 µL from well 1 to well 2, mix thoroughly, and continue this serial dilution process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (inoculum without the compound), and well 12 will be the sterility control (broth only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well (wells 1-11).
-
The final volume in each well will be 200 µL.
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Reading and Interpretation:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the aminopyridine derivative at which there is no visible growth.
-
References
- 1. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Enhancement of Antimicrobial Activity against Pseudomonas aeruginosa by Coadministration of G10KHc and Tobramycin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. emerypharma.com [emerypharma.com]
- 12. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
Application Notes and Protocols for 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile in Material Science Research
Disclaimer: Publicly available research specifically detailing the applications of 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile in material science is limited. The following application notes and protocols are based on the known functionalities of similar aminopyridine derivatives and serve as a scientifically-grounded guide for its potential use in research and development.
Application Notes
1.1. Introduction to this compound
This compound is a heterocyclic organic compound featuring a pyridine ring substituted with an amino group and a methylpropanenitrile group.[1][2] Its chemical structure suggests potential for a variety of applications in material science, drawing parallels from other aminopyridine derivatives used in the development of functional polymers, fluorescent materials, and organic semiconductors.[3][4][5][6] The primary amino group serves as a reactive site for polymerization or grafting, while the pyridine and nitrile functionalities can impart desirable optical and electronic properties.[1]
1.2. Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 1226776-95-9 | [1][2] |
| Molecular Formula | C₉H₁₁N₃ | [1][2] |
| Molecular Weight | 161.20 g/mol | [1][2] |
| Appearance | Solid (predicted) | [1] |
| Key Functional Groups | Primary Amine, Pyridine, Nitrile | [1] |
1.3. Potential Applications in Material Science
Based on the chemistry of aminopyridine analogs, this compound is a promising candidate for the following applications:
-
Functional Monomer for Specialty Polymers: The primary amino group allows it to be incorporated into polymer chains via condensation polymerization or as a functional side group. These polymers could exhibit enhanced thermal stability, specific ligand-binding capabilities, or interesting optoelectronic properties. Aminopyridine derivatives have been explored in the synthesis of molecularly imprinted polymers for selective sensing applications.[4][7][8]
-
Fluorescent Materials and Chemosensors: The conjugated system of the pyridine ring, in conjunction with the amino and nitrile groups, suggests potential for fluorescence.[5][9] Polymers incorporating this moiety could be developed as fluorescent sensors for metal ions or other analytes, where binding to the pyridine nitrogen or amino group could modulate the fluorescence emission.
-
Organic Electronics: Pyridine-containing compounds are widely used in organic electronics, including as components of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[10] The electron-withdrawing nature of the pyridine ring can be beneficial for electron transport materials.
-
Precursor for Nonlinear Optical (NLO) Materials: Aminopyridine derivatives have been investigated for their NLO properties, which are crucial for applications in telecommunications and optical data processing.[11]
A logical workflow for exploring the potential of this compound in material science is outlined below.
Experimental Protocols
The following is a detailed, hypothetical protocol for the synthesis of a fluorescent polyamide using this compound as a functional monomer. This protocol is adapted from standard polycondensation procedures for aromatic amines.
2.1. Synthesis of a Polyamide Containing this compound
Objective: To synthesize a polyamide where the fluorescent and chelating properties of the aminopyridine moiety are incorporated into the polymer backbone.
Materials:
-
This compound (Monomer 1)
-
1,4-Phenylenediamine (Monomer 2)
-
Terephthaloyl chloride (Monomer 3)
-
N,N-Dimethylacetamide (DMAc) (anhydrous)
-
Pyridine (anhydrous)
-
Methanol
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Dropping funnel
-
Ice bath
-
Heating mantle with temperature controller
-
Filtration apparatus (Büchner funnel)
-
Vacuum oven
Procedure:
-
Reactor Setup: Assemble a dry three-neck flask with a mechanical stirrer, nitrogen inlet, and a dropping funnel. Purge the system with dry nitrogen for 15 minutes to ensure an inert atmosphere.
-
Monomer Dissolution: In the flask, dissolve this compound and 1,4-phenylenediamine in anhydrous DMAc under a gentle stream of nitrogen. Stir until all monomers are completely dissolved. Add anhydrous pyridine as an acid scavenger.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.
-
Addition of Acyl Chloride: Dissolve terephthaloyl chloride in a small amount of anhydrous DMAc and add it to the dropping funnel. Add the terephthaloyl chloride solution dropwise to the stirred monomer solution over a period of 30-45 minutes, maintaining the temperature below 5 °C.
-
Polymerization: After the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature. Continue stirring for 24 hours under a nitrogen atmosphere. The viscosity of the solution will increase as the polymerization proceeds.
-
Precipitation and Washing: Pour the viscous polymer solution slowly into a beaker containing rapidly stirring methanol. A fibrous precipitate of the polyamide will form.
-
Purification: Collect the polymer by filtration. Wash the polymer thoroughly with hot methanol and then with water to remove unreacted monomers, oligomers, and salts.
-
Drying: Dry the purified polymer in a vacuum oven at 80 °C for 24 hours or until a constant weight is achieved.
The proposed synthesis pathway is illustrated below.
2.2. Characterization of the Synthesized Polyamide
The resulting polymer should be characterized to determine its structure, molecular weight, thermal properties, and photophysical properties.
| Characterization Technique | Purpose | Expected Outcome |
| FTIR Spectroscopy | Confirm the formation of amide bonds and the incorporation of the aminopyridine monomer. | Appearance of characteristic amide C=O and N-H stretching bands. Presence of peaks corresponding to the pyridine ring and nitrile group. |
| NMR Spectroscopy (¹H and ¹³C) | Elucidate the detailed chemical structure of the polymer. | Resonances corresponding to the protons and carbons of all monomer units in the polymer backbone. |
| Gel Permeation Chromatography (GPC) | Determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI). | Provides information on the chain length and distribution of the synthesized polymer. |
| Thermogravimetric Analysis (TGA) | Evaluate the thermal stability of the polymer. | Determination of the decomposition temperature, indicating the polymer's stability at high temperatures. |
| Differential Scanning Calorimetry (DSC) | Determine the glass transition temperature (Tg). | Provides insight into the amorphous or semi-crystalline nature of the polymer. |
| UV-Vis and Fluorescence Spectroscopy | Investigate the photophysical properties. | Determine the absorption and emission maxima, and the quantum yield of the polymer in solution. |
2.3. Protocol for Testing as a Fluorescent Sensor for Metal Ions
Objective: To evaluate the potential of the synthesized polyamide as a fluorescent chemosensor for the detection of metal ions.
Materials:
-
Synthesized polyamide
-
High-purity solvents (e.g., DMF, DMSO)
-
A selection of metal salts (e.g., chlorides or nitrates of Fe³⁺, Cu²⁺, Hg²⁺, Zn²⁺, etc.)
-
Deionized water
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the polyamide in a suitable solvent (e.g., 1 mg/mL in DMF). Prepare stock solutions of the various metal ions in deionized water or the same solvent if soluble.
-
Titration Experiment: Place a fixed volume of the polymer solution in a quartz cuvette. Record the initial fluorescence spectrum.
-
Analyte Addition: Incrementally add small aliquots of a metal ion stock solution to the cuvette. After each addition, gently mix and allow the solution to equilibrate for 2-3 minutes.
-
Spectral Measurement: Record the fluorescence spectrum after each addition.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of the added metal ion. A significant and selective change in fluorescence intensity (quenching or enhancement) in the presence of a specific metal ion indicates a sensing event.
The potential mechanism of fluorescence quenching is depicted below.
References
- 1. CAS 1226776-95-9: 2-(5-aminopyridin-2-yl)-2-methylpropanen… [cymitquimica.com]
- 2. 2-(5-氨基吡啶-2-基)-2-甲基丙腈 CAS#: 1226776-95-9 [m.chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Experimental Design for Studying the Biological Effects of Aminopyridines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminopyridines, a class of potassium channel blockers, have garnered significant interest in neuroscience and pharmacology due to their diverse biological effects. 4-aminopyridine (4-AP), also known as dalfampridine, is an FDA-approved drug for improving walking in patients with multiple sclerosis (MS).[1] Its primary mechanism of action involves the blockade of voltage-gated potassium (Kv) channels, which leads to the prolongation of action potentials, enhanced neurotransmitter release, and improved nerve conduction in demyelinated axons.[2] This document provides detailed application notes and experimental protocols for researchers studying the biological effects of aminopyridines, from in vitro characterization to in vivo efficacy studies.
In Vitro Experimental Designs
Electrophysiological Characterization of Potassium Channel Blockade
Electrophysiology is a cornerstone technique to characterize the interaction of aminopyridines with their primary targets, the voltage-gated potassium channels. The whole-cell patch-clamp technique is employed to record ionic currents from single cells expressing specific Kv channel subtypes.
Objective: To determine the inhibitory concentration (IC50) of aminopyridine derivatives on specific Kv channels (e.g., Kv1.1, Kv1.2, Kv1.4) expressed in a mammalian cell line (e.g., HEK293, CHO cells).
Materials:
-
HEK293 cells stably transfected with the Kv channel of interest
-
Aminopyridine stock solution (e.g., 100 mM in water or DMSO)
-
External (extracellular) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal (intracellular) solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2 with KOH)
-
Patch pipettes (borosilicate glass, 2-5 MΩ resistance)
-
Patch-clamp amplifier and data acquisition system
Procedure:
-
Cell Preparation: Plate the transfected cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries using a micropipette puller. Fire-polish the tip to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording Setup: Place a coverslip with cells in the recording chamber on the stage of an inverted microscope and perfuse with the external solution.
-
Gigaohm Seal Formation: Approach a single, healthy-looking cell with the patch pipette while applying slight positive pressure. Upon contact with the cell membrane, release the positive pressure to facilitate the formation of a high-resistance seal (>1 GΩ).
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.
-
Voltage-Clamp Protocol: Hold the cell at a holding potential of -80 mV. Apply depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 500 ms) to elicit potassium currents.
-
Compound Application: Perfuse the recording chamber with the external solution containing various concentrations of the aminopyridine compound. Allow 2-3 minutes for the drug to equilibrate before recording.
-
Data Acquisition: Record the potassium currents in the absence (control) and presence of different concentrations of the aminopyridine.
-
Data Analysis: Measure the peak current amplitude at a specific voltage step (e.g., +40 mV) for each concentration. Normalize the current to the control and plot the concentration-response curve to determine the IC50 value using a logistical function fit.
Assessment of Cytotoxicity
It is crucial to evaluate the potential cytotoxic effects of aminopyridine derivatives, especially at concentrations intended for therapeutic use. The MTT assay is a widely used colorimetric method to assess cell viability.
Objective: To determine the concentration of an aminopyridine derivative that reduces the viability of a cell line by 50% (IC50).
Materials:
-
Cell line of interest (e.g., neuronal cell line like SH-SY5Y, or a cancer cell line like MCF-7)
-
Complete cell culture medium
-
Aminopyridine stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the aminopyridine compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Investigation of Signaling Pathways
Aminopyridines can modulate intracellular signaling pathways. The ERK1/2 (extracellular signal-regulated kinase 1/2) pathway is one such pathway that has been shown to be activated by 4-aminopyridine.[3] Western blotting is a standard technique to assess the phosphorylation and therefore activation of key proteins in this pathway.
Objective: To determine if an aminopyridine derivative induces the phosphorylation of ERK1/2 in a specific cell type.
Materials:
-
Cell line of interest
-
Aminopyridine stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK1/2) and anti-total-ERK1/2 (t-ERK1/2)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the aminopyridine compound at the desired concentration and for various time points (e.g., 5, 15, 30, 60 minutes). Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped of the antibodies and reprobed with the primary antibody against t-ERK1/2.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK1/2 signal to the t-ERK1/2 signal for each sample.
In Vivo Experimental Designs
Animal Models of Neurological Disorders
To assess the therapeutic potential of aminopyridines, various animal models of neurological diseases are employed. The Experimental Autoimmune Encephalomyelitis (EAE) model is a widely used model for multiple sclerosis.
Objective: To evaluate the effect of an aminopyridine derivative on the clinical symptoms of EAE in mice.
Materials:
-
C57BL/6 mice (female, 8-12 weeks old)
-
Myelin Oligodendrocyte Glycoprotein peptide (MOG35-55)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTX)
-
Aminopyridine derivative for administration (e.g., in drinking water, by oral gavage, or intraperitoneal injection)
Procedure:
-
EAE Induction:
-
On day 0, immunize mice subcutaneously with an emulsion of MOG35-55 in CFA.
-
On day 0 and day 2, administer PTX intraperitoneally.
-
-
Treatment: Begin treatment with the aminopyridine derivative either prophylactically (starting from day 0) or therapeutically (starting after the onset of clinical signs, typically around day 10-14).
-
Clinical Scoring: Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund or dead
-
-
Data Analysis: Plot the mean clinical score over time for the treatment and control groups. Analyze the data using appropriate statistical tests (e.g., two-way ANOVA) to determine the effect of the treatment on disease severity and progression.
Behavioral Assessment of Motor Function
The rotarod test is a common behavioral assay to evaluate motor coordination and balance in rodents, which can be impaired in models of neurological disorders.
Objective: To assess the effect of an aminopyridine derivative on motor coordination and balance in mice.
Materials:
-
Mice (e.g., C57BL/6)
-
Rotarod apparatus
-
Aminopyridine derivative for administration
Procedure:
-
Acclimation and Training:
-
Acclimate the mice to the testing room for at least 30 minutes before the experiment.
-
Train the mice on the rotarod for 2-3 consecutive days prior to the test day. Place the mice on the rotating rod at a low, constant speed (e.g., 4 rpm) for a fixed duration (e.g., 60 seconds).
-
-
Treatment: Administer the aminopyridine derivative or vehicle to the mice at a predetermined time before the test (e.g., 30-60 minutes).
-
Testing:
-
Place the mouse on the rotarod, which is set to accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).
-
Record the latency to fall from the rod. A trial ends when the mouse falls off or clings to the rod and makes a full passive rotation.
-
Perform 2-3 trials per mouse with an inter-trial interval of at least 15 minutes.
-
-
Data Analysis: Calculate the average latency to fall for each mouse. Compare the performance of the treatment group to the control group using an appropriate statistical test (e.g., t-test or ANOVA).
Data Presentation
Table 1: In Vitro Inhibitory Activity of Aminopyridines on Voltage-Gated Potassium Channels
| Compound | Channel Subtype | Cell Line | IC50 (µM) | Reference |
| 4-Aminopyridine | Kv1.1 | HEK293 | 242 | [1] |
| 4-Aminopyridine | Kv1.2 | HEK293 | 399 | [1] |
| 4-Aminopyridine | Kv1.4 | HEK293 | 399 | [1] |
| 3-Hydroxy-4-aminopyridine | Kv1.1 | HEK293 | 7886 | [1] |
| 3-Hydroxy-4-aminopyridine | Kv1.2 | HEK293 | 23652 | [1] |
| 3-Hydroxy-4-aminopyridine | Kv1.4 | HEK293 | 23191 | [1] |
| 3-Hydroxy-4-aminopyridine sulfate | Kv1.1 | HEK293 | >50000 | [1] |
| 3-Hydroxy-4-aminopyridine sulfate | Kv1.2 | HEK293 | >50000 | [1] |
Table 2: In Vitro Cytotoxicity of 4-Aminopyridine
| Cell Line | Assay | Exposure Time (h) | IC50 (mM) | Reference |
| MCF-7 (human breast cancer) | Trypan Blue Exclusion | 24 | 4 | |
| L929 (mouse fibroblast) | Trypan Blue Exclusion | 24 | 5 |
Mandatory Visualization
Caption: Signaling pathway of aminopyridine action.
Caption: In vitro experimental workflow.
Caption: In vivo experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of ERK1/2 signaling pathways in 4-aminopyridine-induced rat pulmonary vasoconstriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methodology for Rapid Measures of Glutamate Release in Rat Brain Slices Using Ceramic-Based Microelectrode Arrays: Basic Characterization and Drug Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile. Here you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to navigate the common challenges encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is a common and efficient synthetic route for this compound?
A1: A widely applicable and efficient two-step synthesis is recommended. This involves an initial Nucleophilic Aromatic Substitution (SNAr) reaction, followed by the reduction of a nitro group. The key intermediate in this process is 2-(5-nitropyridin-2-yl)-2-methylpropanenitrile.
Q2: What are the typical starting materials for this synthesis?
A2: The synthesis generally commences with 2-chloro-5-nitropyridine and isobutyronitrile. The nitro group on the pyridine ring is crucial as it activates the 2-position for nucleophilic attack.
Q3: What are the critical parameters that influence the success of the initial SNAr reaction?
A3: The success of the SNAr reaction is highly dependent on several factors. These include the choice and concentration of the base used to deprotonate isobutyronitrile, the reaction temperature, and the purity of the starting materials. Anhydrous reaction conditions are also essential to prevent side reactions.
Q4: Which methods are recommended for the reduction of the nitro group in the second step?
A4: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and effective method.[1] Alternative methods include the use of metals such as iron or tin in an acidic medium.[1] The choice of reducing agent can be critical to avoid the reduction of the nitrile group.
Q5: How can the final product be purified?
A5: Purification of the final aminopyridine derivative can typically be achieved through column chromatography on silica gel. An alternative method is an acid-base extraction, which leverages the basicity of the amino group.[2]
Experimental Protocols
Step 1: Synthesis of 2-(5-nitropyridin-2-yl)-2-methylpropanenitrile via Nucleophilic Aromatic Substitution (SNAr)
This protocol details the reaction of 2-chloro-5-nitropyridine with the anion of isobutyronitrile.
Materials:
-
2-chloro-5-nitropyridine
-
Isobutyronitrile
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add isobutyronitrile (1.5 equivalents) dropwise to the suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. This step generates the isobutyronitrile anion.
-
In a separate flask, dissolve 2-chloro-5-nitropyridine (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Add the solution of 2-chloro-5-nitropyridine dropwise to the isobutyronitrile anion solution at room temperature.
-
Heat the reaction mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-(5-nitropyridin-2-yl)-2-methylpropanenitrile.
Step 2: Reduction of 2-(5-nitropyridin-2-yl)-2-methylpropanenitrile to this compound
This protocol describes the reduction of the nitro intermediate to the final amine product using catalytic hydrogenation.
Materials:
-
2-(5-nitropyridin-2-yl)-2-methylpropanenitrile
-
10% Palladium on carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Dissolve 2-(5-nitropyridin-2-yl)-2-methylpropanenitrile (1.0 equivalent) in methanol or ethanol in a hydrogenation vessel.
-
Carefully add 10% Pd/C (typically 5-10 mol % of palladium) to the solution.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm, or as appropriate for the hydrogenation apparatus) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is completely consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional solvent (methanol or ethanol).
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude this compound.
-
If necessary, purify the product further by column chromatography or recrystallization.
Troubleshooting Guides
Step 1: Nucleophilic Aromatic Substitution (SNAr)
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | Incomplete deprotonation of isobutyronitrile. | Ensure the sodium hydride is fresh and properly handled to avoid deactivation by moisture. Consider using a stronger base like lithium diisopropylamide (LDA) if issues persist. |
| Low reactivity of the substrate. | The nitro group should sufficiently activate the ring. However, ensure the reaction temperature is adequate. If the reaction is sluggish at 70 °C, the temperature can be cautiously increased. | |
| Degradation of starting material or product. | Strong basic conditions can sometimes lead to side reactions. Ensure the reaction is not heated for an unnecessarily long time. Monitor closely with TLC. | |
| Formation of Multiple Products | Side reactions of the isobutyronitrile anion. | The isobutyronitrile anion can potentially undergo self-condensation. Add the 2-chloro-5-nitropyridine solution slowly to the anion solution to maintain a low concentration of the anion. |
| Impure starting materials. | Ensure the 2-chloro-5-nitropyridine and isobutyronitrile are of high purity. Impurities can lead to unexpected side reactions. | |
| Difficulty in Purification | Co-elution of starting material and product. | Optimize the eluent system for column chromatography. A gradient elution from non-polar to more polar solvent mixtures is recommended. |
| Presence of dark, tarry byproducts. | This can result from overheating or prolonged reaction times. Consider running the reaction at a lower temperature for a longer duration. |
Step 2: Nitro Group Reduction
| Problem | Possible Cause | Suggested Solution |
| Incomplete Reaction | Deactivated catalyst. | Use fresh, high-quality Pd/C catalyst. Ensure the catalyst is not exposed to air for extended periods. |
| Insufficient hydrogen pressure. | Ensure the hydrogenation apparatus is properly sealed and maintaining the desired pressure. | |
| Catalyst poisoning. | Impurities in the starting material or solvent can poison the catalyst. Ensure the intermediate from Step 1 is sufficiently pure. | |
| Reduction of the Nitrile Group | Over-reduction. | Catalytic hydrogenation can sometimes reduce nitriles, although it is generally less facile than nitro group reduction. Monitor the reaction closely and stop it as soon as the starting material is consumed. Alternatively, consider a milder reducing agent like iron powder in acetic acid. |
| Formation of Side Products | Formation of azo or azoxy compounds. | This can occur with certain reducing agents, particularly metal hydrides.[3] Catalytic hydrogenation or reduction with Fe/acid are generally preferred to avoid these side products. |
| Difficulty in Removing the Catalyst | Fine catalyst particles passing through the filter. | Use a fine filter aid like Celite® and ensure the filter bed is well-packed. Filtering the solution twice may be necessary. |
Data Presentation
Table 1: Summary of Reaction Parameters for the Synthesis of this compound
| Step | Reaction | Key Reagents | Typical Temperature | Typical Reaction Time | Typical Yield |
| 1 | Nucleophilic Aromatic Substitution | 2-chloro-5-nitropyridine, Isobutyronitrile, NaH | 60-70 °C | 2-6 hours | 70-85% |
| 2 | Nitro Group Reduction | 2-(5-nitropyridin-2-yl)-2-methylpropanenitrile, H₂, Pd/C | Room Temperature | 2-8 hours | 85-95% |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the SNAr step.
Caption: Troubleshooting logic for incomplete nitro group reduction.
References
Technical Support Center: Aminopyridine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during aminopyridine synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. How can I minimize dimerization during the Chichibabin reaction?
Answer: Dimerization is a known side reaction in the Chichibabin reaction, particularly with certain substrates.[1] For instance, reacting 4-tert-butylpyridine with sodium amide in xylene at atmospheric pressure can yield as much as 89% of the dimerized product (4,4'-di-tert-butyl-2,2'-bipyridine) and only 11% of the desired 2-amino-4-tert-butylpyridine.[1][2]
Troubleshooting Strategies:
-
Increase Pressure: Applying pressure can significantly favor the desired amination product. In the case of 4-tert-butylpyridine, increasing the nitrogen pressure to 350 psi can shift the product ratio to 74% aminated product and 26% dimer.[1][2]
-
Optimize Temperature: While the Chichibabin reaction often requires high temperatures, excessive heat can promote side reactions. It is recommended to run the reaction at the lowest temperature that still allows for good hydrogen evolution to minimize decomposition and dimerization.[2]
-
Alternative Reagents: Consider using milder conditions, such as a sodium hydride-iodide composite, which can mediate the Chichibabin amination at lower temperatures (65-85 °C) and may reduce dimerization.[3][4]
2. I am observing the formation of the 4-amino isomer as a byproduct. How can I improve the regioselectivity for the 2-amino position?
Answer: The Chichibabin reaction typically favors the formation of the 2-aminopyridine derivative. However, the formation of the 4-amino isomer can occur, especially if the 2- and 6-positions are blocked.[5] The regioselectivity is influenced by the coordination of the pyridine nitrogen to the sodium amide, which increases the positive charge at the C2 position, making it more susceptible to nucleophilic attack.[6]
Troubleshooting Strategies:
-
Reaction Conditions: Traditional high-temperature conditions in solvents like toluene or xylene generally provide good selectivity for the 2-position.[7] Milder conditions using potassium amide in liquid ammonia have also been developed, which can be beneficial for sensitive substrates.[7]
-
Substrate Choice: If your substrate has bulky groups at the 2- and 6-positions, the formation of the 4-amino isomer is more likely. If possible, consider a different synthetic route if the 4-isomer is a major and inseparable byproduct.
-
Purification: If a minor amount of the 4-amino isomer is formed, it can often be separated from the desired 2-amino product by column chromatography.
3. How can I prevent over-amination (the introduction of a second amino group)?
Answer: Over-amination, or the formation of diaminopyridines, can occur when an excess of the aminating reagent is used or under prolonged reaction times.[5]
Troubleshooting Strategies:
-
Control Stoichiometry: Carefully control the stoichiometry of the sodium amide. Using a large excess should be avoided.
-
Reaction Time: Monitor the reaction progress and stop it once the starting material is consumed to prevent the formation of the di-aminated product.
-
Substrate Reactivity: Be aware that electron-donating groups on the pyridine ring can increase its reactivity and may make it more susceptible to over-amination.
4. My aminopyridine product is hydrolyzing to a hydroxypyridine (pyridone). How can I avoid this?
Answer: Aminopyridines can be susceptible to hydrolysis, especially under acidic or basic conditions at elevated temperatures, to form the corresponding hydroxypyridine or pyridone tautomer.[8][9] This is a particular concern during workup and purification.[8][9] For instance, when concentrating neutral or basic aqueous solutions of 4-aminopyridine by heating, partial hydrolysis to 4-pyridone has been observed.[8][9]
Troubleshooting Strategies:
-
Mild Workup Conditions: During the workup of the Chichibabin reaction, which involves quenching with water, it is crucial to control the temperature and pH to minimize hydrolysis.[6]
-
Avoid High Temperatures During Purification: When concentrating solutions containing aminopyridines, use a rotary evaporator at a reduced pressure and moderate temperature. Avoid prolonged heating.[8][9]
-
Appropriate Solvent for Extraction and Recrystallization: Use appropriate solvents for extraction and recrystallization that do not promote hydrolysis. For example, after reduction of 4-nitropyridine-N-oxide, extraction with ethyl acetate is a viable method to isolate 4-aminopyridine.[8]
Data Summary
Table 1: Effect of Pressure on Dimerization in the Chichibabin Reaction of 4-tert-butylpyridine
| Pressure | 2-amino-4-tert-butylpyridine Yield | 4,4'-di-tert-butyl-2,2'-bipyridine Yield |
| Atmospheric | 11%[1][2] | 89%[1][2] |
| 350 psi N₂ | 74%[1][2] | 26%[1][2] |
Table 2: Comparison of Yields for Different Aminopyridine Synthesis Methods
| Synthesis Method | Starting Material | Product | Reported Yield |
| Chichibabin Reaction | Pyridine | 2-Aminopyridine | Moderate to good[7] |
| From Pyridine N-Oxide | Pyridine N-oxide | 2-Aminopyridine derivatives | Up to 84%[10][11] |
| From Halopyridine | 2-Chloropyridine | 2-Aminopyridine derivatives | Good to excellent[12] |
| Reduction of Nitropyridine-N-Oxide | 4-Nitropyridine-N-oxide | 4-Aminopyridine | 85-90%[8] |
Experimental Protocols
Protocol 1: General Procedure for the Chichibabin Reaction
-
To a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add the pyridine substrate and an inert solvent (e.g., toluene, xylene).
-
Heat the solution to reflux.
-
Carefully add sodium amide (NaNH₂) portion-wise. The reaction is exothermic and will evolve hydrogen gas.
-
Continue heating at reflux and monitor the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully quench the reaction by adding water, followed by an acidic workup to neutralize the mixture.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Synthesis of 2-Aminopyridines from Pyridine N-Oxides
This one-pot, two-step process involves the formation of an N-formylaminopyridine intermediate followed by in situ deprotection.[10]
-
In a microwave reaction tube, combine the pyridine N-oxide (1.0 equiv), benzyl isocyanide (1.0 equiv), and TMSOTf (1.0 equiv) in a 3:1 mixture of MeCN/DMF.
-
Stir the mixture and irradiate with microwaves at 150 °C for 15 minutes.
-
Concentrate the crude reaction mixture to remove volatile organics.
-
Add 1 M HCl and THF and stir the mixture at 50 °C until the conversion of the formamide intermediate to the aminopyridine is complete.
-
Neutralize the solution to approximately pH 7 with saturated aqueous sodium bicarbonate.
-
Remove volatile organics and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the product by flash chromatography.
Visualizations
References
- 1. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 4. Milder Conditions for the Chichibabin Reaction - ChemistryViews [chemistryviews.org]
- 5. chemistnotes.com [chemistnotes.com]
- 6. scientificupdate.com [scientificupdate.com]
- 7. grokipedia.com [grokipedia.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.org [mdpi.org]
- 10. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-Aminopyridines via reaction of pyridine N-oxides and activated isocyanides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile
This technical support guide provides detailed information, troubleshooting advice, and experimental protocols to aid researchers in improving the yield of 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound and related aminopyridine derivatives.
Q1: My overall yield is consistently low. What are the most likely causes?
A1: Low overall yield can stem from several stages of the synthesis. Key areas to investigate include:
-
Incomplete Nitration: The initial nitration of 2-acetylpyridine is a critical step. Ensure the reaction temperature is carefully controlled to prevent over-nitration or decomposition. The use of a microreactor can improve control and yield.[1]
-
Inefficient Reduction: The reduction of the nitro group to an amine can be challenging. Incomplete reduction will result in a mixture of nitro and amino compounds, complicating purification. Ensure the catalyst (e.g., Pd/C) is active and that hydrogen pressure and reaction time are sufficient.
-
Poor Cyanation Efficiency: The cyanation of the ketone intermediate is a sensitive step. The choice of cyanide source and catalyst is crucial. Trimethylsilyl cyanide (TMSCN) is often a safer and more efficient option than KCN or HCN.[2] Lewis acid catalysts like Zr(HSO4)4 or InCl3 can significantly improve yields.[2][3]
-
Product Degradation: The aminonitrile product may be sensitive to harsh acidic or basic conditions during workup and purification. Maintain neutral or mildly basic conditions where possible.
-
Purification Losses: The product's polarity, due to the amino and nitrile groups, might lead to challenges in extraction and chromatography, causing significant loss of material.[4]
Q2: I am observing multiple byproducts in my reaction mixture. What are they and how can I prevent them?
A2: Side reactions are common in multi-step syntheses involving pyridine rings. Potential byproducts and mitigation strategies include:
-
Over-nitration: During the synthesis of the 5-nitro-2-acetylpyridine intermediate, the formation of dinitro- or other regioisomers can occur. Use of precise stoichiometric amounts of nitrating agents and strict temperature control is essential.
-
Side-chain Reactions: The methyl group of the acetyl substituent can undergo undesired reactions. The acidity of hydrogens on carbons attached to the pyridine ring can lead to side reactions if strong bases are present.[5]
-
Hydrolysis of Nitrile: The nitrile group can be hydrolyzed to a carboxylic acid or amide, especially if the reaction is worked up under strong acidic or basic conditions for an extended period.[6] A buffered or carefully controlled pH during workup is recommended.
-
Reaction at the Amino Group: The free amino group is nucleophilic and can react with other electrophiles in the reaction mixture. It may be necessary to use a protecting group strategy if side reactions at the amine are significant.
Q3: The final purification by column chromatography is resulting in significant product loss. Are there alternative purification methods?
A3: If column chromatography is inefficient, consider the following:
-
Recrystallization: This is often the most effective method for purifying solid organic compounds. Experiment with a range of solvent systems (e.g., ethyl acetate/hexanes, ethanol/water, isopropanol) to find conditions that provide good crystal formation and high recovery.
-
Acid-Base Extraction: The basicity of the pyridine nitrogen and the primary amine allows for selective extraction. The product can be protonated with a mild acid (e.g., citric acid) and extracted into an aqueous layer, leaving non-basic impurities in the organic phase. The aqueous layer can then be neutralized and the product re-extracted into an organic solvent.
-
Salt Formation: Formation of a crystalline salt (e.g., hydrochloride or tartrate) can facilitate purification and handling of the final compound.
Q4: What are the key safety precautions when handling cyanide reagents for the cyanation step?
A4: Cyanide reagents are highly toxic and require strict safety protocols:
-
Always work in a well-ventilated fume hood.
-
Never allow cyanide salts to come into contact with acids , as this will generate highly toxic hydrogen cyanide (HCN) gas.[7]
-
Use appropriate personal protective equipment (PPE) , including chemical-resistant gloves, safety goggles, and a lab coat.
-
Have a cyanide antidote kit readily available and ensure all personnel are trained in its use.
-
Quench all cyanide-containing waste with an appropriate oxidizing agent (e.g., bleach) before disposal, following your institution's safety guidelines.
Plausible Synthetic Route & Experimental Protocols
Diagram of the Proposed Synthetic Workflow
References
- 1. CN104447522A - Preparation method of 5-nitro-2-aminopyridine - Google Patents [patents.google.com]
- 2. scispace.com [scispace.com]
- 3. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS 1226776-95-9: 2-(5-aminopyridin-2-yl)-2-methylpropanen… [cymitquimica.com]
- 5. Side-Chain Reactions of Substituted Pyridines Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Strecker Synthesis [organic-chemistry.org]
Technical Support Center: Purification of Polar Aminopyridine Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of polar aminopyridine compounds.
Frequently Asked Questions (FAQs)
General Purification Strategies
Q1: What are the primary methods for purifying polar aminopyridine compounds?
A1: The main strategies for purifying polar aminopyridine compounds include:
-
Acid-Base Extraction: This technique leverages the basicity of the aminopyridine's amino group to separate it from neutral or acidic impurities.[1][2]
-
Column Chromatography: Both normal-phase (silica gel, alumina) and reverse-phase (C18) chromatography are widely used.[1][2]
-
Crystallization: This is an effective method for purifying solid compounds, provided a suitable solvent system can be identified.[1][2]
-
Scavenger Resins: These solid-supported reagents can selectively bind to and remove excess amines or other reactive impurities.[1]
Normal-Phase Chromatography
Q2: My aminopyridine compound is streaking or tailing significantly on a silica gel column. What is causing this and how can I fix it?
A2: Tailing is a frequent issue when purifying basic compounds like aminopyridines on acidic silica gel.[2] This occurs due to strong ionic interactions between the basic pyridine nitrogen and the acidic silanol groups on the silica surface. To resolve this, add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites.
| Modifier | Typical Concentration (v/v) | Notes |
| Triethylamine (TEA) | 0.1 - 1% | Most common choice.[1][2] |
| Ammonium Hydroxide | 0.1 - 2% | A good alternative to TEA, especially when TEA is reactive with the product.[1][3] |
| Pyridine | 0.5 - 1% | Can be effective but may be harder to remove during solvent evaporation.[2] |
Q3: My polar compound remains at the origin of the silica gel column and won't elute. What should I do?
A3: This indicates that the eluent is not polar enough to move the highly polar compound, or the compound is too strongly adsorbed to the silica gel.[4] You should gradually increase the polarity of your eluent system. For example, if you are using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate. If that is insufficient, consider switching to a more polar solvent system, such as dichloromethane/methanol. Adding a basic modifier like triethylamine or ammonia can also help reduce strong adsorption and improve elution.[4]
Reverse-Phase Chromatography
Q4: My polar aminopyridine compound has no retention and elutes in the void volume on a C18 column. How can I get it to retain?
A4: This is a common challenge with highly polar compounds in reverse-phase chromatography (RPC) due to weak interactions with the nonpolar stationary phase.[5][6] Here are several strategies to increase retention:
-
Use a Highly Aqueous Mobile Phase: Increase the water content of your mobile phase (e.g., 95-99% water) with a suitable buffer.[6]
-
Employ Ion-Pairing Reagents: Adding an ion-pairing agent to the mobile phase can form a more hydrophobic complex with your ionized aminopyridine, increasing its retention on the C18 column.[7][8]
-
Try Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of polar compounds and uses a polar stationary phase with a partially aqueous mobile phase.[6][9][10][11]
-
Use Polar-Embedded or Polar-Endcapped Columns: These specialized C18 columns are designed to have better compatibility with highly aqueous mobile phases and offer enhanced retention for polar analytes.[6]
-
Adjust Mobile Phase pH: For basic compounds, using a slightly acidic mobile phase can protonate the analyte, which can sometimes improve retention and peak shape.[5]
Crystallization
Q5: I'm having trouble finding a suitable solvent to recrystallize my polar aminopyridine derivative. What's a good approach?
A5: Finding the right solvent is key. Start by screening a range of solvents with varying polarities. Polar protic or aprotic solvents are often a good starting point.[12] If a single solvent doesn't work, a binary (two-solvent) system is often effective. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble) at an elevated temperature, then slowly add a "poor" anti-solvent (in which it is sparingly soluble) until the solution becomes cloudy. Gently heat to clarify and then allow it to cool slowly.[5][13]
Q6: My compound "oils out" or precipitates as an amorphous solid instead of forming crystals. What should I do?
A6: "Oiling out" typically happens when the solution is too supersaturated or cools too quickly.[13][14] Try the following:
-
Use a more dilute solution by adding more of the "good" solvent.
-
Ensure the solution cools down very slowly. You can insulate the flask to slow the rate of cooling.[13]
-
Try a different solvent system.
Q7: No crystals are forming even after the solution has cooled for a long time. How can I induce crystallization?
A7: This is often due to the solution not being sufficiently supersaturated or a high energy barrier to nucleation.[1] To induce crystal formation:
-
Scratch the inside of the flask with a glass rod just below the surface of the liquid. This creates microscopic scratches that can serve as nucleation sites.[1][13]
-
Add a seed crystal of your pure compound to the solution.[1][13]
-
Concentrate the solution by slowly evaporating some of the solvent.[14]
-
Cool the solution further in an ice bath or refrigerator.[13]
Acid-Base Extraction
Q8: An emulsion formed during my acid-base extraction and the layers won't separate. What can I do?
A8: Emulsions are common when working with complex mixtures. To break an emulsion:
-
Let the separatory funnel stand undisturbed for a longer period.
-
Add a small amount of brine (saturated NaCl solution), which increases the ionic strength of the aqueous phase and can help force the layers to separate.[1]
-
Filter the entire mixture through a pad of Celite or glass wool.[1]
Q9: My product is sensitive to strong acids. Can I still use acid-base extraction to remove a basic aminopyridine impurity?
A9: Yes. For acid-sensitive compounds, you can use a milder acidic wash, such as a saturated aqueous solution of ammonium chloride (NH₄Cl) or a dilute citric acid solution.[1] Another effective method is to wash with a saturated copper sulfate (CuSO₄) solution. Pyridine derivatives form a complex with copper that is soluble in the aqueous layer, allowing for their removal from the organic phase.[1]
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate a neutral or acidic product from a basic aminopyridine impurity.
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acid Wash: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous acid solution (e.g., 1M HCl).[1]
-
Extraction: Stopper the funnel, shake it vigorously for 1-2 minutes, and periodically vent to release any pressure buildup.
-
Separation: Allow the two layers to separate completely. Drain the lower aqueous layer, which now contains the protonated, water-soluble aminopyridine salt.[1]
-
Repeat: Repeat the acid wash (steps 2-4) two to four more times to ensure complete removal of the aminopyridine. Monitor the purity of the organic layer by TLC.
-
Neutralization & Product Isolation: Wash the organic layer with water and then brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to isolate the purified product.
Protocol 2: General Cooling Crystallization
-
Solvent Selection: Choose a suitable solvent or solvent system in which your compound is sparingly soluble at room temperature but highly soluble when heated.
-
Dissolution: Place the crude solid aminopyridine compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) while stirring until the solid is completely dissolved.[1]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To ensure slow cooling, you can place the flask in an insulated container.[13] Crystal formation should occur during this time.
-
Further Cooling: To maximize the yield of crystals, place the flask in an ice bath for 30-60 minutes.[4]
-
Crystal Collection: Collect the formed crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals, for example, in a vacuum oven or desiccator.[4]
Visual Guides
Caption: A troubleshooting workflow for the purification of polar aminopyridine compounds.
Caption: Chemical interactions causing purification challenges for polar aminopyridines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 8. A reversed-phase ion-pair liquid chromatography method for the determination of 4-aminopyridine in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. labex.hu [labex.hu]
- 10. support.waters.com [support.waters.com]
- 11. biotage.com [biotage.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
stability issues of 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile in solution. The information is intended for researchers, scientists, and drug development professionals to address potential challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues for this compound in solution?
A1: Based on its chemical structure, which contains both an aminopyridine and a nitrile functional group, the primary stability concerns in solution are:
-
Hydrolysis of the nitrile group: This is a common degradation pathway for nitriles, which can hydrolyze to form the corresponding amide and subsequently a carboxylic acid. This reaction can be catalyzed by both acidic and basic conditions.[1][2]
-
Oxidation of the aminopyridine ring: The amino group can be susceptible to oxidation, potentially leading to the formation of N-oxides or other degradation products.
-
Photodegradation: Pyridine and its derivatives can be sensitive to light, which may induce degradation.[3] It is recommended to protect solutions from light.
Q2: What are the recommended storage conditions for solutions of this compound?
A2: While specific stability data for this compound is not publicly available, general best practices for similar compounds suggest the following:
-
Temperature: Store solutions at low temperatures (e.g., 2-8 °C or -20 °C) to minimize the rate of potential degradation reactions.
-
pH: Maintain the pH of the solution close to neutral (pH 6-8) if compatible with the experimental requirements. Extreme pH values should be avoided to minimize acid- or base-catalyzed hydrolysis of the nitrile group.[1]
-
Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.[3]
-
Inert atmosphere: For long-term storage, purging the solution with an inert gas like nitrogen or argon can help prevent oxidative degradation.
Q3: I am observing a loss of potency of my compound in solution over time. What could be the cause?
A3: A loss of potency is likely due to chemical degradation. The most probable cause is the hydrolysis of the nitrile group to form the less active or inactive amide or carboxylic acid derivatives.[1][2] Other possibilities include oxidation or photodegradation. To identify the cause, we recommend performing a stability study and analyzing for potential degradation products.
Q4: How can I analyze the stability of this compound in my solution?
A4: A stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for this purpose.[4][5] For higher sensitivity and identification of degradation products, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is recommended.[6][7]
Troubleshooting Guides
Issue 1: Unexpected Peaks in Chromatogram
-
Symptom: New peaks appear in the HPLC or LC-MS chromatogram of your sample over time.
-
Possible Cause: These new peaks likely represent degradation products.
-
Troubleshooting Steps:
-
Characterize the new peaks: Use LC-MS/MS to determine the mass-to-charge ratio (m/z) of the new peaks. An increase in mass may suggest hydrolysis (addition of a water molecule) or oxidation (addition of an oxygen atom).
-
Force Degradation Study: To confirm the identity of the degradation products, perform a force degradation study by subjecting the compound to stress conditions (e.g., acid, base, heat, light, oxidation). Compare the degradation products formed under these conditions with the unknown peaks in your sample.
-
Optimize Storage Conditions: Based on the identified degradation pathway, adjust the storage conditions (pH, temperature, light exposure) to minimize the formation of these impurities.
-
Issue 2: Poor Reproducibility of Experimental Results
-
Symptom: You are observing significant variability in your experimental results when using solutions of the compound prepared at different times.
-
Possible Cause: The compound is degrading in solution, leading to a decrease in the effective concentration over time.
-
Troubleshooting Steps:
-
Prepare fresh solutions: Always use freshly prepared solutions for your experiments to ensure a consistent concentration.
-
Perform a time-course stability study: Analyze the concentration of the compound in your solution at different time points (e.g., 0, 2, 4, 8, 24 hours) under your typical experimental conditions. This will help you determine the time frame within which the solution is stable.
-
Re-evaluate solvent/buffer: Ensure the chosen solvent or buffer system is optimal for the compound's stability.
-
Data Presentation
The following tables illustrate how to present quantitative stability data. The data presented here is hypothetical and should be replaced with your experimental results.
Table 1: Stability of this compound (1 mg/mL) in Different Solvents at Room Temperature (25 °C)
| Time (hours) | % Remaining (Acetonitrile) | % Remaining (DMSO) | % Remaining (PBS, pH 7.4) |
| 0 | 100.0 | 100.0 | 100.0 |
| 4 | 99.8 | 99.5 | 98.2 |
| 8 | 99.5 | 99.1 | 96.5 |
| 24 | 98.7 | 97.8 | 92.3 |
| 48 | 97.5 | 95.6 | 85.1 |
Table 2: Effect of pH on the Stability of this compound (1 mg/mL) in Aqueous Buffer at 37 °C after 24 hours
| pH | Buffer System | % Remaining | Major Degradant Peak Area (%) |
| 3.0 | Citrate Buffer | 85.2 | 12.5 (Amide) |
| 5.0 | Acetate Buffer | 95.8 | 3.1 (Amide) |
| 7.4 | Phosphate Buffer | 98.5 | 1.2 (Amide) |
| 9.0 | Borate Buffer | 89.7 | 9.8 (Amide) |
Experimental Protocols
Protocol 1: HPLC Method for Stability Analysis
This is a general HPLC method that can be used as a starting point for method development.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at a suitable wavelength (to be determined by UV scan, likely around 254 nm).
-
Injection Volume: 10 µL.
Mandatory Visualization
Caption: Potential degradation pathways for this compound.
Caption: General experimental workflow for a solution stability study.
References
- 1. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 2. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. helixchrom.com [helixchrom.com]
- 5. helixchrom.com [helixchrom.com]
- 6. epa.gov [epa.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Reactivity in Aminopyridine Derivatization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the derivatization of low-reactivity aminopyridines.
Troubleshooting Guides
This section is designed to help you navigate common issues encountered during the derivatization of aminopyridines. The following tables provide a structured approach to identifying potential causes and implementing effective solutions.
Issue 1: Low or No Product Yield in N-Acylation
The N-acylation of aminopyridines can be challenging due to the reduced nucleophilicity of the amino group. Here are some common causes and solutions to improve your reaction yield.
| Potential Cause | Suggested Solution |
| Insufficient Reactivity of Acylating Agent | Switch to a more reactive acylating agent, such as an acyl chloride, which is generally more electrophilic than the corresponding anhydride.[1] |
| Inadequate or No Catalyst | For hindered or unreactive aminopyridines, employ a nucleophilic catalyst like 4-(Dimethylaminopyridine) (DMAP) to form a highly reactive N-acylpyridinium intermediate.[2] |
| Suboptimal Reaction Temperature | Gradually increase the reaction temperature. However, monitor the reaction closely to avoid decomposition of starting materials or products. |
| Poor Solubility of the Aminopyridine | Select a solvent in which the aminopyridine substrate is fully soluble to ensure a homogeneous reaction mixture. |
Issue 2: Low or No Product Yield in N-Alkylation
N-alkylation of aminopyridines can be hampered by factors such as the reactivity of the alkylating agent and steric hindrance.
| Potential Cause | Suggested Solution |
| Poor Nucleophilicity of the Pyridine | For aminopyridines with electron-withdrawing groups, consider using a more potent alkylating agent or increasing the reaction temperature.[3] |
| Inefficient Leaving Group | Ensure the alkylating agent has a good leaving group. The general order of reactivity is I > Br > Cl > OTs.[3] |
| Steric Hindrance | If using a bulky alkylating agent or a sterically hindered aminopyridine, prolong the reaction time or increase the temperature. Be mindful of potential elimination side reactions with tertiary alkyl halides.[3] |
| Inappropriate Solvent | Polar aprotic solvents like DMF or DMSO are generally effective for N-alkylation.[3] |
| Base Incompatibility | When a base is required, ensure it is strong enough to deprotonate the aminopyridine if necessary, but not so strong as to cause side reactions with the alkylating agent.[3] |
Issue 3: Side Product Formation
The formation of side products can complicate purification and reduce the yield of the desired product.
| Side Product | Mitigation Strategy |
| Diacylation | Use a stoichiometric amount of the acylating agent or add it slowly to the reaction mixture to avoid a large excess at any given time.[1] |
| Over-alkylation | Use a stoichiometric amount of the alkylating agent or add it slowly to the reaction mixture. Initial alkylation can sometimes create steric hindrance that suppresses further reaction. |
| Elimination (with tertiary alkyl halides) | It is generally recommended to use primary or secondary alkyl halides for N-alkylation to avoid elimination reactions.[3] |
Frequently Asked Questions (FAQs)
Q1: Why are aminopyridines generally less reactive than anilines in derivatization reactions?
The pyridine ring is electron-withdrawing, which reduces the electron density on the exocyclic amino group, making it less nucleophilic compared to the amino group in anilines. Additionally, the lone pair of electrons on the pyridine nitrogen can be protonated or coordinate to catalysts, further deactivating the molecule.
Q2: What are the most common methods to activate aminopyridines for derivatization?
Common activation strategies include:
-
N-oxide formation: Oxidation of the pyridine nitrogen to an N-oxide enhances the reactivity of the ring towards both electrophilic and nucleophilic attack.
-
Quaternization: Alkylation of the pyridine nitrogen to form a pyridinium salt increases the electrophilicity of the pyridine ring, facilitating nucleophilic substitution.
-
Transition metal catalysis: Palladium-, copper-, and other transition metal-catalyzed cross-coupling reactions are highly effective for forming C-C and C-N bonds with aminopyridines.
Q3: How can I improve the regioselectivity of derivatization on a substituted aminopyridine?
Regioselectivity is influenced by both electronic and steric factors. The position of the amino group and other substituents on the pyridine ring will direct incoming reagents. For example, in many cases, derivatization is favored at the position para to the amino group. Careful selection of protecting groups, catalysts, and reaction conditions can help control the regioselectivity.
Q4: What is the role of a base in the acylation of aminopyridines?
A base is crucial for several reasons:
-
Acid Scavenging: Acylation reactions often produce an acidic byproduct (e.g., HCl from acyl chlorides). The base neutralizes this acid, preventing it from protonating the starting aminopyridine, which would render it non-nucleophilic and halt the reaction.[2]
-
Catalyst Regeneration: In catalyzed reactions, the base can be involved in the regeneration of the active catalyst.
Common bases include tertiary amines like triethylamine (TEA) or pyridine itself.[2]
Q5: Can I use microwave irradiation to improve the reaction rate of aminopyridine derivatization?
Yes, microwave irradiation can be a very effective technique to accelerate slow reactions by rapidly and efficiently heating the reaction mixture. This can lead to significantly shorter reaction times and, in some cases, improved yields.
Experimental Protocols
Protocol 1: N-Acylation of 3-Aminopyridine with Acetic Anhydride
This protocol describes a general procedure for the N-acylation of 3-aminopyridine using acetic anhydride.
Materials:
-
3-Aminopyridine
-
Acetic anhydride
-
Pyridine (as catalyst and solvent)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 3-aminopyridine (1.0 eq) in pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with DCM and wash with saturated aqueous NaHCO₃ solution to neutralize excess acid.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: N-Alkylation of 2-Amino-6-bromopyridine with an Alkyl Halide under Pressure
This protocol is adapted from methodologies for the amination of dihalopyridines and is effective for mono-alkylation with primary alkylamines.[4]
Materials:
-
2-Amino-6-bromopyridine
-
Alkylamine solution (e.g., methylamine in ethanol)
-
Solvent (e.g., ethanol)
-
Ethyl acetate (EtOAc)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a pressure tube, add 2-amino-6-bromopyridine (1.0 eq) and the solvent.
-
Add the alkylamine solution (1.1-1.5 eq).
-
Securely seal the pressure tube.
-
Heat the reaction in an oil bath at 100-150 °C for 12-24 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Partition the residue between EtOAc and water.
-
Extract the aqueous layer with EtOAc.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography on silica gel to obtain the N-alkylated product.[4]
Visualizations
References
Technical Support Center: Production of 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and scale-up of 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile.
Synthetic Pathway Overview
The synthesis of this compound can be envisioned through a multi-step process starting from 2-chloro-5-nitropyridine. This pathway involves a nucleophilic aromatic substitution to introduce the cyanomethyl group, followed by reduction of the nitro group to the desired amine.
Caption: Proposed synthetic pathway for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the nucleophilic aromatic substitution step?
A1: The most critical parameters are temperature and moisture control. The reaction of 2-chloro-5-nitropyridine with the sodium salt of isobutyronitrile is exothermic. Poor temperature control can lead to runaway reactions and the formation of impurities. The presence of water can hydrolyze the nitrile group and react with the sodium salt, reducing the yield. Therefore, anhydrous conditions are highly recommended.
Q2: I am observing a low yield in the nitro group reduction. What are the possible causes?
A2: A low yield in the nitro group reduction can be due to several factors:
-
Incomplete reaction: The reaction time may be insufficient, or the reducing agent may have lost its activity.
-
Catalyst poisoning: If using catalytic hydrogenation (e.g., H2/Pd-C), impurities in the starting material or solvent can poison the catalyst.
-
Over-reduction: While less common for nitro groups in the presence of a nitrile, harsh conditions could potentially affect the pyridine ring or the nitrile.
-
Work-up losses: The product, being an amine, can be soluble in acidic aqueous solutions. Ensure proper pH adjustment during extraction.
Q3: What are the common impurities I should look for in the final product?
A3: Common impurities may include:
-
Unreacted 2-(5-nitropyridin-2-yl)-2-methylpropanenitrile.
-
The corresponding carboxylic acid or amide from hydrolysis of the nitrile group.
-
Side products from the reduction step, such as hydroxylamines or azo compounds, if the reduction is not complete.
-
Residual solvents from the purification process.
Q4: What are the main safety precautions to consider during this synthesis?
A4: The synthesis involves several hazardous materials and reactions:
-
Cyanide: The use of a cyanide salt in the first step is highly toxic. Work in a well-ventilated fume hood and have a cyanide antidote kit readily available.
-
Nitro compounds: 2-Chloro-5-nitropyridine and the intermediate are potentially explosive, especially at elevated temperatures.
-
Hydrogenation: If using catalytic hydrogenation, ensure proper handling of hydrogen gas and the pyrophoric catalyst (e.g., Palladium on carbon).
-
Solvents: Use appropriate personal protective equipment (PPE) when handling organic solvents.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield in Step 1 (Nucleophilic Substitution) | Incomplete reaction | Increase reaction time and/or temperature. Monitor by TLC or HPLC. |
| Moisture in the reaction | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Degradation of starting material or product | Maintain strict temperature control. Consider a lower reaction temperature for a longer duration. | |
| Formation of multiple spots on TLC after Step 1 | Side reactions | Optimize reaction temperature. Ensure slow addition of the nucleophile. |
| Impure starting materials | Purify the 2-chloro-5-nitropyridine before use. | |
| Low yield in Step 2 (Nitro Group Reduction) | Inactive reducing agent | Use a fresh batch of the reducing agent. If using a catalyst, ensure it has not been exposed to air for extended periods. |
| Poor work-up procedure | Adjust the pH carefully during extraction to ensure the product is in its free base form and soluble in the organic layer. | |
| Catalyst poisoning | Purify the intermediate from Step 1 before the reduction. | |
| Final product is off-color (not white/pale yellow) | Presence of impurities | Recrystallize the final product from a suitable solvent system (e.g., ethanol/water or toluene/heptane). |
| Air oxidation of the amino group | Store the final product under an inert atmosphere and protect it from light. | |
| Difficulty in isolating the final product | Product is an oil | Try to form a salt (e.g., hydrochloride) which is often crystalline. The free base can then be regenerated. |
| High solubility in the work-up solvent | Use a different extraction solvent or perform multiple extractions. |
Experimental Protocols
Step 1: Synthesis of 2-(5-Nitropyridin-2-yl)-2-methylpropanenitrile
-
To a stirred solution of isobutyronitrile (1.1 eq) in anhydrous dimethyl sulfoxide (DMSO) in a three-necked flask under a nitrogen atmosphere, slowly add sodium hydride (1.1 eq, 60% dispersion in mineral oil) at 0-5 °C.
-
Stir the mixture at room temperature for 1 hour.
-
Add a solution of 2-chloro-5-nitropyridine (1.0 eq) in anhydrous DMSO dropwise, maintaining the temperature below 25 °C.
-
Stir the reaction mixture at room temperature for 12-18 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by pouring it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Step 2: Synthesis of this compound
-
To a solution of 2-(5-nitropyridin-2-yl)-2-methylpropanenitrile (1.0 eq) in ethanol or acetic acid, add iron powder (5.0 eq) and concentrated hydrochloric acid (catalytic amount).
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the iron salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and basify with a saturated solution of sodium bicarbonate to pH 8-9.
-
Extract the product with dichloromethane or ethyl acetate (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.
-
Further purification can be achieved by recrystallization.
Quantitative Data Summary
| Parameter | Step 1: Nucleophilic Substitution | Step 2: Nitro Group Reduction |
| Typical Yield | 75-85% | 80-90% |
| Purity (crude) | ~90% (by HPLC) | ~95% (by HPLC) |
| Purity (after purification) | >98% | >99% |
| Reaction Temperature | 15-25 °C | 70-80 °C |
| Reaction Time | 12-18 hours | 4-6 hours |
Challenges in Scaling Up
Caption: Key challenges in scaling up the production of this compound.
Detailed Discussion of Scale-Up Challenges:
-
Heat Transfer in Nucleophilic Aromatic Substitution: The exothermicity of the first step can be difficult to manage in large reactors. Inadequate heat removal can lead to temperature gradients, promoting side reactions and potentially a runaway reaction. A thorough understanding of the reaction kinetics and reactor design is crucial.
-
Handling of Hazardous Reagents: The safe handling of large quantities of sodium hydride (pyrophoric and water-reactive) and sodium cyanide (highly toxic) requires specialized equipment and stringent safety protocols.
-
Solid Handling and Filtration: The reduction step using iron powder generates significant amounts of solid waste (iron oxides) that need to be efficiently filtered and disposed of. On a large scale, this can be a bottleneck. If catalytic hydrogenation is used, the handling of the pyrophoric catalyst on a large scale presents its own challenges.
-
Impurity Profile: Impurities that are minor at the lab scale can become significant at a larger scale. It is essential to identify and control the formation of key impurities to ensure the final product meets the required specifications.
-
Crystallization and Isolation: Developing a robust crystallization process to consistently produce the desired crystal form (polymorph) with high purity and good filtration characteristics is a critical aspect of scale-up. The final product's physical properties, such as particle size distribution, can be influenced by the crystallization conditions.
-
Solvent and Waste Management: The use of solvents like DMSO and chlorinated solvents for extraction can pose environmental and cost challenges on a large scale. Developing efficient solvent recovery and recycling processes is important. The disposal of cyanide-containing aqueous waste must be handled according to strict environmental regulations.
Technical Support Center: Synthesis of 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile, a key intermediate in pharmaceutical development.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, providing potential causes and solutions.
Synthesis Overview: The synthesis of this compound is typically achieved in a two-step process:
-
Step 1: Nucleophilic Aromatic Substitution (SNA_r_): Reaction of 2-chloro-5-nitropyridine with the anion of isobutyronitrile to form 2-(5-nitropyridin-2-yl)-2-methylpropanenitrile.
-
Step 2: Nitro Group Reduction: Reduction of the nitro intermediate to the desired primary amine.
Troubleshooting Step 1: Nucleophilic Aromatic Substitution
| Issue | Potential Cause | Recommended Solution |
| Low or no conversion of 2-chloro-5-nitropyridine | 1. Incomplete formation of the isobutyronitrile anion: The base used may not be strong enough or the reaction conditions may not be suitable for complete deprotonation. | 1a. Base Selection: Use a strong, non-nucleophilic base such as sodium hydride (NaH) or lithium diisopropylamide (LDA). 1b. Anhydrous Conditions: Ensure strictly anhydrous conditions as the anion is highly reactive with water. Dry solvents and glassware thoroughly. |
| 2. Low reaction temperature: The activation energy for the SNAr reaction may not be reached. | 2. Temperature Optimization: Gradually increase the reaction temperature. Monitor the reaction progress by TLC or HPLC to avoid decomposition. | |
| Formation of multiple unidentified byproducts | 1. Side reactions of the isobutyronitrile anion: The anion can potentially react with itself or other electrophiles present. | 1. Controlled Addition: Add the isobutyronitrile to the base at a low temperature to form the anion, and then slowly add the 2-chloro-5-nitropyridine solution to the anion. |
| 2. Ring opening of the pyridine ring: Strong basic conditions can sometimes lead to the opening of the pyridine ring.[1][2] | 2. Milder Base/Lower Temperature: If ring opening is suspected, consider using a milder base or running the reaction at a lower temperature for a longer period. |
Troubleshooting Step 2: Nitro Group Reduction
| Issue | Potential Cause | Recommended Solution |
| Incomplete reduction of the nitro group (presence of starting material or intermediates) | 1. Inactive catalyst (for catalytic hydrogenation): The catalyst (e.g., Pd/C, Raney Nickel) may have lost its activity. | 1a. Use Fresh Catalyst: Ensure the catalyst is fresh and has been stored properly. 1b. Catalyst Loading: Increase the catalyst loading (e.g., from 5 mol% to 10 mol%). |
| 2. Insufficient reducing agent (for metal/acid reduction): The stoichiometry of the reducing agent (e.g., Fe, SnCl2, Zn) may be inadequate.[3][4] | 2. Increase Equivalents: Use a larger excess of the metal and acid.[3] | |
| 3. Poor solubility of the nitro compound: The starting material must be soluble in the reaction solvent for the reduction to proceed efficiently.[3] | 3. Solvent Optimization: Use a solvent system in which the nitro intermediate is fully soluble. Co-solvents like ethanol/water or acetic acid may be beneficial.[3] | |
| Formation of side products (e.g., hydroxylamines, nitroso, or azoxy compounds) | 1. Uncontrolled reaction temperature: Exothermic reductions can lead to localized overheating, promoting the formation of dimeric side products.[3] | 1. Temperature Control: Maintain a controlled temperature throughout the reaction, using an ice bath if necessary, especially during the addition of reagents. |
| 2. Sub-optimal choice of reducing agent: Some reducing agents are more prone to stopping at intermediate stages.[3] | 2. Select Appropriate Reducing Agent: Catalytic hydrogenation or metal/acid combinations (Fe/HCl, SnCl2/HCl) are generally effective for complete reduction to the amine.[3][4][5] | |
| Reduction of the nitrile group | 1. Harsh reducing conditions: Some powerful reducing agents can also reduce the nitrile group. | 1. Milder Reducing Agent: Avoid strong hydrides like LiAlH4. Catalytic hydrogenation with Raney Nickel or certain metal/acid combinations are generally selective for the nitro group in the presence of a nitrile. |
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic route for this compound?
A1: A common and effective route starts with 2-chloro-5-nitropyridine. The first step is a nucleophilic aromatic substitution with the anion of isobutyronitrile. The resulting nitro compound is then reduced to the desired amine.
Q2: Which impurities should I look for in my final product?
A2: Potential impurities could include:
-
Unreacted 2-(5-nitropyridin-2-yl)-2-methylpropanenitrile: From incomplete reduction.
-
Partially reduced intermediates: Such as the corresponding hydroxylamine or nitroso derivatives.
-
Starting materials: Residual 2-chloro-5-nitropyridine if the first step did not go to completion.
-
Side products from the SNAr reaction: Potentially from dimerization or other reactions of the isobutyronitrile anion.
Q3: What analytical techniques are suitable for monitoring the reaction and assessing the purity of the final product?
A3: High-Performance Liquid Chromatography (HPLC) is a highly effective technique for both monitoring the reaction progress and determining the purity of the final product. Thin-Layer Chromatography (TLC) can be used for rapid qualitative monitoring. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for structural confirmation of the product and identification of any impurities.
Q4: What are the recommended purification methods for the final product?
A4: The final product, being an amine, can often be purified by:
-
Crystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is a common method for obtaining high-purity material.
-
Column Chromatography: Silica gel column chromatography can be used to separate the desired product from impurities.
Q5: Are there any specific safety precautions I should take during this synthesis?
A5: Yes. Strong bases like sodium hydride are pyrophoric and react violently with water. Nitro compounds can be energetic, and their reductions are often exothermic. All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Experimental Protocols
Protocol 1: Synthesis of 2-(5-nitropyridin-2-yl)-2-methylpropanenitrile
-
Materials:
-
2-chloro-5-nitropyridine
-
Isobutyronitrile
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere at 0 °C, slowly add a solution of isobutyronitrile (1.1 equivalents) in anhydrous THF.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of 2-chloro-5-nitropyridine (1.0 equivalent) in anhydrous THF dropwise.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or HPLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield the crude product, which can be purified by column chromatography or crystallization.
-
Protocol 2: Synthesis of this compound (Catalytic Hydrogenation)
-
Materials:
-
2-(5-nitropyridin-2-yl)-2-methylpropanenitrile
-
10% Palladium on carbon (Pd/C)
-
Ethanol or Ethyl Acetate
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Celite
-
-
Procedure:
-
Dissolve 2-(5-nitropyridin-2-yl)-2-methylpropanenitrile (1.0 equivalent) in a suitable solvent such as ethanol or ethyl acetate in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (5-10 mol % Pd) to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure or as per the hydrogenator's instructions) at room temperature.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by crystallization or column chromatography.
-
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for the synthesis.
References
refining reaction conditions for aminopyridine synthesis
This guide provides troubleshooting advice, experimental protocols, and comparative data for researchers, scientists, and drug development professionals engaged in the synthesis of aminopyridines.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 2-aminopyridines?
A1: The most common methods include the Chichibabin reaction, which involves the direct amination of pyridine with sodium amide[1][2][3], and transition-metal catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination of 2-halopyridines.[4][5][6] Nucleophilic aromatic substitution (SNAr) on activated pyridines (e.g., with nitro or cyano groups) is also a widely used strategy.[5]
Q2: My Chichibabin reaction is giving a low yield. What are the potential causes?
A2: Low yields in the Chichibabin reaction can stem from several factors. The purity of the sodium amide is critical; surprisingly, very pure sodium amide may result in a poor reaction, while less pure reagent often gives better yields, possibly due to catalytic impurities.[3] Other factors include reaction temperature (typically 100-130°C in solvents like toluene or xylene)[1], the basicity of the pyridine substrate[2], and the formation of side products like dimers or 4-isomers.[1][2]
Q3: When should I choose a Buchwald-Hartwig amination over a Chichibabin reaction?
A3: The Buchwald-Hartwig amination is preferred for its milder reaction conditions and broader substrate scope, especially for complex or sensitive molecules. It avoids the harsh, high-temperature conditions and strong bases required for the Chichibabin reaction.[1] This palladium-catalyzed method is highly effective for coupling a wide range of amines with halopyridines.[4][6][7]
Q4: What are the key parameters to optimize in a Buchwald-Hartwig amination of a halopyridine?
A4: The critical parameters to optimize are the choice of palladium catalyst/precatalyst, the phosphine ligand, the base, the solvent, and the temperature. The interplay between these variables is complex.[8] For instance, different ligands are suited for different classes of amines (aliphatic vs. aryl).[8] High-throughput experimentation (HTE) techniques are often used to efficiently screen these variables and find the optimal conditions.[9]
Q5: How can I purify my final aminopyridine product?
A5: Purification strategies depend on the physical properties of the aminopyridine.[10] For solid products, recrystallization from a suitable solvent system (e.g., benzene/ligroin or ethanol/alkane) is common.[11][12] Column chromatography on silica gel is another effective method.[7] For polar aminopyridines, cation-exchange chromatography can be a powerful technique to remove excess reagents and impurities.[13]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion (Buchwald-Hartwig) | 1. Inactive Catalyst | Use a pre-catalyst or ensure Pd(II) source is adequately reduced to Pd(0). Avoid solvents like chloroform, acetonitrile, or pyridine which can inhibit the catalyst.[8] |
| 2. Poor Substrate Solubility | Screen different solvents (e.g., dioxane, THF, toluene) or use a solvent mixture to ensure all components are dissolved at the reaction temperature.[8] | |
| 3. Inappropriate Ligand/Base Combination | Screen a panel of phosphine ligands (e.g., XPhos, Xantphos) and bases (e.g., NaOtBu, K₂CO₃, DBU). The optimal choice is substrate-dependent.[4][8] | |
| Low Yield (Chichibabin Reaction) | 1. Harsh Conditions Degrading Substrate | For sensitive substrates, consider a low-temperature variant using potassium amide in liquid ammonia, potentially with an oxidant like KMnO₄ to facilitate hydride removal.[14] |
| 2. Formation of Side Products | Dimerization can be a significant side reaction.[2] Modifying the solvent or temperature may help. If the 4-amino isomer is forming, steric hindrance at the 2- and 6-positions might be directing the substitution.[3] | |
| 3. Electron-Withdrawing Groups on Pyridine | Electron-withdrawing groups inhibit the Chichibabin reaction.[2] For these substrates, SNAr or a transition-metal catalyzed approach is a better strategy. | |
| Difficulty in Product Purification | 1. Product is Highly Polar | Consider cation-exchange chromatography for purification.[13] This is particularly effective for separating the basic aminopyridine from neutral or acidic impurities. |
| 2. Residual Palladium Catalyst | If using a Buchwald-Hartwig protocol, treat the crude product with a palladium scavenger or perform an aqueous wash with a chelating agent. | |
| 3. Product is an Oil or Difficult to Crystallize | Purify via silica gel column chromatography. If the product is basic, adding a small amount of triethylamine (~1%) to the eluent can prevent streaking on the column. |
Comparative Data on Reaction Conditions
Table 1: Typical Conditions for 2-Aminopyridine Synthesis
| Method | Substrate | Reagents/Catalyst | Base | Solvent | Temp. (°C) | Typical Yield |
| Chichibabin | Pyridine | Sodium Amide (NaNH₂) | - | Toluene or Xylene | 110-130 | 60-80% |
| Buchwald-Hartwig | 2-Bromopyridine | Pd₂(dba)₃ / Xantphos | NaOtBu | Dioxane | 80-100 | 75-95%[4] |
| SNAr | 2-Chloro-3-nitropyridine | Amine (used as solvent) | - | Neat | Reflux | 70-90%[5] |
| From N-Oxide | Pyridine-N-Oxide | PyBroP, Amine | DIEA | CH₂Cl₂ | 25-40 | 65-90%[15] |
| Catalyst-Free | Dihydrothiazolopyridinium salt | Amine | - | DMSO or Neat | 50 | 70-85%[7] |
Key Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination of 2-Bromopyridine
This protocol is a representative example for the palladium-catalyzed synthesis of a secondary aminopyridine.
Reagents:
-
2-Bromopyridine (1.0 equiv)
-
Primary/Secondary Amine (1.2 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 equiv)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Dioxane
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add Pd₂(dba)₃, Xantphos, and Sodium t-butoxide.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous dioxane, followed by the 2-bromopyridine and the amine via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 16-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the Celite pad with additional ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the resulting crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-aminopyridine product.
Visualized Workflows and Logic
References
- 1. grokipedia.com [grokipedia.com]
- 2. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 3. chemistnotes.com [chemistnotes.com]
- 4. bristol.ac.uk [bristol.ac.uk]
- 5. scielo.br [scielo.br]
- 6. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline - Google Patents [patents.google.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scientificupdate.com [scientificupdate.com]
- 15. General and mild preparation of 2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
method refinement for consistent results with 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to aid researchers, scientists, and drug development professionals in achieving consistent and reliable results when working with 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its reactivity and stability?
A1: The molecule contains three key functional groups that dictate its chemical behavior: a pyridine ring, an amino group at the 5-position, and a tertiary nitrile group. The pyridine nitrogen is basic and can be protonated. The amino group is a nucleophile and can undergo reactions typical of aromatic amines. The nitrile group can be hydrolyzed under acidic or basic conditions. The tertiary carbon adjacent to the nitrile may provide some steric hindrance.
Q2: What are the common challenges encountered during the synthesis of this compound?
A2: Common challenges include incomplete reaction, formation of side products due to the reactivity of the aminopyridine ring, and difficulties in purification. The amino group can be sensitive to oxidation, potentially leading to colored impurities.
Q3: How can I purify crude this compound?
A3: Purification can typically be achieved through recrystallization or column chromatography. For recrystallization, a solvent system should be chosen where the compound has high solubility at elevated temperatures and low solubility at room temperature. Column chromatography using silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) can be effective for separating closely related impurities. Cation-exchange chromatography can also be a useful technique for purifying aminopyridine derivatives.[1]
Q4: What are the recommended storage conditions for this compound?
A4: Based on the general stability of aminopyridine compounds, it is recommended to store this compound in a cool, dry, and dark place in a tightly sealed container to prevent degradation. Studies on similar aminopyridines have shown excellent chemical stability under refrigeration and at room temperature when protected from light.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Reaction Yield | Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion. Consider extending the reaction time or slightly increasing the temperature. |
| Suboptimal reaction temperature. | The reaction may be exothermic; controlling the temperature is crucial to prevent side reactions. An optimized temperature can lead to higher yield and purity.[3] | |
| Degradation of starting materials or product. | Ensure the quality of starting materials. The amino group on the pyridine ring can be susceptible to oxidation. | |
| Product Discoloration (Yellow/Brown) | Oxidation of the amino group. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents. |
| Presence of colored impurities from side reactions. | Treatment with activated charcoal during recrystallization can help remove some colored impurities.[3] | |
| Inconsistent Purity | Inefficient purification. | Optimize the recrystallization solvent system or the eluent for column chromatography. Ensure the silica gel used for chromatography is of good quality. |
| Formation of byproducts with similar polarity. | If recrystallization is ineffective, column chromatography is recommended for separating byproducts with similar polarity to the desired product. | |
| Difficulty in Product Isolation | Product is highly soluble in the reaction solvent. | After the reaction, the solvent can be removed under reduced pressure, and the residue can be purified. |
| Formation of a salt. | If an acidic or basic reagent is used, the product might form a salt. Neutralize the reaction mixture during workup to precipitate the free base. |
Data Presentation
Table 1: Example Reaction Parameters for Synthesis Optimization
| Parameter | Condition 1 | Condition 2 (Optimized) | Expected Outcome |
| Temperature | Room Temperature | 45 °C | Increased reaction rate and yield. |
| Reaction Time | 2 hours | 4 hours (or until completion by TLC) | Ensures complete conversion of starting material. |
| Atmosphere | Air | Inert (Nitrogen) | Minimizes oxidation and formation of colored impurities. |
| Solvent | Dichloromethane | Anhydrous Dichloromethane | Prevents side reactions with water. |
Table 2: Comparison of Purification Methods
| Purification Method | Purity Improvement | Best for Removing |
| Recrystallization | Can increase purity from ~85% to >95%. | Unreacted starting materials, some byproducts, colored impurities. |
| Column Chromatography | Can achieve >99% purity. | Byproducts with similar polarity. |
| Activated Charcoal Treatment | Improves color. | Colored impurities. |
Experimental Protocols
Hypothetical Synthesis Protocol
This protocol is a generalized procedure based on common synthetic routes for similar compounds and should be optimized for specific laboratory conditions.
Materials:
-
2-Chloro-5-aminopyridine
-
2-Methylpropanenitrile
-
Strong base (e.g., Sodium hydride)
-
Anhydrous solvent (e.g., Tetrahydrofuran)
-
Quenching solution (e.g., Saturated ammonium chloride solution)
-
Extraction solvent (e.g., Ethyl acetate)
-
Drying agent (e.g., Anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, add a solution of 2-methylpropanenitrile in the anhydrous solvent.
-
Deprotonation: Cool the solution in an ice bath and slowly add the strong base portion-wise. Stir the mixture at this temperature for 30 minutes.
-
Nucleophilic Substitution: Slowly add a solution of 2-chloro-5-aminopyridine in the anhydrous solvent to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Quenching: Carefully quench the reaction by slowly adding the quenching solution.
-
Extraction: Extract the aqueous layer with the extraction solvent (3x).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over the drying agent.
-
Isolation: Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis and purification of the target compound.
Caption: A logical diagram for troubleshooting inconsistent experimental results.
References
Validation & Comparative
A Comparative Guide to Analytical Method Validation for 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential analytical methodologies for the characterization and quality control of 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile, a versatile organic compound with applications in medicinal chemistry and material science.[1] Given the absence of specific validated methods for this compound in publicly available literature, this document outlines a framework for developing and validating suitable analytical techniques, drawing comparisons from established methods for structurally related aminopyridine derivatives.
The validation of an analytical procedure is crucial to demonstrate its suitability for the intended purpose, ensuring reliability, consistency, and accuracy of analytical data.[2][3] This process is a regulatory requirement and a fundamental aspect of good analytical practice.[3]
Potential Analytical Methods & Comparative Performance
Based on the successful analysis of other aminopyridine compounds, two primary analytical techniques are proposed for this compound: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Capillary Electrophoresis (CE).[4][5][6][7]
RP-HPLC is a widely used, robust technique for the separation, identification, and quantification of organic molecules. It is often favored for its high resolution, sensitivity, and reproducibility.
Capillary Electrophoresis (CE) offers an alternative with high separation efficiency, short analysis times, and minimal solvent consumption. It is particularly well-suited for the analysis of charged or polar compounds like aminopyridines.[4][5]
The following table summarizes typical performance characteristics for these methods, based on validation data for related aminopyridine compounds. This data serves as a benchmark for the development and validation of a method for this compound.
Table 1: Comparative Performance of Potential Analytical Methods
| Validation Parameter | Typical Performance (RP-HPLC) | Typical Performance (Capillary Electrophoresis) | Reference |
| Linearity (r²) | ≥ 0.999 | ≥ 0.998 | [8] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | [8] |
| Precision (RSD) | |||
| - Repeatability | ≤ 1.0% | ≤ 2.0% | [8] |
| - Intermediate Precision | ≤ 2.0% | ≤ 3.0% | [4] |
| Limit of Quantitation (LOQ) | 0.05 - 0.1% of test concentration | 0.05 - 0.1% of test concentration | [5] |
| Limit of Detection (LOD) | 0.01 - 0.03% of test concentration | 0.01 - 0.03% of test concentration | [9] |
| Specificity | High, demonstrated by peak purity and resolution from impurities | High, demonstrated by migration time and resolution | [2] |
| Robustness | Generally high | Sensitive to buffer pH and voltage changes | [4][5] |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of any analytical method. Below are template protocols for RP-HPLC and CE that can be adapted for this compound.
Protocol 1: RP-HPLC Method Development and Validation
1. Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of this compound and its process-related impurities.
2. Materials and Instrumentation:
-
HPLC system with UV detector
-
C18 column (e.g., 150 x 4.6 mm, 5 µm)[6]
-
Acetonitrile (HPLC grade)
-
Phosphate buffer (pH 3.0)[6]
-
Reference standard of this compound
-
Forced degradation samples (acid, base, oxidative, thermal, photolytic)
3. Chromatographic Conditions (Starting Point):
-
Mobile Phase: Acetonitrile:Phosphate Buffer (e.g., 50:50 v/v), isocratic elution[6]
-
Flow Rate: 1.0 mL/min[6]
-
Column Temperature: 30 °C[6]
-
Detection Wavelength: To be determined by UV scan (e.g., 225 nm or 240 nm)[4][6]
-
Injection Volume: 10 µL
4. Validation Procedure:
-
Specificity: Analyze blank, placebo, reference standard, and forced degradation samples to demonstrate that the peak for the main analyte is free from interference.
-
Linearity: Prepare a series of at least five concentrations of the reference standard (e.g., 50-150% of the expected test concentration). Plot peak area against concentration and determine the correlation coefficient (r²).
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the reference standard at three levels (e.g., 80%, 100%, 120%).[9] Calculate the percentage recovery.
-
Precision:
-
Repeatability: Analyze at least six replicate preparations of the same sample at 100% of the test concentration.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.
-
-
LOD & LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[9]
-
Robustness: Intentionally vary chromatographic parameters (e.g., pH of mobile phase ±0.2, column temperature ±5°C, flow rate ±0.1 mL/min) and assess the impact on the results.
Protocol 2: Capillary Electrophoresis Method Development and Validation
1. Objective: To develop and validate a CE method for the separation and quantification of this compound from its isomers and related impurities.
2. Materials and Instrumentation:
-
Capillary Electrophoresis system with UV detector
-
Fused-silica capillary (e.g., 60 cm effective length)[4]
-
Internal Standard (e.g., N-(1-naphthyl)ethylenediamine)[4]
-
Reference standard of this compound
3. Electrophoretic Conditions (Starting Point):
-
Background Electrolyte (BGE): 100 mM Sodium Acetate buffer, pH 5.15[4] or 50 mM Phosphate buffer, pH 2.5[5]
-
Capillary Temperature: 25 °C
-
Detection Wavelength: 240 nm[4]
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 s)
4. Validation Procedure:
-
Specificity: Analyze the reference standard and potential impurities to ensure adequate separation and resolution.
-
Linearity: Prepare a series of at least five concentrations of the reference standard containing a fixed concentration of the internal standard. Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Accuracy: Analyze samples with known concentrations of the analyte and compare the measured values to the true values.
-
Precision (Repeatability & Intermediate): Perform replicate injections of a standard solution on the same day and on different days to assess the relative standard deviation (RSD) of migration times and peak areas.
-
LOD & LOQ: Determine by injecting progressively more dilute solutions until the signal meets the required signal-to-noise ratio.
-
Robustness: Evaluate the effect of small variations in BGE concentration, pH, and applied voltage on the separation.[4]
Visualizing the Validation Process
To aid in understanding the logical flow of analytical method validation and the decision-making process for method selection, the following diagrams are provided.
References
- 1. CAS 1226776-95-9: 2-(5-aminopyridin-2-yl)-2-methylpropanen… [cymitquimica.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. wjarr.com [wjarr.com]
- 4. Validation of a CE assay for the analysis of isomeric aminopyridines and diaminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a capillary electrophoresis assay for the determination of 3,4-diaminopyridine and 4-aminopyridine including related substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ptfarm.pl [ptfarm.pl]
- 8. QbD-driven RP-HPLC method for the simultaneous analysis of dihydropyridines calcium channel blockers in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two plausible synthetic routes for the preparation of 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile, a key intermediate in the development of various pharmaceutical compounds. The routes are evaluated based on potential yield, reaction conditions, and the availability of starting materials. Detailed experimental protocols, based on analogous reactions reported in the literature, are provided to assist researchers in their synthetic endeavors.
Route 1: Late-Stage Amination via a Nitropyridine Intermediate
This synthetic approach focuses on the initial construction of the 2-(5-nitropyridin-2-yl)-2-methylpropanenitrile core, followed by the reduction of the nitro group to the desired amine. This strategy benefits from the activating effect of the nitro group in the key nucleophilic aromatic substitution (SNAr) step.
Experimental Workflow
Figure 1. Synthetic workflow for the late-stage amination route.
Experimental Protocols
Step 1: Synthesis of 2-Amino-5-nitropyridine
In a reaction vessel, 2-aminopyridine is dissolved in concentrated sulfuric acid at a controlled temperature below 10°C. A nitrating mixture of concentrated nitric acid and sulfuric acid is then added dropwise, maintaining the temperature below 30°C. The reaction mixture is subsequently heated to 55-65°C for 10-12 hours. After completion, the reaction is quenched by pouring it into ice, and the pH is adjusted to 5.5-6.0 with an aqueous sodium hydroxide solution to precipitate the product. The crude product is then collected by filtration.[1]
Step 2: Synthesis of 2-Hydroxy-5-nitropyridine
2-Amino-5-nitropyridine is dissolved in aqueous hydrochloric acid and cooled to 0-5°C. An aqueous solution of sodium nitrite is added dropwise while maintaining the low temperature. The reaction mixture is stirred for an additional 30-45 minutes. The resulting 2-hydroxy-5-nitropyridine can be isolated after workup.[1]
Step 3: Synthesis of 2-Chloro-5-nitropyridine
2-Hydroxy-5-nitropyridine is treated with phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5) at 100-105°C for 5 hours. After the reaction, excess POCl3 is removed under reduced pressure. The residue is carefully poured into ice water and neutralized with a sodium hydroxide solution to a pH of 8-9. The product, 2-chloro-5-nitropyridine, is then extracted with an organic solvent.[2] A yield of 76.9% has been reported for a similar chlorination reaction using POCl3 and N,N-diethylaniline.[1]
Step 4: Synthesis of 2-(5-Nitropyridin-2-yl)-2-methylpropanenitrile
This proposed protocol is based on analogous SNAr reactions.
To a solution of isobutyronitrile in a polar aprotic solvent such as DMF or DMSO, a strong base like sodium hydride (NaH) is added at 0°C to generate the isobutyronitrile anion. After stirring for a short period, a solution of 2-chloro-5-nitropyridine in the same solvent is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred until completion, as monitored by TLC. The reaction is quenched with water, and the product is extracted with an organic solvent. The nitro group at the 5-position activates the 2-position for nucleophilic attack, facilitating this substitution.
Step 5: Synthesis of this compound
The reduction of the nitro group can be achieved using various methods. A common and effective method is the use of iron powder in the presence of hydrochloric acid in a solvent such as ethanol or water. The reaction mixture is heated to reflux until the reduction is complete. After cooling, the iron salts are filtered off, and the filtrate is neutralized and extracted to yield the final product. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is also a viable option.[3]
Route 2: Nucleophilic Substitution on a Pre-aminated Pyridine
This approach involves the direct introduction of the 2-methylpropanenitrile moiety onto a 5-aminopyridine backbone that already possesses a suitable leaving group at the 2-position. This route avoids the final reduction step but may face challenges due to the deactivating effect of the amino group on the SNAr reaction.
Experimental Workflow
Figure 2. Synthetic workflow for the pre-aminated pyridine route.
Experimental Protocols
Step 1: Synthesis of 2-Amino-5-chloropyridine
2-Aminopyridine is dissolved in concentrated hydrochloric acid at 10°C. A solution of sodium hypochlorite (NaClO) is then added, followed by the slow dropwise addition of more concentrated hydrochloric acid. The reaction is maintained at 10°C for 2 hours and then at 25°C for 4 hours. After the reaction, the pH is adjusted to >8 with a sodium hydroxide solution, and the product is extracted with an organic solvent like dichloroethane. A yield of approximately 72% has been reported for this method.[4]
Step 2: Synthesis of this compound
This proposed protocol is based on analogous SNAr reactions and considers the deactivating nature of the amino group.
The anion of isobutyronitrile is generated as described in Route 1. A solution of 2-amino-5-chloropyridine in a high-boiling polar aprotic solvent such as DMF or NMP is then added. Due to the electron-donating nature of the amino group, which deactivates the pyridine ring towards nucleophilic attack, this reaction may require more forcing conditions, such as elevated temperatures (e.g., 100-150°C). The progress of the reaction should be carefully monitored by TLC or HPLC. An alternative approach could involve the protection of the amino group (e.g., as an acetyl or Boc derivative) to modulate its electronic effect and prevent potential side reactions, followed by deprotection after the substitution.
Quantitative Data Summary
The following table summarizes the reported and expected yields for the key steps in each synthetic route. It is important to note that the yields for the SNAr steps are estimations based on analogous reactions due to the lack of direct literature precedent for the specific transformations.
| Route | Step | Reaction | Reported/Expected Yield | Reference |
| 1 | 1 | 2-Aminopyridine → 2-Amino-5-nitropyridine | ~41% (for nitration and hydrolysis) | |
| 2 & 3 | 2-Amino-5-nitropyridine → 2-Chloro-5-nitropyridine | ~77% (from 2-hydroxy-5-nitropyridine) | [1] | |
| 4 | 2-Chloro-5-nitropyridine → 2-(5-Nitropyridin-2-yl)-2-methylpropanenitrile | Moderate to Good (Estimated) | - | |
| 5 | Reduction of Nitro Group | High (Typically >80%) | [3] | |
| 2 | 1 | 2-Aminopyridine → 2-Amino-5-chloropyridine | ~72% | [4] |
| 2 | 2-Amino-5-chloropyridine → Final Product | Low to Moderate (Estimated) | - |
Comparison and Outlook
Route 1 (Late-Stage Amination) appears to be the more promising approach. The presence of the electron-withdrawing nitro group in the key SNAr step is expected to facilitate the C-C bond formation, likely leading to higher yields and milder reaction conditions compared to Route 2. Although this route involves more steps, the individual transformations are generally well-established and high-yielding.
Route 2 (Pre-aminated Pyridine) is shorter, which is advantageous in terms of step economy. However, the key SNAr reaction is likely to be challenging due to the deactivating effect of the amino group. This could result in lower yields, require harsh reaction conditions, and potentially lead to side reactions. The need for protection and deprotection of the amino group would add steps to the synthesis, diminishing its initial appeal of being a shorter route.
References
- 1. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 2. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Comparative Analysis of the Predicted Biological Activity of 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile Against Other Aminopyridine Derivatives
A detailed examination of the potential biological activities of 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile in the context of structurally related aminopyridine compounds reveals a landscape rich with therapeutic possibilities, primarily in oncology and infectious diseases. While direct experimental data for this compound is not publicly available, a comparative analysis based on the extensive research into the aminopyridine scaffold provides valuable insights into its likely biological profile.
Aminopyridines are a well-established class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] The core aminopyridine structure serves as a versatile scaffold for the development of potent inhibitors of various enzymes and modulators of cellular signaling pathways. This guide provides a comparative overview of the potential biological activity of this compound by examining the established activities of other substituted aminopyridine derivatives.
Predicted Biological Profile of this compound
The structure of this compound, featuring a 5-amino group on the pyridine ring and a gem-dimethyl group adjacent to a nitrile moiety, suggests several potential biological activities. The aminopyridine core is a known pharmacophore for kinase inhibition, and the additional substituents can influence potency, selectivity, and pharmacokinetic properties. The nitrile group, in particular, is a common feature in many biologically active compounds and can participate in key interactions with target proteins.
Comparative Quantitative Data of Aminopyridine Derivatives
To contextualize the potential efficacy of this compound, the following table summarizes the biological activities of other aminopyridine derivatives against various targets. This data, sourced from published scientific literature, highlights the therapeutic areas where aminopyridines have shown promise.
| Compound | Target/Assay | Activity (IC50/MIC) | Therapeutic Area | Reference |
| Compound A (A p38α MAP Kinase Inhibitor) | p38α MAP Kinase | IC50: 1 nM | Anti-inflammatory | [3] |
| Compound B (An Antimalarial Agent) | Plasmodium falciparum (K1 strain) | IC50: 8.4 nM | Antimalarial | [4] |
| Compound C (An Antibacterial Agent) | Staphylococcus aureus | MIC: 0.039 µg/mL | Antibacterial | [5] |
| Compound D (A Prion Inhibitor) | Prion Replication (ScN2a cells) | EC50: <1 µM | Neurodegenerative Disease | [6] |
Note: The compounds listed are structurally related aminopyridines and are presented for comparative purposes. Direct experimental data for this compound is not available.
Experimental Protocols
The methodologies employed to determine the biological activities of the comparative aminopyridine derivatives are crucial for understanding the validity and reproducibility of the data. Below are summaries of typical experimental protocols used in the assessment of these compounds.
Kinase Inhibition Assay (Example: p38α MAP Kinase)
A common method for assessing kinase inhibition is a biochemical assay that measures the phosphorylation of a substrate by the target kinase. The assay is typically performed in a multi-well plate format.
-
Reagents and Materials: Recombinant human p38α MAP kinase, kinase buffer, ATP, and a specific peptide substrate are required. The test compounds are dissolved in a suitable solvent, typically DMSO.
-
Assay Procedure: The kinase, substrate, and test compound are incubated together in the kinase buffer. The reaction is initiated by the addition of ATP.
-
Detection: After a set incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved using various detection methods, such as radioactivity (if using [γ-³²P]ATP), fluorescence, or luminescence-based assays.
-
Data Analysis: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.
Antimicrobial Susceptibility Testing (Example: Minimum Inhibitory Concentration - MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Microorganism Preparation: A standardized inoculum of the target bacterium (e.g., Staphylococcus aureus) is prepared.
-
Assay Setup: The test compounds are serially diluted in a liquid growth medium in a multi-well plate. The bacterial inoculum is then added to each well.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Data Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Signaling Pathway and Experimental Workflow Visualizations
To further illustrate the context of aminopyridine activity, the following diagrams depict a generic kinase signaling pathway often targeted by these compounds and a typical workflow for antimicrobial activity screening.
Figure 1: Generic MAPK/ERK signaling pathway, a common target for aminopyridine-based kinase inhibitors.
Figure 2: A typical experimental workflow for screening compounds for antimicrobial activity.
Conclusion
Based on the structure-activity relationships of known aminopyridine derivatives, this compound holds potential as a biologically active molecule. The aminopyridine scaffold is a proven starting point for the development of potent kinase inhibitors, antimalarial, and antibacterial agents. The specific substitutions on the pyridine ring and the nitrile functionality of the target compound will ultimately determine its specific biological activity and potency. Further experimental evaluation of this compound is warranted to elucidate its precise mechanism of action and therapeutic potential. The comparative data and experimental frameworks provided in this guide offer a solid foundation for initiating such investigations.
References
- 1. US4505910A - Amino-pyrimidine derivatives, compositions and use - Google Patents [patents.google.com]
- 2. CAS 1226776-95-9: 2-(5-aminopyridin-2-yl)-2-methylpropanen… [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of 2-Aminopyridine Derivatives as JAK Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-aminopyridine derivatives as inhibitors of the Janus kinase (JAK) family. While specific SAR data for 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile derivatives are not extensively available in the public domain, this document leverages data from closely related 2-aminopyridine analogs that have been evaluated as JAK inhibitors. This information is intended to provide a valuable resource for researchers engaged in the design and development of novel kinase inhibitors.
The JAK family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine signaling through the JAK-STAT pathway.[1] Dysregulation of this pathway is implicated in a variety of autoimmune diseases, inflammatory conditions, and cancers, making JAKs attractive therapeutic targets.[1] 2-Aminopyridine derivatives have emerged as a promising scaffold for the development of potent and selective JAK inhibitors.
Comparative Analysis of 2-Aminopyridine Derivatives
The following table summarizes the in vitro inhibitory activity of a selection of 2-aminopyridine derivatives against various JAK isoforms. These compounds, while not exact analogs of this compound, share the core 2-aminopyridine scaffold and provide valuable insights into the SAR of this chemical class.
| Compound ID | R1 Group | R2 Group | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Reference |
| 1 | 4-methyl-piperazin-1-yl | H | 25 | 9 | 246 | 120 | [2] |
| 2 | 4-ethyl-piperazin-1-yl | H | 30 | 6 | 201 | 115 | [2] |
| 3 | 4-(2-hydroxyethyl)-piperazin-1-yl | H | 45 | 12 | 350 | 180 | [2] |
| 4 | H | 3-fluoro-phenyl | 85 | 3 | >1000 | >1000 | [3] |
| 5 | H | 4-fluoro-phenyl | 92 | 6 | >1000 | >1000 | [3] |
| 6 | H | 3-chloro-phenyl | 78 | 4 | >1000 | >1000 | [3] |
Note: The structures of the R1 and R2 groups are substitutions on a core 2-aminopyridine scaffold that is further elaborated. The IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity in vitro.
Structure-Activity Relationship (SAR) Insights
From the data presented, several key SAR trends for 2-aminopyridine-based JAK inhibitors can be inferred:
-
Substitution at the 2-amino position: The nature of the substituent at the 2-amino position significantly influences both potency and selectivity. Small, basic cyclic amines like piperazine appear to be well-tolerated and can lead to potent inhibition of JAK1 and JAK2.
-
Piperazine modifications: Modifications to the piperazine ring can fine-tune the activity. Small alkyl groups (e.g., methyl, ethyl) at the N4 position of the piperazine are favorable. The introduction of a hydroxyl group (Compound 3) slightly decreases potency, suggesting that steric bulk and polarity in this region need to be carefully balanced.
-
Aromatic substitutions: The presence of substituted phenyl groups can impart high potency and selectivity, particularly for JAK2. Halogen substitutions on the phenyl ring (Compounds 4-6) are associated with potent JAK2 inhibition and excellent selectivity against other JAK isoforms. This suggests that these substitutions may be interacting with specific residues in the JAK2 active site.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of potential drug candidates. Below are representative protocols for key in vitro and cell-based assays used to characterize JAK inhibitors.
In Vitro JAK Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay measures the ability of a test compound to displace a fluorescently labeled ATP-competitive ligand (tracer) from the active site of a JAK kinase.
-
Reagent Preparation:
-
Prepare a 4X JAK kinase/Eu-anti-tag antibody solution in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a 4X Alexa Fluor™ 647-labeled ATP-competitive tracer solution in kinase buffer.
-
Prepare serial dilutions of the test compound in DMSO, followed by a 1:25 dilution in kinase buffer to create a 4X compound solution.
-
-
Assay Procedure:
-
To a 384-well plate, add 2.5 µL of the 4X compound solution.
-
Add 2.5 µL of the 4X JAK kinase/Eu-anti-tag antibody solution.
-
Add 5 µL of the 4X tracer solution to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a fluorescence plate reader capable of measuring Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Excite at 340 nm and measure emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based JAK-STAT Signaling Assay (Phospho-STAT ELISA)
This assay quantifies the inhibition of cytokine-induced STAT phosphorylation in a cellular context.
-
Cell Culture and Treatment:
-
Plate a suitable cell line (e.g., TF-1 cells, which are dependent on GM-CSF for proliferation and express the JAK2/STAT5 pathway) in a 96-well plate and starve overnight in a low-serum medium.
-
Pre-incubate the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with a specific cytokine (e.g., GM-CSF for TF-1 cells) for 15-30 minutes to activate the JAK-STAT pathway.
-
-
Cell Lysis and Protein Quantification:
-
Aspirate the media and lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
ELISA Procedure:
-
Coat a high-binding 96-well plate with a capture antibody specific for the total STAT protein (e.g., anti-STAT5).
-
Block the plate with a suitable blocking buffer (e.g., 1% BSA in PBS).
-
Add normalized cell lysates to the wells and incubate to allow the capture antibody to bind to the STAT protein.
-
Wash the plate and add a detection antibody that specifically recognizes the phosphorylated form of the STAT protein (e.g., anti-phospho-STAT5 [Tyr694]), conjugated to an enzyme like horseradish peroxidase (HRP).
-
Wash the plate and add a colorimetric HRP substrate (e.g., TMB).
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the phospho-STAT signal to the total protein concentration.
-
Plot the normalized signal against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualization of the JAK-STAT Signaling Pathway
The following diagram illustrates the canonical JAK-STAT signaling pathway, a primary target of 2-aminopyridine derivatives.
Caption: The JAK-STAT signaling pathway.
This guide provides a foundational understanding of the structure-activity relationships of 2-aminopyridine derivatives as JAK inhibitors. The provided data and protocols can serve as a valuable starting point for the design and evaluation of novel and more potent inhibitors targeting the JAK-STAT pathway for the treatment of various diseases.
References
A Comparative Spectroscopic Guide to Aminopyridine Isomers for Researchers and Drug Development Professionals
An objective comparison of the spectroscopic properties of 2-, 3-, and 4-aminopyridine, complete with experimental data and detailed analytical protocols to aid in their differentiation and characterization.
The three structural isomers of aminopyridine—2-aminopyridine, 3-aminopyridine, and 4-aminopyridine—are fundamental building blocks in medicinal chemistry and material science. Their distinct physicochemical properties, arising from the position of the amino group on the pyridine ring, necessitate precise and unambiguous identification. This guide provides a comparative analysis of their spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS). The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in academic and industrial settings.
Data Presentation: A Spectroscopic Comparison
The following tables summarize the key quantitative data for the spectroscopic analysis of 2-, 3-, and 4-aminopyridine.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Isomer | Chemical Shift (δ, ppm) and Coupling Constants (J, Hz) |
| 2-Aminopyridine | 8.05 (ddd, J = 5.0, 1.9, 0.9 Hz, 1H, H6), 7.38 (ddd, J = 8.3, 7.3, 1.9 Hz, 1H, H4), 6.61 (ddd, J = 7.3, 5.0, 0.9 Hz, 1H, H5), 6.47 (dt, J = 8.3, 0.9 Hz, 1H, H3), 4.63 (br s, 2H, NH₂)[1] |
| 3-Aminopyridine | 8.08 (d, J = 2.8 Hz, 1H, H2), 7.99 (dd, J = 4.4, 1.5 Hz, 1H, H6), 7.03 (dd, J = 8.3, 4.4 Hz, 1H, H4), 6.97 (ddd, J = 8.3, 2.8, 0.8 Hz, 1H, H5), 3.89 (br s, 2H, NH₂)[2] |
| 4-Aminopyridine | 8.12 (d, J = 6.0 Hz, 2H, H2, H6), 6.62 (d, J = 6.0 Hz, 2H, H3, H5), 4.40 (br s, 2H, NH₂) |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Isomer | Chemical Shift (δ, ppm) |
| 2-Aminopyridine | 158.3 (C2), 148.0 (C6), 137.8 (C4), 113.8 (C5), 108.7 (C3) |
| 3-Aminopyridine | 145.2 (C3), 141.6 (C6), 139.0 (C2), 123.8 (C4), 122.5 (C5) |
| 4-Aminopyridine | 155.8 (C4), 150.2 (C2, C6), 109.4 (C3, C5) |
Table 3: IR Spectroscopic Data (KBr Pellet/Solid State)
| Isomer | Characteristic Absorption Bands (cm⁻¹) |
| 2-Aminopyridine | ~3442 (asym N-H stretch), ~3300 (sym N-H stretch), ~1617 (N-H scissoring), ~1600, 1562, 1481, 1439 (C=C and C=N ring stretching)[3] |
| 3-Aminopyridine | ~3430-3300 (N-H stretching), ~1602, 1575, 1488 (C=C and C=N ring stretching), ~800, 709 (out-of-plane C-H bending)[4] |
| 4-Aminopyridine | ~3430-3200 (N-H stretching), ~1645 (N-H scissoring), ~1600 (C=C and C=N ring stretching)[5] |
Table 4: UV-Vis Spectroscopic Data
| Isomer | Solvent | λmax (nm) |
| 2-Aminopyridine | Ethanol | 235, 290 |
| 3-Aminopyridine | Ethanol | 230, 290 |
| 4-Aminopyridine | Water | 260[6] |
Table 5: Mass Spectrometry Data (Electron Ionization)
| Isomer | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| 2-Aminopyridine | 94 | 67, 40 |
| 3-Aminopyridine | 94 | 67, 40[7][8] |
| 4-Aminopyridine | 94 | 67, 40[9][10] |
Mandatory Visualization
The following diagrams illustrate the general workflow for the spectroscopic analysis of an unknown aminopyridine isomer and a logical decision-making process for its identification based on the obtained spectral data.
References
- 1. 2-Aminopyridine(504-29-0) 1H NMR spectrum [chemicalbook.com]
- 2. 3-Aminopyridine(462-08-8) 1H NMR spectrum [chemicalbook.com]
- 3. chimia.ch [chimia.ch]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Diluted Aqueous Dispersed Systems of 4-Aminopyridine: The Relationship of Self-Organization, Physicochemical Properties, and Influence on the Electrical Characteristics of Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Aminopyridine [webbook.nist.gov]
- 8. 3-Aminopyridine | C5H6N2 | CID 10009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-Aminopyridine [webbook.nist.gov]
- 10. 4-Aminopyridine [webbook.nist.gov]
Comparative Analysis of 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile and Alternative JAK2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the aminopyridine derivative 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile and other structurally related compounds investigated as inhibitors of Janus Kinase 2 (JAK2). Dysregulation of the JAK-STAT signaling pathway is a known driver in various myeloproliferative neoplasms and inflammatory diseases, making JAK2 a compelling target for therapeutic intervention. The aminopyridine scaffold has emerged as a crucial pharmacophore in the development of potent and selective JAK2 inhibitors.
While specific experimental data for this compound (CAS: 1226776-95-9) is not extensively available in peer-reviewed literature, its structural features suggest potential activity. This guide will compare it with well-characterized aminopyridine-based JAK2 inhibitors, providing available experimental data to offer a predictive context for its potential efficacy.
Structural Comparison and Performance Data
The following table summarizes the inhibitory activity of several aminopyridine derivatives against JAK family kinases. This data, gathered from various studies, highlights the structure-activity relationships (SAR) within this class of compounds. Modifications to the aminopyridine core significantly impact potency and selectivity.
| Compound/Alternative | Structure | Target | IC50 (nM) | Selectivity Profile | Reference |
| This compound | Chemical structure not available in cited literature | JAK2 (Predicted) | Data not available | Data not available | N/A |
| Compound 21b | 2-aminopyridine derivative | JAK2 | 9 | >276-fold vs JAK1, >184-fold vs JAK3 | [1] |
| Compound 12k | 2-aminopyridine derivative | JAK2 | 6 | Selective over JAK1 and JAK3 | [1] |
| Compound 12l | 2-aminopyridine derivative | JAK2 | 3 | Selective over JAK1 and JAK3 | [1] |
| Crizotinib | Aminopyridine scaffold | JAK2 | 27 | Also inhibits ALK, MET | [1] |
| KRC-180 | Aminopyridine derivative with benzoxazole substitution | JAK2 | Direct inhibition confirmed, IC50 not specified in abstract | Also inhibits c-Met | [2] |
Experimental Protocols
To facilitate the cross-validation of findings for this compound and its alternatives, detailed protocols for key assays are provided below.
In Vitro JAK2 Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified JAK2.
Materials:
-
Purified recombinant human JAK2 kinase domain
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compound (this compound or alternatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well white plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.
-
Add 2.5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the peptide substrate and ATP in kinase buffer to each well.
-
Initiate the kinase reaction by adding 2.5 µL of diluted JAK2 enzyme to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[3][4][5]
Western Blot for Phospho-STAT3 Inhibition in a Cellular Context
This assay determines the ability of a compound to inhibit the JAK2 signaling pathway within a cellular environment by measuring the phosphorylation of its downstream target, STAT3.
Materials:
-
A suitable human cell line with constitutive JAK2 activity (e.g., HEL 92.1.7)
-
Cell culture medium and supplements
-
Test compound dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blotting equipment
Procedure:
-
Seed the cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the test compound or vehicle (DMSO) for a specified duration (e.g., 4 hours).
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total STAT3 and GAPDH to ensure equal protein loading.
-
Quantify the band intensities to determine the reduction in STAT3 phosphorylation.[6]
Visualizing the Mechanism of Action
To understand the biological context of JAK2 inhibition, the following diagrams illustrate the targeted signaling pathway and a general experimental workflow.
Caption: The JAK-STAT signaling pathway and the point of inhibition.
Caption: General workflow for evaluating JAK2 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of the aminopyridine derivative KRC-180 as a JAK2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 4. In vitro JAK kinase activity and inhibition assays [pubmed.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. benchchem.com [benchchem.com]
Performance Benchmarking of 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile and its Analogs in Biochemical and Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis: Inhibition of Janus Kinase 2 (JAK2)
The JAK-STAT signaling pathway is a critical regulator of cell proliferation, differentiation, and immune responses.[2][3] Dysregulation of this pathway, often through gain-of-function mutations in JAK2, is a hallmark of myeloproliferative neoplasms.[4][5] Consequently, the development of potent and selective JAK2 inhibitors is a significant focus in oncology drug discovery. The following table summarizes the JAK2 inhibitory activity of various 2-aminopyridine derivatives, providing a benchmark for the potential performance of 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile.
Table 1: Comparative IC50 Values of 2-Aminopyridine Derivatives Against JAK Family Kinases
| Compound ID | Target Kinase | IC50 (nM) | Selectivity vs. JAK1 | Selectivity vs. JAK3 |
| 12k | JAK2 | 6 | - | - |
| 12l | JAK2 | 3 | - | - |
| 21b | JAK2 | 9 | 276-fold | 184-fold |
| 16m-(R) | JAK2 | 3 | 85-fold | 76-fold |
| Crizotinib | JAK2 | 27 | - | - |
Data sourced from studies on related 2-aminopyridine derivatives as potent and selective JAK2 inhibitors.[5][6] It is important to note that these are not direct results for this compound but represent the performance of analogous compounds.
Comparative Analysis: Cytotoxicity in Cancer Cell Lines
Evaluating the cytotoxic potential of novel compounds is a fundamental step in drug development. The MTT assay is a widely used colorimetric method to assess cell viability and proliferation by measuring the metabolic activity of cells.[7][8][9] The following table presents the cytotoxic activity (IC50 values) of representative aminopyridine derivatives against various human cancer cell lines. This data serves as a reference for the anticipated cytotoxic profile of this compound.
Table 2: Comparative Cytotoxicity (IC50 in µM) of Aminopyridine Derivatives in Human Cancer Cell Lines
| Compound ID | HeLa (Cervical Cancer) | HepG2 (Liver Cancer) | PANC-1 (Pancreatic Cancer) |
| Compound 6d | 2.8 | >100 | 1.8 |
| 5-FU (standard) | - | - | - |
Data sourced from a study on novel amide derivatives of a related aminopyridine compound.[10] These values are for comparative purposes and do not represent direct measurements for this compound.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the JAK-STAT signaling pathway and a general workflow for evaluating compound activity.
JAK-STAT Signaling Pathway Inhibition by 2-Aminopyridine Derivatives.
General Experimental Workflow for Compound Evaluation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for the key assays mentioned in this guide.
JAK2 Kinase Assay Protocol (In Vitro)
This protocol outlines a method for determining the in vitro inhibitory activity of a compound against the JAK2 enzyme.[11]
-
Reagent Preparation :
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Prepare a solution of recombinant human JAK2 enzyme in reaction buffer.
-
Prepare a substrate solution (e.g., a synthetic peptide substrate like Poly(Glu, Tyr) 4:1) in reaction buffer.
-
Prepare an ATP solution in reaction buffer. The concentration should be near the Km value for JAK2.
-
Prepare serial dilutions of the test compound (e.g., this compound) in DMSO, then dilute further in reaction buffer.
-
-
Assay Procedure :
-
Add the test compound solution to the wells of a 96-well plate.
-
Add the JAK2 enzyme solution to each well and incubate for a specified time (e.g., 10-15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding the ATP and substrate solution to each well.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., a solution containing EDTA).
-
-
Detection :
-
Data Analysis :
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
MTT Cell Viability Assay Protocol
This protocol describes a method for assessing the cytotoxic effects of a compound on cultured cancer cells.[1][7][9][14]
-
Cell Culture and Plating :
-
Culture the desired human cancer cell line (e.g., HeLa, HepG2) in the appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Harvest the cells and seed them into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells per well).
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment :
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compound.
-
Include wells with untreated cells (negative control) and cells treated with the vehicle (e.g., DMSO) as a control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Assay :
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS).[9]
-
Add a specific volume of the MTT solution to each well (e.g., 10-20 µL) and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
After incubation, add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution of the formazan.
-
-
Data Acquisition and Analysis :
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the untreated control.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
References
- 1. broadpharm.com [broadpharm.com]
- 2. The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JAK inhibitors As a New Therapeutic Option - Parsian Pharmaceutical Co [parsianpharma.com]
- 4. JAK Inhibition: Blocking Cytokine Signaling in Cancer Cells - Personalized Medicine in Oncology [personalizedmedonc.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. clyte.tech [clyte.tech]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Evaluating the Novelty of 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile's Biological Effects: A Comparative Guide
Introduction
2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile is a small molecule whose biological effects have not been extensively characterized in publicly available literature. However, its chemical structure, featuring a 5-aminopyridin-2-yl core and a gem-dimethylnitrile moiety, suggests potential interactions with well-established drug targets. This guide provides a comparative analysis of the potential biological activities of this compound by examining the known effects of structurally related molecules. The novelty of its biological effects will be evaluated based on its potential to inhibit key signaling pathways implicated in diseases such as cancer.
The aminopyridine scaffold is a prevalent feature in a multitude of kinase inhibitors, targeting enzymes crucial for cell signaling and proliferation. Concurrently, the 2-methylpropanenitrile group has been identified in inhibitors of the PI3K/mTOR pathway, another critical regulator of cell growth and survival. This guide will, therefore, explore the potential for this compound to act as an inhibitor of Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), Janus Kinase 2 (JAK2), and Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR).
Potential Kinase Inhibition: A Comparative Analysis
The aminopyridine moiety is a key pharmacophore in numerous FDA-approved and investigational kinase inhibitors. These enzymes play a central role in signal transduction pathways that, when dysregulated, can lead to uncontrolled cell growth and cancer.
EGFR and HER2 Inhibition
The EGFR/HER2 signaling pathway is a primary target in the treatment of various cancers. Upon ligand binding, these receptors dimerize and activate downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, promoting cell proliferation and survival.
Below is a comparison of the inhibitory activities (IC50 values) of known aminopyridine-based and other EGFR/HER2 inhibitors.
| Compound | Target | IC50 (nM) |
| Lapatinib | EGFR, HER2 | 10.8 (EGFR), 9.2 (HER2)[1] |
| Neratinib | EGFR, HER2 | 5 (EGFR), 55 (HER2) |
| Compound 15c | EGFRwt, EGFRT790M | 5 (EGFRwt), 26 (EGFRT790M)[2] |
| Compound 50b | EGFR (A431 cells) | 13,650[2] |
JAK2 Inhibition
The JAK/STAT signaling pathway is crucial for mediating cellular responses to cytokines and growth factors. Dysregulation of this pathway, particularly through mutations in JAK2, is a hallmark of myeloproliferative neoplasms.
The following table compares the inhibitory potency of several known JAK2 inhibitors, some of which feature aminopyridine or related heterocyclic cores.
| Compound | Target | IC50 (nM) |
| Ruxolitinib | JAK1, JAK2 | 3.3 (JAK1), 2.8 (JAK2)[3] |
| TG101348 | JAK2 | 3[3] |
| XL019 | JAK2 | 2[3] |
| CEP-701 | JAK2 | 1[3] |
| JAK2-IN-13 | JAK2 | 54.7[4] |
Potential PI3K/mTOR Inhibition: A Comparative Analysis
The PI3K/mTOR signaling pathway is a central regulator of cell metabolism, growth, and proliferation. The 2-methylpropanenitrile moiety is present in known inhibitors of this pathway, suggesting a potential role for this compound in this context.
Here, we compare the IC50 values of several PI3K/mTOR inhibitors.
| Compound | Target | IC50 (nM) |
| PI3K/mTOR Inhibitor-2 | PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ, mTOR | 3.4, 34, 16, 1, 4.7[4] |
| GSK1059615 | PI3Kα, PI3Kβ, PI3Kγ, PI3Kδ, mTOR | 0.4, 0.6, 5, 2, 12[5] |
| PI-103 | PI3Kα, PI3Kγ, mTOR | 8.4, 86, 5.7[5] |
| PKI-179 | mTOR, PI3Kα, PI3Kβ, PI3Kγ, PI3Kδ | 0.42, 8, 24, 74, 77[6] |
Signaling Pathway and Experimental Workflow Diagrams
To visualize the potential mechanisms of action and the experimental approaches to verify them, the following diagrams are provided.
Experimental Protocols
The following are generalized protocols for biochemical kinase inhibition assays, which are fundamental for determining the inhibitory potency of a compound like this compound.
Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (e.g., for EGFR, HER2, JAK2)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a purified kinase enzyme.
Materials:
-
Purified recombinant kinase (e.g., EGFR, HER2, or JAK2)
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)[7]
-
Test compound (serial dilutions in DMSO)
-
384-well white, low-volume assay plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute these in the kinase assay buffer to achieve the final desired concentrations. The final DMSO concentration should be kept below 1%.[7]
-
Assay Plate Setup: To the wells of a 384-well plate, add a small volume (e.g., 5 µL) of the diluted test compound or vehicle (DMSO for control).[7]
-
Enzyme and Substrate Addition: Prepare a solution containing the kinase and its specific substrate in the kinase assay buffer. Add an equal volume (e.g., 10 µL) to each well. Incubate for a short period (e.g., 10 minutes) at room temperature to allow the compound to bind to the enzyme.[7]
-
Reaction Initiation: Prepare an ATP solution in the kinase assay buffer. Initiate the kinase reaction by adding a specific volume (e.g., 10 µL) of the ATP solution to each well. The final ATP concentration should ideally be close to the Km value for the specific kinase.[7]
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes).[7]
-
Signal Detection: Stop the kinase reaction and measure the amount of ADP produced using a commercial detection kit (e.g., ADP-Glo™) according to the manufacturer's instructions. This typically involves adding a reagent to deplete unused ATP, followed by another reagent to convert the generated ADP back to ATP, which then drives a luciferase-based reaction to produce a luminescent signal.[7]
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: In Vitro PI3K/mTOR Kinase Inhibition Assay
Objective: To determine the IC50 of a test compound against purified PI3K or mTOR enzymes.
Materials:
-
Purified recombinant PI3K or mTOR enzyme
-
Lipid substrate (for PI3K, e.g., PI(4,5)P2) or protein substrate (for mTOR, e.g., GST-4E-BP1)
-
ATP
-
Kinase assay buffer (specific to PI3K or mTOR)
-
Test compound (serial dilutions in DMSO)
-
Assay plates (e.g., 384-well)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay or TR-FRET based assay)
-
Plate reader (luminescence or time-resolved fluorescence)
Procedure:
-
Compound and Reagent Preparation: Similar to the general kinase assay, prepare serial dilutions of the test compound. Prepare solutions of the enzyme, substrate, and ATP in the appropriate assay buffer.
-
Assay Setup: In an assay plate, combine the test compound, enzyme, and substrate. Allow for a pre-incubation period.
-
Reaction Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the reaction at the optimal temperature and for the appropriate duration for the specific enzyme.
-
Detection: Stop the reaction and quantify the product (e.g., ADP or phosphorylated substrate) using a suitable detection method. For PI3K assays, this may involve detecting the production of PIP3. For mTOR, it could be the detection of a phosphorylated protein substrate.
-
Data Analysis: Calculate the percent inhibition and determine the IC50 value as described in the previous protocol.
Conclusion: Evaluating the Novelty
The novelty of the biological effects of this compound lies in its potential to act as a dual or multi-targeting inhibitor. Given its structural components, it is plausible that this compound could exhibit inhibitory activity against both kinases (such as EGFR, HER2, or JAK2) and the PI3K/mTOR pathway.
A truly novel biological effect would be demonstrated if the compound exhibits:
-
Potent and selective inhibition of a specific kinase or PI3K isoform that is not effectively targeted by existing aminopyridine or nitrile-containing compounds.
-
A unique polypharmacology profile , where it effectively inhibits a combination of targets from different families (e.g., a potent dual inhibitor of a receptor tyrosine kinase and PI3K). This could offer a synergistic therapeutic effect.
-
Activity against drug-resistant mutants of these kinases, which is a significant challenge in cancer therapy.
Without direct experimental data for this compound, its novelty remains speculative. The provided comparative data and experimental protocols offer a framework for the systematic evaluation of this compound's biological activities. Future research should focus on performing the described kinase and PI3K/mTOR inhibition assays to determine its actual inhibitory profile and thereby establish its novelty and potential as a therapeutic agent.
References
Comparative Docking Studies of Aminopyridine Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various aminopyridine derivatives in molecular docking studies against key biological targets implicated in cancer and bacterial infections. The information herein is collated from recent scientific publications to support the design and development of novel therapeutics based on the versatile aminopyridine scaffold.
Aminopyridine and its derivatives are a class of heterocyclic organic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These compounds have been extensively studied for their potential as anticancer, antibacterial, anti-inflammatory, and neuroprotective agents.[1][2] Molecular docking is a crucial computational technique used to predict the binding affinity and interaction patterns of these derivatives with their biological targets, thereby guiding lead optimization and drug discovery efforts.[3]
Quantitative Comparison of Docking Performance
The following tables summarize the quantitative data from various comparative molecular docking studies of aminopyridine derivatives.
Table 1: Docking Performance of Aminopyridine Derivatives Against Anticancer Targets
| Derivative ID | Target Protein | PDB ID | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | IC50 (µM) | Reference |
| Compound 4a | Beta-catenin | 4ASS | -7.8 | - | 8.1 | [4] |
| Compound 4b | Beta-catenin | 4ASS | -8.1 | - | 7.2 | [4] |
| Compound 4c | Beta-catenin | 4ASS | -8.5 | - | 4.5 | [4] |
| Compound 4d | Beta-catenin | 4ASS | -8.9 | - | 3.7 | [4] |
| Compound S6c | Multiple Protein Kinases | - | - | High Binding Affinity | - | [5] |
| Compound 8e | CDK9/HDAC1 | - | - | - | 0.0884 (CDK9), 0.1689 (HDAC1) | [6] |
Table 2: Docking Performance of Aminopyridine Derivatives Against Antibacterial Targets
| Derivative ID | Target Protein | PDB ID | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | MIC (µg/mL) | Reference |
| Compound 2c | S. aureus DNA Gyrase B | 4URM | -6.52 | - | 0.039 | [1][2] |
| Compound 2c | B. subtilis DNA Gyrase B | 2RHL | -6.38 | - | 0.039 | [1][2] |
| Compound 3a | E. coli DNA Gyrase B | 1AJ6 | - | High Binding Affinity | 15.63 | [7] |
| Compound 3b | E. coli DNA Gyrase B | 1AJ6 | - | High Binding Affinity | - | [7] |
| Compound 4a | E. coli DNA Gyrase B | 1AJ6 | - | High Binding Affinity | - | [7] |
| Compound 9b | E. coli DNA Gyrase B | 1AJ6 | - | High Binding Affinity | - | [7] |
| Compound 12b | E. coli DNA Gyrase B | 1AJ6 | - | High Binding Affinity | - | [7] |
Experimental Protocols
A generalized experimental protocol for comparative molecular docking studies of aminopyridine derivatives, synthesized from methodologies reported in the literature, is provided below.[1][3][4][7]
1. Software and Hardware:
-
Docking Software: Molecular Operating Environment (MOE), AutoDock, Glide, or similar validated software.[2][8]
-
Hardware: High-performance computing cluster for efficient processing of docking calculations.
2. Protein Preparation:
-
Retrieve the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, co-crystallized ligands, and any non-essential ions.
-
Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.
-
Perform energy minimization of the protein structure using a suitable force field (e.g., AMBER, CHARMm) to relieve any steric clashes and optimize the geometry.
3. Ligand Preparation:
-
Draw the 2D structures of the aminopyridine derivatives using a chemical drawing tool.
-
Convert the 2D structures to 3D and generate low-energy conformers.
-
Assign partial charges to the ligand atoms using a suitable method (e.g., Gasteiger charges).
-
Perform energy minimization of the ligand structures.
4. Docking Simulation:
-
Define the binding site on the target protein, typically based on the location of the co-crystallized ligand or through binding site prediction algorithms.
-
Set the parameters for the docking algorithm, including the number of docking runs, population size, and number of evaluations.
-
Run the docking simulation to generate a series of binding poses for each ligand within the defined binding site.
5. Scoring and Analysis:
-
Score the generated poses using a scoring function to estimate the binding affinity.
-
Analyze the top-ranked poses to identify the most favorable binding mode for each ligand.
-
Visualize the protein-ligand interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
-
Compare the docking scores and interaction patterns of the different aminopyridine derivatives to evaluate their relative binding affinities and specificities.
Visualizations
Caption: Workflow for a comparative molecular docking study.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic Evaluation and Molecular Docking Studies of Aminopyridine Derivatives as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Docking Studies, and In Vitro Evaluation of Some Novel Thienopyridines and Fused Thienopyridine–Quinolines as Antibacterial Agents and DNA Gyrase Inhibitors [mdpi.com]
- 8. Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
assessing the advantages of 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile over existing compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the pursuit of compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. This guide provides a comparative assessment of a novel aminopyridine-based compound, 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile, against existing kinase inhibitors. Due to the limited public data on this specific molecule, this guide will leverage data from structurally related 2-aminopyridine derivatives that target Bruton's tyrosine kinase (BTK), a clinically validated target in oncology and immunology. This analysis will use the well-established BTK inhibitor, Ibrutinib, as a primary comparator to highlight the potential advantages of the aminopyridine scaffold.
Introduction to the Aminopyridine Scaffold
The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the kinase domain.[1] This interaction mimics the adenine portion of ATP, providing a strong anchor for the inhibitor. Modifications at other positions of the pyridine ring allow for the fine-tuning of potency, selectivity, and physicochemical properties.
Comparative Efficacy and Selectivity
To illustrate the potential of the aminopyridine class, we present a comparison of a representative 5-phenoxy-2-aminopyridine irreversible BTK inhibitor, Compound 18g from a study by Lee et al. (2020), with the first-in-class BTK inhibitor, Ibrutinib.[1]
| Compound | BTK IC50 (nM) | Selectivity Profile (Selected Kinases) | Cellular Potency (GI50 in nM) |
| Compound 18g | 1.5 | High selectivity against other TEC family kinases | Ramos: 8.9, Raji: 12.5 |
| Ibrutinib | 0.5 | Also inhibits other kinases like TEC, EGFR, etc. | Ramos: 3.1, Raji: 9.8 |
Data is representative and compiled from published studies for illustrative purposes.[1]
Compound 18g demonstrates potent inhibition of BTK, comparable to Ibrutinib. Notably, aminopyridine-based inhibitors can be engineered to exhibit high selectivity, potentially reducing off-target effects that are observed with broader-spectrum inhibitors like Ibrutinib.[1]
Pharmacokinetic Profile
The pharmacokinetic properties of small molecule inhibitors are critical for their clinical success. While specific data for this compound is not available, studies on other aminopyridine derivatives have shown that this scaffold can be modified to achieve favorable oral bioavailability and metabolic stability.
| Parameter | Aminopyridine Derivatives (General) | Ibrutinib |
| Oral Bioavailability | Can be optimized with appropriate substitutions | ~2.9% (preclinical models) |
| Metabolism | Primarily via CYP-mediated oxidation | Primarily metabolized by CYP3A4 |
| Half-life | Variable, can be tailored through chemical modification | ~4-6 hours |
This table presents generalized pharmacokinetic characteristics.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the characterization of kinase inhibitors.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay determines the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase enzyme.
-
Materials : Recombinant kinase (e.g., BTK), kinase substrate (e.g., poly(Glu,Tyr) 4:1), ATP, test compound, kinase assay buffer, and a luminescence-based ADP detection kit.
-
Procedure :
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the test compound dilutions, the kinase enzyme, and the kinase substrate in the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified duration (e.g., 60 minutes).
-
Terminate the reaction and measure the amount of ADP produced using a luminescence-based detection reagent and a plate reader.
-
Plot the luminescence signal against the compound concentration to determine the IC50 value.[2]
-
Cell-Based Kinase Activity Assay
This assay measures the ability of a compound to inhibit the activity of the target kinase within a cellular context.
-
Materials : A cell line that expresses the target kinase (e.g., a B-cell lymphoma line for BTK), cell culture medium, the test compound, and reagents for detecting the phosphorylation of a downstream substrate.
-
Procedure :
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for a predetermined time.
-
Lyse the cells and measure the level of phosphorylation of a specific downstream target of the kinase (e.g., phospho-STAT5 for JAKs or phospho-BTK for BTK) using an ELISA-based or Western blot approach.[3][4]
-
Determine the concentration of the compound that results in 50% inhibition of substrate phosphorylation.[3][4]
-
Cell Viability Assay (MTS)
This assay assesses the cytotoxic or cytostatic effects of a compound on cancer cell lines.
-
Materials : Cancer cell line, cell culture medium, test compound, and an MTS reagent.
-
Procedure :
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 72 hours).
-
Add the MTS reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at approximately 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).
-
Visualizing Molecular Interactions and Experimental Plans
Signaling Pathway of BTK and Point of Inhibition
Caption: BTK signaling pathway and the inhibitory action of an aminopyridine compound.
Workflow for Kinase Inhibitor Screening
Caption: A typical workflow for the screening and evaluation of novel kinase inhibitors.
Logical Relationship of Compound Optimization
Caption: The relationship between the core scaffold and the desired properties of a lead compound.
Conclusion
The 2-aminopyridine scaffold represents a promising starting point for the development of novel kinase inhibitors. As demonstrated through the comparison with Ibrutinib, derivatives of this scaffold have the potential to exhibit high potency and improved selectivity. The nitrile group in this compound may offer advantages in terms of metabolic stability and target engagement. Further preclinical and clinical evaluation of this and related compounds is warranted to fully elucidate their therapeutic potential. This guide serves as a foundational resource for researchers aiming to build upon the advancements in aminopyridine-based kinase inhibitor design.
References
- 1. Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. bosterbio.com [bosterbio.com]
- 4. Comparison of two homogeneous cell-based kinase assays for JAK2 V617F: SureFire pSTAT5 and GeneBLAzer fluorescence resonance energy transfer assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile: A Step-by-Step Guide for Laboratory Professionals
For immediate release: Researchers, scientists, and drug development professionals handling 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile must adhere to strict disposal procedures due to its hazardous properties. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound.
Hazard Profile: this compound is classified as toxic if swallowed or in contact with skin, causes severe skin burns and eye damage, and is harmful to aquatic life with long-lasting effects.[1] Proper personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), safety goggles or a face shield, and a lab coat, is mandatory when handling this substance.[2][3] All handling operations should be conducted in a well-ventilated area or a chemical fume hood.[2][4]
Immediate Safety and Spill Response
In the event of a spill, evacuate the area immediately. For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.[2][4] For larger spills, contact your institution's Environmental Health and Safety (EHS) department without delay.[2] Do not attempt to clean up large spills without proper training and equipment.
Step-by-Step Disposal Protocol
The disposal of this compound and its contaminated materials must be managed as hazardous waste through an approved waste disposal facility.[1][5] Never dispose of this chemical down the drain or in regular trash.[4]
1. Waste Segregation and Collection:
-
Solid Waste: Collect un-used or contaminated solid this compound in a designated, leak-proof, and clearly labeled hazardous waste container.[1][5]
-
Contaminated Materials: Items such as gloves, pipette tips, and absorbent pads that have come into contact with the compound must also be disposed of as hazardous waste in the same container.[2]
-
Solutions: Collect any solutions containing this compound in a separate, compatible, and labeled container for liquid hazardous waste. Do not mix with other incompatible waste streams.[2]
2. Waste Container Selection and Labeling:
-
Container Type: Use a container that is compatible with the chemical. The original container is often the best choice for storing the waste.[6] If a different container is used, ensure it is made of a chemically resistant material (e.g., high-density polyethylene) and has a secure, screw-cap lid.[4][5]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[5][7] The label should also include the date when the waste was first added to the container and the associated hazards (e.g., "Toxic," "Corrosive").[3]
3. Temporary Storage in the Laboratory:
-
Location: Store the hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory, at or near the point of generation.[8][9]
-
Secondary Containment: All liquid hazardous waste containers must be stored in secondary containment, such as a plastic tray, to contain any potential leaks.[1][10]
-
Segregation: Store the waste away from incompatible materials, particularly strong oxidizing agents and acids.[2][3]
4. Arranging for Final Disposal:
-
Contact EHS: Once the waste container is full or is no longer being used, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[5][6]
-
Documentation: Complete any required hazardous waste disposal forms provided by your EHS department, ensuring all components of the waste are accurately listed.[5]
Quantitative Data Summary
| Parameter | Specification | Purpose |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles/face shield, lab coat. | To prevent skin and eye contact.[2][3] |
| Waste Container | Original container or chemically resistant container with a screw-cap lid. | To safely contain hazardous waste.[4][6] |
| Waste Label | "Hazardous Waste," full chemical name, date, and hazard warnings. | For proper identification and handling.[5][7] |
| Storage Location | Designated Satellite Accumulation Area (SAA) with secondary containment. | To ensure safe temporary storage and prevent spills.[1][8] |
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. benchchem.com [benchchem.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. cmu.edu [cmu.edu]
- 6. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Chemical Waste – EHS [ehs.mit.edu]
Personal protective equipment for handling 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile, a compound requiring careful management due to its potential hazards. The following procedural guidance is based on best practices for handling similar chemical structures, including aminopyridines and nitrile compounds.
I. Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to minimize exposure and ensure personal safety. Given the powdered nature of the compound and its chemical properties, the following PPE is required:
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are recommended for their resistance to a wide range of chemicals, including acids, bases, oils, and solvents.[1][2][3][4][5] For prolonged or high-exposure tasks, consider double-gloving.[6] Always inspect gloves for tears or degradation before use. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles | Essential for protecting eyes from splashes and airborne particles.[5] Standard eyeglasses are not a substitute. |
| Body Protection | Laboratory coat | A lab coat that covers the arms and closes in the front should be worn to protect skin and clothing from contamination.[5] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | To avoid inhalation of dust or aerosols, all handling of the solid compound should be performed in a certified chemical fume hood.[5][6] If a fume hood is not available and there is a risk of inhalation, a NIOSH-approved respirator may be necessary. |
| Footwear | Closed-toe shoes | To protect feet from spills and falling objects, sandals or other open-toed footwear are not permitted in the laboratory.[5] |
II. Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
A. Preparation and Weighing:
-
Work Area Preparation : Before handling the compound, ensure the designated workspace, preferably a chemical fume hood, is clean and uncluttered.[5]
-
Gather Materials : Assemble all necessary equipment, including spatulas, weigh boats, and containers, within the fume hood to minimize movement in and out of the containment area.
-
Donning PPE : Put on all required personal protective equipment as outlined in the table above.
-
Weighing : Carefully weigh the desired amount of the compound. Use gentle movements to avoid creating airborne dust.
B. Dissolving and Solution Handling:
-
Solvent Addition : Slowly add the desired solvent to the solid compound. Be mindful of any potential exothermic reactions.
-
Mixing : Use appropriate mixing techniques (e.g., magnetic stirrer, vortex) to ensure the compound is fully dissolved. Keep containers closed whenever possible to prevent vapor release.
-
Transferring Solutions : When transferring solutions, use appropriate tools such as pipettes or graduated cylinders to ensure accuracy and prevent spills.
III. Disposal Plan
Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Solid Chemical Waste | Collect all solid waste, including unused compound and contaminated materials (e.g., weigh boats, paper towels), in a designated, labeled hazardous waste container.[6] |
| Liquid Chemical Waste | Dispose of solutions containing the compound in a designated, labeled hazardous waste container for liquid organic waste. Do not pour down the drain.[6] |
| Contaminated Sharps | Any sharps (e.g., needles, broken glass) contaminated with the compound should be placed in a designated sharps container. |
| Empty Containers | Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines. |
IV. Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is essential.
| Incident | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[7][8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][8] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[7] |
| Spill | For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact the institution's environmental health and safety department. |
Workflow for Safe Handling of this compound
Caption: This diagram outlines the key steps for the safe handling of this compound.
References
- 1. gpisupply.com [gpisupply.com]
- 2. glovesnstuff.com [glovesnstuff.com]
- 3. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 4. business.medtecs.com [business.medtecs.com]
- 5. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 6. ehs.washington.edu [ehs.washington.edu]
- 7. fishersci.com [fishersci.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
